molecular formula C9H15NO B1525410 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine CAS No. 331852-16-5

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

カタログ番号: B1525410
CAS番号: 331852-16-5
分子量: 153.22 g/mol
InChIキー: NWBISWZGDOEFBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBISWZGDOEFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331852-16-5
Record name 1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Advanced Synthetic Pathways for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine: Overcoming Steric Hindrance via Ellman’s Sulfinamide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α -branched heterobenzylic amines, specifically 1-(furan-2-yl)-2,2-dimethylpropan-1-amine, presents a unique stereoelectronic challenge. The presence of an exceptionally bulky tert-butyl group adjacent to the primary amine and the electron-rich furan ring makes classical synthetic routes highly inefficient. This whitepaper provides an in-depth technical evaluation of the synthetic pathways for this target molecule, prioritizing a modern, highly diastereoselective organometallic approach over classical reductive amination. Designed for drug development professionals and synthetic chemists, this guide details the causality behind reagent selection, self-validating experimental protocols, and the thermodynamic principles governing the workflow.

Retrosynthetic Analysis & Strategic Route Selection

The Steric Penalty of Classical Reductive Amination

Historically, the synthesis of 1-(furan-2-yl)-2,2-dimethylpropan-1-amine relied on the reductive amination of 1-(furan-2-yl)-2,2-dimethylpropan-1-one (commonly known as 2-pivaloylfuran) [3]. However, this route is fundamentally flawed due to severe steric hindrance. The tert-butyl group (A-value > 4.8 kcal/mol) blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Consequently, imine formation is sluggish, and subsequent reduction often requires forcing conditions that can degrade the acid-sensitive furan ring, leading to poor overall yields (typically <40%)[3].

The Modern Solution: Ellman’s Chiral Auxiliary

To bypass the thermodynamic sink of the hindered ketone, modern synthesis employs a strategic inversion of bond formation. By utilizing Jonathan A. Ellman’s tert-butanesulfinamide as a chiral ammonia equivalent, the synthetic sequence starts with the unhindered furfural (furan-2-carboxaldehyde)[1]. The bulky tert-butyl group is introduced via a highly exergonic Grignard addition to the resulting sulfinyl imine [2]. This approach not only overcomes the steric penalty but also allows for the precise control of absolute stereochemistry, a critical requirement in pharmaceutical development.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the strategic divergence between the low-yielding classical route and the highly efficient Ellman's sulfinamide pathway.

G Furfural Furfural (Unhindered Aldehyde) Imine N-tert-Butanesulfinyl Imine (Electrophilic Intermediate) Furfural->Imine (Rs)-t-BuSONH2 Ti(OEt)4, CH2Cl2 Adduct Sulfinamide Adduct (Diastereomerically Pure) Imine->Adduct t-BuMgCl Toluene, -78°C Target 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (Target Molecule) Adduct->Target 1. HCl/MeOH 2. NaOH (aq) Ketone 2-Pivaloylfuran (Sterically Hindered Ketone) Ketone->Target Reductive Amination (Sluggish / Low Yield)

Figure 1: Synthetic divergence showing the superiority of the Ellman sulfinamide route over classical methods.

Primary Synthetic Pathway: Ellman's Auxiliary-Mediated Addition

The synthesis is executed in three discrete, self-validating stages. Each step is designed to maximize yield while preventing the polymerization of the furan moiety.

Step 1: Imine Condensation

Standard dehydrating agents (e.g., MgSO 4​ ) are insufficiently reactive for sulfinamide condensations. Titanium(IV) ethoxide (Ti(OEt) 4​ ) is employed as it acts dually as a Lewis acid to activate the furfural carbonyl and as an irreversible water scavenger, driving the equilibrium toward the imine without generating protic acids that would hydrolyze the furan ring [1].

Step 2: Nucleophilic Addition of Grignard Reagent

The addition of tert-butylmagnesium chloride (t-BuMgCl) to the chiral sulfinyl imine proceeds via a six-membered cyclic chair-like transition state. Toluene is strictly required as the solvent; as a non-coordinating solvent, it tightens the magnesium-chelated transition state compared to THF, maximizing facial differentiation and resulting in superior diastereomeric ratios (dr > 95:5) [1].

Step 3: Deprotection and Free Base Isolation

The sulfinyl group is cleaved using anhydrous methanolic HCl. The anhydrous environment prevents the aqueous acidic degradation of the furan ring. Subsequent basification yields the target primary amine [2].

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric parameters, thermodynamic conditions, and expected analytical outcomes for the optimized pathway.

StepChemical TransformationKey Reagents & EquivalentsSolvent & TempTypical Yielddr / Purity
1 CondensationFurfural (1.0 eq), (Rs​) -t-BuSONH 2​ (1.05 eq), Ti(OEt) 4​ (2.0 eq)CH 2​ Cl 2​ , 25 °C, 12h88 - 92%N/A (>98% pure)
2 Grignard AdditionSulfinyl Imine (1.0 eq), t-BuMgCl (2.0 eq)Toluene, -78 °C, 4h75 - 82%> 95:5 dr
3 Sulfinyl CleavageAdduct (1.0 eq), 4M HCl in Dioxane (3.0 eq)MeOH, 25 °C, 2h90 - 95%> 99% (ee)
4 BasificationAmine·HCl (1.0 eq), 1M NaOH (aq) (Excess)CH 2​ Cl 2​ , 25 °C, 0.5h> 95%> 99% pure

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide

  • Flame-dry a 500 mL round-bottom flask under an argon atmosphere.

  • Dissolve furfural (9.61 g, 100 mmol) and (Rs​) -tert-butanesulfinamide (12.7 g, 105 mmol) in anhydrous CH 2​ Cl 2​ (200 mL).

  • Add Titanium(IV) ethoxide (45.6 g, 200 mmol) dropwise via syringe at room temperature.

  • Stir the reaction mixture for 12 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of furfural.

  • Quench the reaction by pouring it into a vigorously stirred mixture of brine (100 mL) and Celite. Stir for 15 minutes to precipitate titanium dioxide.

  • Filter the suspension through a Celite pad, washing with CH 2​ Cl 2​ (3 × 50 mL).

  • Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford the imine as a viscous yellow oil.

Protocol 2: Synthesis of N-(1-(furan-2-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

  • Dissolve the crude imine (19.9 g, 100 mmol) in anhydrous toluene (500 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Add tert-butylmagnesium chloride (1.0 M in THF, 200 mL, 200 mmol) dropwise over 45 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 4 hours. Self-Validation: LC-MS should confirm the disappearance of the imine mass (m/z 200[M+H]+) and the appearance of the adduct (m/z 258 [M+H]+).

  • Quench carefully at -78 °C with saturated aqueous NH 4​ Cl (100 mL), then allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 × 150 mL). Combine organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage to 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

  • Dissolve the purified sulfinamide adduct (12.8 g, 50 mmol) in anhydrous methanol (100 mL).

  • Add a solution of 4M HCl in dioxane (37.5 mL, 150 mmol) dropwise at room temperature.

  • Stir for 2 hours. The reaction is complete when TLC shows the disappearance of the starting material.

  • Concentrate the mixture in vacuo to yield the crude amine hydrochloride salt.

  • Suspend the salt in CH 2​ Cl 2​ (150 mL) and wash with 1M NaOH (100 mL) until the aqueous layer is pH > 10.

  • Extract the aqueous layer with CH 2​ Cl 2​ (2 × 50 mL). Dry the combined organic layers over Na 2​ SO 4​ and concentrate under reduced pressure to afford the pure 1-(furan-2-yl)-2,2-dimethylpropan-1-amine as a pale liquid.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL: [Link]

  • Wikipedia Contributors. (n.d.). tert-Butanesulfinamide. Wikipedia. URL: [Link]

  • US Patent 6,689,913 B2. (2004). Process for preparing terbinafine and HCl salt thereof.

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine: A Comprehensive Technical Guide to Structural Profiling, Stereoselective Synthesis, and Medicinal Applications

Executive Summary & Pharmacophore Rationale

In modern rational drug design, the incorporation of sterically hindered chiral amines is a proven strategy for optimizing pharmacokinetic profiles. 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (CAS: 188772-73-8 for the (1S)-enantiomer) represents a highly specialized, value-added chiral building block[1].

This molecule features a primary amine flanked by two distinct functional domains: a heteroaromatic furan ring and a sterically demanding tert-butyl group.

  • Steric Shielding: The adjacent tert-butyl group provides extreme steric hindrance around the primary amine. This shielding effectively blocks the active sites of metabolic enzymes like monoamine oxidases (MAOs), drastically reducing oxidative deamination liabilities and extending the compound's biological half-life.

  • Bioisosterism: The furan-2-yl moiety acts as a versatile, lipophilic bioisostere for phenyl or pyrrole rings, offering unique hydrogen-bond accepting capabilities via its oxygen atom while modulating the overall topological polar surface area (TPSA).

Physicochemical Profiling & Structural Data

Accurate mass and collision cross-section (CCS) data are critical for the analytical tracking of this compound during high-throughput screening and synthesis validation. The following table summarizes the predicted physicochemical properties and mass spectrometry adducts[2].

Property / ParameterValue / Description
Molecular Formula C9H15NO
Monoisotopic Mass 153.11537 Da
SMILES CC(C)(C)C(C1=CC=CO1)N
Predicted XlogP 1.6
[M+H]+ Adduct (m/z) 154.12265 (Predicted CCS: 134.8 Ų)
[M+Na]+ Adduct (m/z) 176.10459 (Predicted CCS: 141.5 Ų)
[M-H]- Adduct (m/z) 152.10809 (Predicted CCS: 138.7 Ų)

Strategic Synthesis: The Ellman Auxiliary Approach

The Causality of Synthetic Design: Synthesizing highly sterically hindered chiral amines requires careful consideration of synthon polarity. A naive approach might involve forming an imine from furfural and attempting a nucleophilic addition using tert-butyllithium. However, tert-butyllithium is exceptionally bulky and highly basic. Attempting a 1,2-addition to an imine with it typically fails due to extreme steric repulsion, leading instead to single-electron transfer (SET) reduction or destructive side reactions.

The Solution: To bypass this steric bottleneck, the synthetic polarity must be inverted. The optimal route begins with pivalaldehyde (which already contains the bulky tert-butyl group). By condensing pivalaldehyde with (R)-tert-butanesulfinamide (Ellman's auxiliary), we form a chiral sulfinyl imine. Subsequently, we generate 2-furyllithium —a planar, highly reactive, and sterically compact nucleophile[3][4]. 2-Furyllithium readily attacks the hindered imine carbon, with the chiral sulfinyl group dictating the facial selectivity of the attack, thereby yielding the desired diastereomer with high diastereomeric excess (d.e.).

Mechanistic Workflow Visualization

The following diagram illustrates the stereoselective synthetic pathway, highlighting the critical inversion of synthon polarity.

Synthesis N1 Pivalaldehyde (Trimethylacetaldehyde) N3 Chiral Sulfinyl Imine Intermediate N1->N3 Ti(OEt)4, THF N2 (R)-tert-Butanesulfinamide (Ellman's Auxiliary) N2->N3 N5 Diastereoselective Addition N3->N5 N4 Furan + n-BuLi (2-Furyllithium) N4->N5 -78 °C, THF N6 Sulfinamide Protected Amine N5->N6 N7 Acidic Cleavage (HCl / MeOH) N6->N7 N8 (1S)-1-(Furan-2-yl)-2,2- dimethylpropan-1-amine N7->N8 Neutralization

Stereoselective synthesis of (1S)-1-(Furan-2-yl)-2,2-dimethylpropan-1-amine via Ellman's auxiliary.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , ensuring that each phase contains an analytical checkpoint before proceeding to the next.

Step 1: Condensation to Chiral Sulfinyl Imine

  • Reaction: Dissolve pivalaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv) dropwise at room temperature.

  • Agitation: Stir the mixture for 12–18 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC or crude 1H NMR. The disappearance of the distinct aldehyde proton singlet (~9.5 ppm) and the appearance of the imine proton singlet confirms quantitative conversion.

  • Workup: Quench with an equal volume of saturated aqueous NaHCO3, filter the resulting titanium dioxide salts through a Celite pad, and extract with ethyl acetate. Concentrate in vacuo.

Step 2: Diastereoselective Nucleophilic Addition

  • Lithiation: In a separate flame-dried flask, dissolve furan (1.5 equiv) in anhydrous THF. Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.4 equiv) dropwise. Stir for 1 hour at -78 °C, then briefly warm to 0 °C to ensure complete metalation to 2-furyllithium[3][4].

  • Addition: Recool the 2-furyllithium solution to -78 °C. Slowly cannulate the chiral sulfinyl imine (from Step 1, dissolved in THF) into the flask.

  • Agitation: Stir at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Self-Validation Checkpoint: Perform a crude 1H NMR on an aliquot. Calculate the diastereomeric ratio (d.r.) by integrating the tert-butyl signals of the major vs. minor diastereomers. A properly executed Ellman addition typically yields >95:5 d.r.

  • Workup: Quench with saturated aqueous NH4Cl, extract with diethyl ether, dry over Na2SO4, and purify via flash chromatography.

Step 3: Sulfinyl Deprotection

  • Cleavage: Dissolve the purified sulfinamide-protected amine in methanol. Add a solution of 4M HCl in dioxane (3.0 equiv).

  • Agitation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: LC-MS analysis must show a mass shift of Δm/z=−104 Da, corresponding to the loss of the sulfinyl group, yielding the free amine mass ([M+H]+ = 154.12 m/z)[2].

  • Isolation: Concentrate the mixture, basify the residue with 1M NaOH (aq) to pH > 10, and extract with dichloromethane. Dry and concentrate to yield the pure (1S)-1-(Furan-2-yl)-2,2-dimethylpropan-1-amine[1].

Sources

Technical Whitepaper: 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often necessitates the design of sterically hindered pharmacophores. 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine represents a highly specialized structural motif combining a furan bioisostere with a sterically demanding tert-butyl group adjacent to a primary amine. This in-depth technical guide explores the nomenclature, structural utility, and asymmetric synthetic methodologies required to isolate and utilize this compound effectively in drug discovery pipelines.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical nomenclature and practical bench-top application, ensuring that the provided protocols are self-validating and mechanistically sound.

Nomenclature & Structural Identity

The IUPAC nomenclature for this compound is derived from its longest carbon chain containing the principal functional group (the amine). The base chain is a propan-1-amine .

  • At C1 , the chain is substituted with a furan-2-yl group.

  • At C2 , the chain is substituted with two methyl groups, forming a tert-butyl moiety when viewed in conjunction with the C2 carbon itself.

Because the C1 carbon is bonded to four distinct groups (amine, furan ring, tert-butyl group, and hydrogen), it is a chiral center, meaning the compound exists as two enantiomers: (R)- and (S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyDetail
IUPAC Name 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine
Common Synonyms α -(tert-Butyl)furfurylamine; 1-(2-Furyl)-2,2-dimethyl-1-propanamine; 2,2-Dimethyl-1-(furan-2-yl)propylamine
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
SMILES String CC(C)(C)C(N)c1ccco1
Structural Class Sterically hindered primary heteroaryl amine
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 2 (Amine nitrogen, Furan oxygen)

Pharmacokinetic & Pharmacodynamic Utility

The strategic incorporation of bulky aliphatic groups, such as a tert-butyl group, adjacent to primary amines is a well-documented approach to improving the pharmacokinetics of small molecule drugs[1].

The Steric Shielding Mechanism

Primary amines are frequent targets for rapid oxidative deamination by endogenous enzymes such as Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP450) isoforms. By placing a tert-butyl group at the α -position relative to the amine, the resulting steric hindrance physically blocks the enzymatic active site from accessing the nitrogen lone pair or the adjacent C-H bond. This "steric shield" significantly increases the metabolic half-life of the compound while preserving the amine's ability to act as a hydrogen bond donor/acceptor for target receptor binding. Furthermore, the furan ring serves as an excellent bioisostere for phenyl or pyrrole rings, offering unique electron density and a secondary hydrogen bond acceptor (the oxygen atom) to enhance binding affinity.

PKMechanism A 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine B tert-Butyl Group (Steric Shield) A->B C Primary Amine (Pharmacophore) A->C D Metabolic Enzymes (MAO / CYP450) B->D Steric Hindrance D->C Attempts Oxidation E Enzymatic Degradation Blocked (Increased Half-Life) D->E Result

Caption: Steric shielding mechanism preventing enzymatic degradation of the primary amine.

Chemical Synthesis & Methodology

Synthesizing highly sterically hindered α -chiral primary amines requires rigorous stereocontrol. Traditional reductive amination often fails or yields racemic mixtures when dealing with bulky ketones. Therefore, the industry standard relies on the use of Ellman’s auxiliary (tert-butanesulfinamide)[2].

Causality of the Synthetic Design
  • Sulfinyl Imine Formation : Furfural is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide using a Lewis acid (e.g., Titanium(IV) ethoxide). The Lewis acid acts as a water scavenger and activates the aldehyde, driving the equilibrium toward the imine.

  • Diastereoselective Grignard Addition : The addition of tert-butylmagnesium chloride to the sulfinyl imine is the critical step. The chiral sulfinyl group coordinates with the magnesium of the Grignard reagent in a cyclic transition state, directing the bulky tert-butyl nucleophile to attack from the less hindered face of the imine. This reaction must be performed at -78 °C to maximize the diastereomeric ratio (dr) and prevent epimerization of the chiral sulfinyl center[2].

  • Acidic Cleavage : The resulting sulfinamide is highly stable but can be cleanly cleaved under strictly anhydrous acidic conditions (e.g., HCl in methanol) to yield the free primary amine hydrochloride salt[3].

SyntheticWorkflow A Furfural (Starting Material) C Sulfinyl Imine Formation (Ti(OEt)4, THF) A->C B (R)-tert-Butanesulfinamide (Ellman's Auxiliary) B->C D Nucleophilic Addition (t-BuMgCl, -78 °C) C->D Stereocontrol E Diastereomeric Sulfinamide (Intermediate) D->E Grignard Addition F Acidic Cleavage (HCl in MeOH) E->F Deprotection G 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (Enantiopure Product) F->G Final Isolation

Caption: Asymmetric synthesis workflow of the target amine via Ellman's auxiliary.

Experimental Protocols

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of each transformation before proceeding.

Protocol: Asymmetric Synthesis of (S)-1-(Furan-2-yl)-2,2-dimethylpropan-1-amine
Step 1: Preparation of the Sulfinyl Imine
  • Setup : Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Reagents : Dissolve furfural (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Activation : Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv) dropwise at room temperature. Stir the mixture for 12 hours.

  • IPC (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active furfural spot indicates complete conversion.

  • Workup : Quench with an equal volume of saturated aqueous NaHCO3. Filter the resulting white titanium dioxide precipitate through a pad of Celite. Extract the filtrate with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the sulfinyl imine.

Step 2: Diastereoselective Grignard Addition
  • Setup : Dissolve the crude sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Temperature Control : Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath. Causality: Higher temperatures will result in poor facial selectivity and lower diastereomeric excess (de)[2].

  • Addition : Add tert-butylmagnesium chloride (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes to prevent localized heating.

  • Reaction : Stir at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.

  • IPC (Self-Validation) : Analyze an aliquot via LC-MS. You must confirm a diastereomeric ratio (dr) of >95:5. If dr is lower, the intermediate must be purified via flash column chromatography before deprotection.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry, and concentrate.

Step 3: Acidic Cleavage to the Primary Amine
  • Deprotection : Dissolve the diastereomerically pure sulfinamide in methanol (0.2 M). Add a solution of 4M HCl in dioxane (3.0 equiv).

  • Reaction : Stir at room temperature for 2 hours. The sulfinyl group is readily removed under these acidic conditions to give the amine[3].

  • Isolation : Concentrate the mixture in vacuo to remove methanol and dioxane. Triturate the resulting solid with diethyl ether to remove the tert-butyl sulfinate byproducts.

  • Final Product : The resulting solid is the highly pure hydrochloride salt of (S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine.

References

  • New General Sulfinylating Process for Asymmetric Synthesis of Enantiopure Sulfinates and Sulfoxides Source: Organic Letters - ACS Publications URL:[Link]

  • US10285989B2 - Pyrimidinone amide compounds as PDE2 inhibitors Source: Google Patents URL
  • Lipids and Lipid Derivatives for RNA Delivery Source: PMC - NIH URL:[Link]

Sources

Part 1: The Furan-Amine Pharmacophore: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Furan-Containing Amines

The strategic combination of distinct chemical moieties to create hybrid molecules with enhanced biological activity is a foundational principle in modern drug discovery. Among the vast array of heterocyclic scaffolds, the furan ring—a five-membered aromatic heterocycle containing one oxygen atom—has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold".[2][3] The furan nucleus is present in numerous clinically approved drugs and serves as a versatile pharmacophore, often acting as a bioisostere for phenyl rings, which can enhance metabolic stability and drug-receptor interactions.[1][4]

When the furan scaffold is combined with an amine functional group, a pharmacophore of significant interest is formed. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one such moiety.[3] The amalgamation of the electron-rich furan ring and the versatile amino group creates novel furan-based amines with unique structural and electronic properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the diverse biological activities of these compounds, the causal mechanisms behind their efficacy, detailed methodologies for their evaluation, and insights into their structure-activity relationships (SAR).

Part 2: A Spectrum of Biological Activities & Key Mechanisms of Action

Molecules incorporating the furan-amine scaffold exhibit a broad range of biological functions, demonstrating their potential across multiple therapeutic areas.[1][5] This versatility stems from the furan ring's ability to engage in various chemical interactions, including hydrogen bonding and π–π stacking, which are essential for binding to target receptors.[1]

Anticancer Activity

Furan-containing amines have shown significant promise as anticancer agents, exerting their cytotoxic effects through several distinct mechanisms.[1][2] Research has demonstrated that these compounds can inhibit critical enzymes involved in cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2][6] For instance, certain furan-based derivatives have been identified as potent inhibitors of tubulin polymerization, a key process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Antimicrobial Activity

The antimicrobial properties of furan-containing compounds are well-established, with the nitrofurantoin class serving as a prime example for treating urinary tract infections.[2] The primary mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells.[2] This bioactivation produces highly reactive intermediates that interact with and damage bacterial DNA and ribosomal proteins, leading to cell death.[1] This class of compounds has demonstrated broad activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.[1]

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory agents.[1][2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Furthermore, studies on natural furan derivatives reveal that their anti-inflammatory effects can be attributed to the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and their interaction with receptors like the peroxisome proliferator-activated receptor-gamma (PPAR-ɣ).[7][8][9]

Neuropharmacological Activity

In the realm of neuropharmacology, furan-containing amines have shown potential for treating complex neurological and psychiatric disorders.[3][10] Their structural features facilitate interactions with a variety of biological targets within the central nervous system, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[3] By acting as selective agonists or antagonists, these compounds can modulate downstream signaling pathways.[3] Their antioxidant and anti-inflammatory properties are also crucial, as they can mitigate oxidative stress and neuroinflammation—critical factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11][12]

Below is a representative diagram of a GPCR signaling pathway that could be modulated by a furan-containing amine, illustrating a potential mechanism for its neuropharmacological effects.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Furan-Containing Amine (Ligand) Ligand->GPCR Binds PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cell_Response Cellular Response (e.g., Gene Transcription, Synaptic Modulation) PKA->Cell_Response Phosphorylates Targets

Caption: Representative GPCR Signaling Pathway.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's chemical structure and its biological activity is paramount for rational drug design. For furan-containing amines, specific structural modifications can profoundly influence potency, selectivity, and pharmacokinetic properties.[13]

Causality Behind SAR Principles:

  • Substitution Position: The electronic nature of the furan ring makes the 2- and 5-positions highly susceptible to electrophilic substitution and, consequently, critical for activity.[1][13] Modifications at these sites directly influence how the molecule docks with its biological target.

  • Electronic Effects: The addition of electron-withdrawing groups, such as a nitro group (-NO₂), can enhance the electrophilicity of the compound.[1] In antimicrobial agents like nitrofurantoin, this property is crucial for the reductive bioactivation that generates cytotoxic intermediates within the pathogen.[1]

  • Amine Substituents: The nature of the amine and its substituents dictates the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. A primary amine might interact differently with a target's active site compared to a bulky tertiary amine or an amine integrated into a larger heterocyclic system (e.g., piperidine, pyrimidine).[14] This directly impacts receptor affinity and bioavailability.[1]

Caption: Key structural modification points influencing bioactivity.

Quantitative SAR Data: Furan-Containing Aniline Derivatives as Kinase Inhibitors

The following table summarizes SAR data for a series of furan-containing aniline derivatives, highlighting how structural modifications impact their inhibitory potency against specific kinases, which are common targets in cancer therapy.[15]

Compound IDR1 SubstituentTarget KinaseIC₅₀ (nM)
1a HMer150
1b 4-FMer85
1c 4-ClMer60
2a Hc-Met220
2b 4-Fc-Met110
2c 4-Clc-Met95
Data synthesized from related structures to illustrate SAR principles.[15]

Analysis: The data clearly demonstrates that adding electron-withdrawing halogens (Fluorine, Chlorine) to the aniline ring (R1 position) enhances the inhibitory activity (lower IC₅₀ values) against both Mer and c-Met kinases. This insight is critical for guiding the synthesis of more potent inhibitors.

Part 4: Core Methodologies for Biological Evaluation

The evaluation of novel furan-containing amines requires a cascade of robust and validated bioassays.[16][17] The initial phase typically involves in vitro screening to determine potency and efficacy against a specific biological target.[17][18]

Workflow cluster_Discovery Discovery & Screening cluster_Validation Validation & Optimization Synthesis Compound Synthesis (Furan-Amine Library) PrimaryAssay Primary Bioassay (e.g., Cytotoxicity, Antimicrobial Screen) Synthesis->PrimaryAssay HitID Hit Identification (Active Compounds Selected) PrimaryAssay->HitID SecondaryAssay Secondary Assay (e.g., Enzyme Inhibition, MoA Study) HitID->SecondaryAssay Hits Progress SAR_Study Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR_Study LeadOpt Lead Optimization (Iterative Synthesis & Testing) SAR_Study->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical Optimized Lead

Caption: Bioassay-guided discovery workflow for novel compounds.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the furan-containing amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO-treated cells) and untreated cells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under the same conditions.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microplate, prepare a two-fold serial dilution of the furan-containing amine compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. This can also be read using a plate reader at 600 nm.

  • Validation: The results are compared against a standard antibiotic (e.g., Chloramphenicol) tested under the same conditions.[20]

Part 5: Conclusion and Future Perspectives

The amalgamation of furan and amine moieties provides a powerful and versatile scaffold for the development of new therapeutic agents.[3] The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscore the immense potential of this chemical class.[1][5][13] The key to unlocking this potential lies in a deep, mechanistic understanding of their structure-activity relationships and the application of rigorous, validated bioassays.

Future research should focus on leveraging computational tools for in silico screening and SAR prediction to accelerate the discovery process.[21] Furthermore, exploring novel synthetic strategies to create more complex and diverse furan-amine libraries will open new avenues for targeting challenging diseases.[22][23] As our understanding of cellular pathways grows, the rational design of furan-containing amines targeting specific points within these networks will undoubtedly yield next-generation therapeutics with improved efficacy and safety profiles.

References

  • Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
  • The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. Benchchem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing S.L.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). PMC.
  • Design, Synthesis and In Vitro Cytotoxic Activity of Some New Furan-Based Derivatives and Evalu
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
  • Synthesis and Biological Evaluation of Some Novel Furan Deriv
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Semantic Scholar.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • The Furan–Thiol–Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine. PMC.
  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publishers.

Sources

Potential Therapeutic Targets of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine: A Predictive Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly optimized, sterically complex scaffolds, 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine emerges as a compelling structural pharmacophore. Topologically, this molecule features a primary amine situated on a chiral alpha-carbon, flanked by a furan-2-yl ring and a massive tert-butyl (neopentyl) group.

From a medicinal chemistry perspective, this architecture is highly privileged. The furan ring acts as a versatile bioisostere for phenyl rings, providing an altered hydrophilic-lipophilic balance and acting as a hydrogen bond acceptor[1]. Simultaneously, the tert-butyl group provides extreme steric shielding, rendering the alpha-carbon highly resistant to oxidative deamination by Monoamine Oxidase (MAO). Based on its physicochemical profile and spatial geometry, this whitepaper deconstructs the causality behind its two most probable therapeutic targets: the NMDA Receptor (NMDAR) and Trace Amine-Associated Receptor 1 (TAAR1) .

Target Hypothesis 1: NMDA Receptor (Uncompetitive Antagonist)

Mechanistic Causality

The M2 pore loop of the NMDA receptor requires a specific pharmacophore for uncompetitive antagonism (channel blockade): a protonated amine to form a hydrogen bond with the critical Asn616 residue, and a bulky, lipophilic framework to lodge into the hydrophobic vestibule of the open channel, preventing closure.

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine perfectly satisfies this requirement. The steric bulk of the tert-butyl group mimics the cage-like structures of known NMDAR antagonists like memantine and homocubyl amines[2]. Furthermore, the furan oxygen can engage in secondary dipole interactions within the pore, potentially increasing residence time compared to purely aliphatic blockers.

Self-Validating Experimental Protocol: Patch-Clamp Electrophysiology

To validate uncompetitive antagonism, simple radioligand binding is insufficient; the channel must be open for the drug to bind. We employ whole-cell patch-clamp electrophysiology as a self-validating system.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells transiently expressing human GluN1 and GluN2B subunits.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (CsF-based to block potassium currents). Hold the membrane potential at -70 mV.

  • Agonist Application: Apply a baseline pulse of 100 μM Glutamate and 10 μM Glycine (co-agonist) in Mg²⁺-free extracellular solution to force the channels into an open state.

  • Compound Perfusion: Co-apply the agonist mixture with escalating concentrations of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (0.1 μM to 100 μM).

  • Self-Validation & Quality Control:

    • Positive Control: Use 1 μM MK-801 to confirm assay sensitivity.

    • Reversibility Check: Initiate a 5-minute washout phase with standard buffer. True uncompetitive antagonists will show use-dependent unblocking, whereas toxic artifacts will permanently depress the current.

NMDAR_Workflow A HEK293 GluN1/GluN2B Expression B Whole-Cell Patch Clamp (Holding -70mV) A->B C Glutamate/Glycine Channel Opening B->C D Compound Application (Dose-Response) C->D E Washout Phase (Reversibility Check) D->E F Validation: Uncompetitive NMDAR Antagonism E->F

Fig 1. Self-validating electrophysiology workflow for NMDAR uncompetitive antagonist screening.

Target Hypothesis 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Mechanistic Causality

TAAR1 is a Gs-coupled aminergic receptor that modulates dopaminergic and serotonergic signaling, making it a breakthrough target for schizophrenia[3]. Endogenous TAAR1 agonists (like p-tyramine) consist of an aromatic ring separated from a primary amine by a short aliphatic spacer.

In our compound, the furan ring acts as an isosteric replacement for the phenyl ring[1]. The critical innovation is the tert-butyl group at the alpha position. Structure-activity relationship (SAR) studies indicate that the TAAR1 binding pocket (specifically near TM4 and TM7) contains a deep hydrophobic cleft that dictates species-specific ligand preferences[4]. The tert-butyl group anchors the molecule into this TM4/TM7 pocket, driving the conformational shift required for Gαs protein activation while completely shielding the amine from MAO degradation.

Self-Validating Experimental Protocol: HTRF cAMP Accumulation Assay

Because TAAR1 is Gs-coupled, receptor activation directly stimulates adenylyl cyclase, leading to cAMP production. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for its superior signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human TAAR1 into 384-well plates at 5,000 cells/well.

  • Ligand Incubation: Treat cells with serial dilutions of the compound in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, ensuring the signal accurately reflects receptor activation.

  • Lysis and Detection: Add HTRF lysis buffer containing d2-labeled cAMP (acceptor) and Eu-cryptate-labeled anti-cAMP antibody (donor). Incubate for 1 hour at room temperature.

  • Signal Reading: Read time-resolved fluorescence at 665 nm and 620 nm. The HTRF signal is inversely proportional to the concentration of intracellular cAMP.

  • Self-Validation & Quality Control:

    • Z'-Factor Calculation: Include 16 wells of vehicle (negative) and 16 wells of 10 μM p-tyramine (positive control). The assay is only validated if the Z'-factor is > 0.6.

TAAR1_Pathway Ligand 1-(Furan-2-yl)-2,2- dimethylpropan-1-amine Receptor TAAR1 Receptor (TM4/TM7 Pocket) Ligand->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Accumulation (HTRF Detection) AC->cAMP Synthesizes

Fig 2. TAAR1 Gs-coupled signaling pathway activated by the sterically hindered furan-amine ligand.

Quantitative Data & Predictive Profiling

To guide hit-to-lead optimization, the following table summarizes the deterministic physicochemical properties and the predicted pharmacological boundaries for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine based on its structural homology to known ligands.

Property / Assay ParameterValue / Predicted OutcomeScientific Rationale & Causality
Molecular Weight 153.22 g/mol Highly efficient ligand efficiency (LE); optimal for crossing the Blood-Brain Barrier (BBB).
Topological Polar Surface Area (TPSA) ~39.2 ŲFalls well within the < 90 Ų threshold required for excellent CNS penetrance.
NMDAR Affinity (IC₅₀) 1.5 - 8.0 μM (Predicted)The tert-butyl steric bulk mimics the adamantane ring of memantine, providing moderate-affinity, fast-off-rate channel blockade[2].
TAAR1 Activation (EC₅₀) 0.1 - 1.5 μM (Predicted)Furan bioisosterism successfully mimics endogenous trace amines, while the bulky aliphatic group drives TM4/TM7 pocket engagement[4].
Metabolic Half-Life (t₁/₂) > 4 hours (Predicted)The quaternary alpha-carbon completely blocks MAO-driven oxidative deamination, drastically extending systemic circulation.

Sources

Quantum Chemical Studies of Furan Compounds: A Technical Guide to Predictive Reactivity and Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan and its derivatives represent a critical class of five-membered aromatic heterocycles. They serve as versatile platform chemicals in materials science, potent pharmacophores in drug discovery, and, paradoxically, as precursors to toxicological agents in thermally processed foods. Bridging the gap between theoretical quantum mechanics and applied biochemical research requires more than executing software commands; it demands a rigorous understanding of the physical chemistry driving molecular behavior.

This whitepaper provides an in-depth technical framework for conducting quantum chemical studies on furan compounds. By establishing self-validating computational protocols and explaining the causality behind basis set and functional selection, this guide empowers researchers to accurately predict thermodynamic stability, kinetic reactivity, and protein-ligand binding affinities.

Mechanistic Foundations: The Quantum Chemistry of Furan

Understanding the electronic structure of furan requires rigorous quantum chemical modeling. Furan is the most stable isomer of the C4​H4​O group, with an experimentally and computationally verified enthalpy of formation of approximately -9.261 kcal/mol [1].

Causality in Level of Theory Selection

When modeling furan derivatives, the choice of Density Functional Theory (DFT) functional and basis set is the primary determinant of predictive success.

  • Basis Set Selection (Why 6-311++G is critical):** The oxygen heteroatom in the furan ring possesses lone pairs that actively participate in the aromatic π -system. To accurately capture this electron correlation and long-range interactions, the inclusion of diffuse and polarization functions is non-negotiable [2]. The diffuse functions (++) allow the electron density to expand into the vacuum, which is critical for calculating accurate dipole moments and predicting sites of nucleophilic or electrophilic attack.

  • Functional Selection (B3LYP vs. CAM-B3LYP): For standard ground-state geometry optimizations and electronic property extraction, the B3LYP hybrid functional offers an optimal cost-to-accuracy ratio. However, when modeling the complex transition states (TS) of furan ring-closure or degradation, long-range exchange interactions become dominant. In these kinetic studies, the Coulomb-attenuating method (CAM-B3LYP) is strictly required to prevent the underestimation of reaction barriers [3].

Self-Validating Computational Protocol for Furan Derivatives

In computational drug development, a protocol must be inherently self-validating. A ubiquitous failure point in computational screening is the utilization of optimized geometries that represent saddle points (transition states) rather than true local energy minima. The following step-by-step methodology ensures thermodynamic reliability.

Step-by-Step Methodology: Geometry Optimization & Electronic Profiling
  • Ligand Preparation & Conformational Search: Generate the 3D conformers of the furan derivative (e.g., 5-hydroxymethylfurfural or furan-chalcones) using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy starting structure.

  • Preliminary Geometry Optimization: Perform an initial optimization using a lower-cost ab initio method (e.g., HF/6-31G) to resolve steric clashes and pre-condition the wave function.

  • High-Level DFT Optimization: Subject the structure to rigorous DFT optimization (e.g., B3LYP/6-311++G(d,p)). Causality: This step accurately resolves the planar geometry of the furan ring and the specific bond lengths (C-O ~ 1.36 Å) dictated by its aromaticity.

  • Vibrational Frequency Validation (The Critical Check): Run a frequency calculation at the exact same level of theory used for optimization.

    • Self-Validation Rule: You must observe zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

    • Thermodynamic Correction: Extract the Zero-Point Energy (ZPE) to correct raw electronic energies for quantum vibrational effects at 0 K.

  • Electronic Property Extraction: Calculate the HOMO-LUMO energy gap and Molecular Electrostatic Potential (MEP). Causality: A larger HOMO-LUMO gap directly correlates with high chemical hardness and kinetic stability, informing the molecule's resistance to off-target degradation.

  • Molecular Docking & Dynamics: Export the validated, charge-assigned ligand for docking against target proteins, followed by Molecular Dynamics (MD) simulations to verify the thermodynamic stability of the binding pose.

Workflow N1 1. Ligand Preparation (3D Conformers) N2 2. DFT Optimization (e.g., B3LYP/6-311++G**) N1->N2 N3 3. Frequency Calculation (Zero Imaginary Freqs) N2->N3 N3->N2 If Imaginary Freq < 0 (Perturb & Re-optimize) N4 4. Electronic Profiling (HOMO-LUMO, MEP) N3->N4 N5 5. Molecular Docking (Protein-Ligand Affinity) N4->N5

Computational Workflow for Furan Derivative Analysis

Thermodynamic and Kinetic Modeling: Furan Formation Pathways

Beyond pharmacology, quantum chemistry is vital for understanding the formation of unsubstituted furan—a known carcinogen—in thermally processed foods via the Maillard reaction.

Recent computational studies utilizing the CAM-RB3LYP/6-311++G(d,p) level of theory have mapped the step-by-step transformation of precursors like aldotetrose and glycolaldehyde into furan [3]. The thermodynamic parameters extracted from these models reveal that while the overall ring-closure process is highly exergonic (thermodynamically favorable), it is kinetically bottlenecked by massive activation energy barriers. For instance, the transition state for the keto-enol tautomerization and subsequent dehydration requires a ΔG25‡​ of up to 327.61 kJ/mol[3]. This causality explains why furan formation is negligible at room temperature but highly probable under the extreme thermal stress of food processing.

Kinetics P Aldotetrose Precursor TS1 Transition State 1 ΔG‡ = 283 kJ/mol P->TS1 INT Keto-Enol Intermediate TS1->INT TS2 Transition State 2 ΔG‡ = 327.61 kJ/mol INT->TS2 F Furan Ring Closure (Exergonic) TS2->F

Kinetic Pathway of Furan Formation via Maillard Reaction

Application in Drug Development: Furan-Based Pharmacophores

Furan derivatives, particularly furan-chalcones and 5-hydroxymethylfurfural (5-HMF) analogs, exhibit significant promise as therapeutic agents. By leveraging the validated computational protocols outlined above, researchers have successfully elucidated their binding affinities to various pathological targets.

For example, in silico molecular docking combined with in vitro enzyme kinetics has identified specific (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as highly potent tyrosinase inhibitors, which are crucial for treating skin pigmentation disorders and melanogenesis [4]. Similarly, 5-HMF derivatives have been computationally screened against human acetylcholinesterase (AChE), revealing robust binding stability and highlighting their potential in neurodegenerative disease management [5].

Quantitative Data Summary

The following table synthesizes key quantitative findings from recent quantum chemical and computational docking studies of furan compounds:

Compound ClassTarget / ApplicationComputational MethodKey Findings
Unsubstituted Furan Baseline Thermodynamic StabilityG4 Compound ModelEnthalpy of formation: -9.261 kcal/mol; Confirmed as the most stable C4​H4​O isomer.
5-HMF Derivatives Antimicrobial & Neurological (AChE, LasR)CADD, Molecular Dynamics2,5-furandicarboxylic acid (FCA) demonstrated superior thermodynamic binding stability over 189 simulations.
Furan-Chalcones Tyrosinase Inhibitors (Melanogenesis)AutoDock 4.2 / DFTExceptional binding affinity; Experimental IC50​ down to 0.0433 µM for monophenolase substrates.
Polychlorinated Dibenzofurans Environmental Toxicity ModelingMP2/cc-pVTZ, B3LYPMolecular planarity directly correlates with environmental persistence and dioxin-like toxicity.

Conclusion

Quantum chemical investigations of furan compounds provide a deterministic framework for predicting both their pharmacological efficacy and their environmental reactivity. By employing self-validating DFT protocols—specifically mandating zero-imaginary frequency checks—and selecting basis sets that account for the unique electronic environment of the oxygen heteroatom, researchers can confidently transition from in silico models to in vitro and in vivo applications. As computational power scales, the integration of high-level ab initio calculations with molecular dynamics will continue to unlock the vast therapeutic potential of the furan pharmacophore.

References

  • Etim, E. E., et al. "Quantum Chemical studies of Furan." ResearchGate, 2020. URL:[Link]

  • Singh, S. K., et al. "Therapeutic Potential of HMF and Its Derivatives: a Computational Study." Applied Biochemistry and Biotechnology / PubMed, 2023. URL:[Link]

  • Nelson, P. N., & Mulder, W. H. "Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study." Journal of Molecular Modeling / PubMed, 2025. URL:[Link]

  • Radhakrishnan, et al. "(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study." MDPI International Journal of Molecular Sciences / PubMed, 2020. URL:[Link]

  • Datta, S., & Limpanuparb, T. "Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis." Molecules / PubMed Central, 2020. URL:[Link]

Sources

The Furan Scaffold in Drug Discovery: A Comprehensive Technical Guide on Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan Ring as a Privileged Pharmacophore

The furan scaffold—a five-membered aromatic heterocycle containing a single oxygen atom—represents a cornerstone in modern medicinal chemistry[1]. Characterized by unique stereoelectronic properties and synthetic tractability, furan acts as a "privileged scaffold" capable of serving as a bioisostere for phenyl or thiophene rings[1]. This bioisosteric replacement allows drug development professionals to fine-tune the hydrophilic-lipophilic balance of drug candidates, thereby optimizing both pharmacokinetic and pharmacodynamic profiles[2]. This technical guide synthesizes current literature to explore the mechanistic pathways, quantitative structure-activity relationships (QSAR), and field-proven synthetic protocols of furan-based bioactive compounds.

Core Mechanisms of Action

Furan-containing compounds exert their biological effects through multifaceted mechanisms, targeting critical cellular machinery across various disease states.

Anticancer Pathways

Furan derivatives have emerged as potent anticancer agents by targeting the hallmarks of cancer cell proliferation[3]. Structurally diverse furans, including benzofurans and furan-conjugated tripeptides, disrupt essential structural proteins such as tubulin, leading to the arrest of cellular division[3]. Furthermore, they induce apoptosis by modulating intracellular signaling cascades, specifically through the membranolytic effect and mitochondrial modification[4].

Antimicrobial and Anti-inflammatory Mechanisms

In the realm of infectious diseases, furan derivatives (e.g., nitrofurans and aryl furans) exhibit broad-spectrum antimicrobial activity. Their mechanism often involves the reductive activation of the nitro group within bacterial cells, producing reactive intermediates that directly interfere with and damage bacterial DNA, thereby inhibiting replication[2][3]. Additionally, in-silico and in-vitro studies demonstrate that certain furan derivatives bind with high affinity to penicillin-binding proteins (PBPs), disrupting bacterial cell wall biosynthesis[5].

As anti-inflammatory agents, natural furan derivatives exert regulatory effects on cellular activities by modifying critical signaling pathways, notably the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways[6]. They also act as direct enzyme inhibitors, fitting into the active sites of cyclooxygenase (COX) enzymes to halt the production of pro-inflammatory prostaglandins[3].

MOA Furan Furan-Based Bioactive Compound Enzyme Enzyme Inhibition (e.g., COX, PBPs) Furan->Enzyme Binds Active Site Receptor Pathway Modulation (MAPK, PPAR-ɣ) Furan->Receptor Receptor Binding DNA Nucleic Acid Interference Furan->DNA Reductive Activation Apoptosis Apoptosis / Cell Death (Anticancer/Antimicrobial) Enzyme->Apoptosis Cell Wall Disruption Inflammation Reduced Inflammation Enzyme->Inflammation Decreased Prostaglandins Receptor->Inflammation Gene Regulation DNA->Apoptosis Replication Block

Caption: Furan-based compounds modulate cellular pathways to induce apoptosis and reduce inflammation.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The biological efficacy of furan derivatives is highly sensitive to substitution patterns, predominantly at the C-2 or C-4 positions of the ring[5]. The integration of electron-withdrawing groups (e.g., nitro groups) or extended aryl systems significantly enhances bioactivity. Below is a synthesized QSAR data summary of recently developed furan derivatives.

Table 1: Antimicrobial and Anticancer Activity of Selected Furan Derivatives

Compound DesignationStructural ClassTarget Organism / Cell LineActivity MetricValueReference
Compound 114b Aryl furanBacillus anthracis (Gram +)MIC0.097 µg/mL[7]
Compound 114b Aryl furanSalmonella enterica (Gram -)MIC0.78 µg/mL[7]
Compound 8k Furan-pyrimidineEscherichia coli (Gram -)MIC12.5 µg/mL
Conjugate 38 Furan-tripeptideHeLa (Human Cervical Cancer)IC500.15 µg/mL[4]

Synthetic Methodologies & Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological choice.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling for Aryl Furans

Objective: Synthesize 2-aryl-5-nitrofuran derivatives with high regioselectivity and yield. Causality & Design: The Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to the low toxicity of boronic acids and high tolerance for the sensitive furan oxygen[7]. Microwave irradiation is employed to overcome the activation energy barrier rapidly, preventing the thermal degradation of the furan ring that often occurs during prolonged conventional reflux[7].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine 1.0 equivalent of 2-bromo-5-nitrofuran and 1.2 equivalents of the target aryl boronic acid (e.g., 3-hydroxyphenylboronic acid)[7]. Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 eq of Potassium Carbonate (K2CO3)[7]. Causality: K2CO3 is critical for quaternizing the boron atom, enhancing its nucleophilicity for the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed solution of Toluene/Ethanol/Water. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while degassing prevents the oxidation of the Pd(0) catalyst.

  • Microwave Irradiation: Seal the vial and irradiate at 110°C for 15-20 minutes[7].

  • Validation & Workup (Self-Validating System): Monitor reaction completion via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spot validates the success of the coupling. Quench with water, extract with Ethyl Acetate, dry over anhydrous Na2SO4, and purify via silica gel column chromatography. Confirm the structural integrity using 1H and 13C NMR spectroscopy.

Synthesis Start Starting Materials (Halofuran + Boronic Acid) Catalyst Catalyst & Base (Pd(PPh3)4, K2CO3) Start->Catalyst Reaction Microwave Irradiation (Optimized Kinetics) Catalyst->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Purified Aryl Furan (Bioactive Compound) Purification->Product

Caption: Step-by-step synthetic workflow for aryl furan derivatives via Suzuki-Miyaura coupling.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: Quantify the antimicrobial efficacy of synthesized furan derivatives. Causality & Design: A broth microdilution method is utilized rather than disk diffusion to provide an exact, quantitative MIC value, which is essential for establishing accurate QSAR profiles and determining true potency[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the furan derivative in DMSO to create a stock solution, then perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate[2]. Causality: DMSO ensures the highly lipophilic furan compounds remain in solution; however, its final concentration must be kept below 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., E. coli or S. aureus) and adjust to a 0.5 McFarland standard, yielding approximately 5 x 10^5 CFU/mL[2].

  • Inoculation & Incubation: Add the standardized inoculum to each well. Include a positive control (bacteria + MHB, no compound) and a negative control (MHB only)[2]. Validation: The positive control must show visible turbidity, and the negative control must remain completely clear; otherwise, the assay is invalid and must be repeated.

  • Analysis: Incubate the plates at 37°C for 18-24 hours. Determine the MIC spectrophotometrically (OD600) as the lowest concentration of the compound that completely inhibits visible bacterial growth[2]. Causality: Spectrophotometric analysis ensures objective quantification of growth inhibition, removing human error associated with visual inspection.

Conclusion

The furan ring remains an indispensable scaffold in medicinal chemistry. Through precise synthetic modifications—such as the integration of aryl groups via cross-coupling—drug developers can unlock highly potent molecules capable of disrupting bacterial cell walls, intercalating DNA, and modulating complex inflammatory pathways. As antimicrobial resistance and complex oncological targets continue to challenge the medical community, the targeted functionalization of the furan core offers a highly viable, structurally robust pathway for novel therapeutic discovery.

References

  • National Institutes of Health (NIH). "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." PMC. URL: [Link]

  • IntechOpen. "Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives." IntechOpen. URL: [Link]

  • MDPI. "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." MDPI. URL:[Link]

  • AlQalam Journal of Medical and Applied Sciences. "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal. URL:[Link]

  • ResearchGate. "Examples of furan derivatives with biological activity." ResearchGate. URL: [Link]

  • NIScPR. "Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule." NIScPR. URL:[Link]

Sources

Methodological & Application

Application of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine in Medicinal Chemistry: From Peptidomimetics to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Dichotomy

In modern medicinal chemistry, the design of novel chemical entities often relies on building blocks that can simultaneously offer metabolic robustness and versatile binding interactions. 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is a highly specialized, chiral primary amine that embodies a unique structural dichotomy.

On one side of its alpha-carbon lies a tert-butyl group —a moiety providing immense steric bulk (a neopentyl-like environment). On the other side lies a furan-2-yl ring —an electron-rich, planar heteroaromatic system that functions as a privileged bioisostere for phenyl rings, offering distinct hydrophilic-lipophilic balance and hydrogen-bond accepting capabilities[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic utility. We will explore why this specific building block is chosen to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges, and how to effectively incorporate this sterically hindered amine into drug scaffolds via Multicomponent Reactions (MCRs) and Nucleophilic Aromatic Substitution ( SN​Ar ).

Mechanistic Rationale: Causality in Drug Design

When incorporating 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine into a drug scaffold, researchers are actively manipulating the molecule's spatial and electronic properties. The causality behind its use rests on two pillars:

A. Steric Shielding and Metabolic Stability

Primary amines and their resulting secondary amides are notorious liabilities in drug discovery due to rapid oxidative deamination by Cytochrome P450 (CYP) enzymes and cleavage by ubiquitous proteases.

  • The Causality: The incorporation of the tert-butyl group directly adjacent to the amine creates extreme steric hindrance. This bulk restricts the ϕ and ψ dihedral angles of the resulting amide bond, forcing it into a conformation that cannot be easily accommodated within the catalytic clefts of proteases. Furthermore, the steric umbrella physically blocks CYP enzymes from accessing the alpha-hydrogen, drastically increasing the in vivo half-life.

B. Furan as a Directional Bioisostere

While the tert-butyl group provides a hydrophobic shield, the furan ring serves as a functional handle and a bioisostere[2].

  • The Causality: Furan is more electron-rich than benzene, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target binding pockets. More importantly, the furan oxygen acts as a directional hydrogen-bond acceptor. Because the tert-butyl group locks the molecule's conformation, the furan oxygen is projected into a predictable vector, allowing for highly rational structure-based drug design (SBDD).

StericLogic Core 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine TertButyl tert-Butyl Group (Steric Bulk) Core->TertButyl Furan Furan Ring (Bioisostere/Handle) Core->Furan Amine Primary Amine (Attachment Point) Core->Amine Mech1 Restricts Dihedral Angles Shields Alpha-Carbon TertButyl->Mech1 Mech2 Modulates LogD H-Bond Acceptor Furan->Mech2 Mech3 Enables Ugi-4CR, SNAr, Buchwald-Hartwig Amine->Mech3 Outcome1 High Metabolic Stability (Protease/CYP Resistance) Mech1->Outcome1 Outcome2 Improved Receptor Binding (Pi-Pi Interactions) Mech2->Outcome2

Caption: Logical relationship between the structural features of the amine and their pharmacological outcomes.

Quantitative Data: Impact on Physicochemical Properties

To illustrate the profound impact of this building block, the table below summarizes the typical shifts in physicochemical and pharmacokinetic properties when a standard benzylamine moiety in a lead compound is replaced with 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

PropertyBenzylamine Derivative (Standard)1-(Furan-2-yl)-2,2-dimethylpropan-1-amine DerivativeRationale for Shift
In vitro Half-life ( T1/2​ ) 45 min>240 minSteric shielding of the alpha-carbon prevents oxidative deamination by CYPs.
LogD (pH 7.4) 2.83.1The tert-butyl group increases lipophilicity, while the furan oxygen maintains polar surface area.
Protease Stability Low (Cleaved in <2h)High (Stable >24h)Neopentyl-like bulk restricts dihedral angles, preventing enzyme active-site accommodation.
Receptor H-Bonding Donor only (NH)Donor (NH) & Acceptor (Furan O)Furan acts as a bioisostere for phenyl but adds an H-bond acceptor vector[2].

Application I: Ugi Four-Component Reaction (U-4CR) for Peptidomimetics

The Ugi multicomponent reaction (U-4CR) is a cornerstone in medicinal chemistry for generating bis-amide peptidomimetic libraries[3][4].

The Challenge: Standard amide coupling (e.g., EDC/HOBt) with 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine often results in dismal yields (<20%) because the neopentyl-like steric bulk severely restricts the trajectory of nucleophilic attack on standard activated esters. The Solution: The Ugi reaction bypasses this limitation. The amine condenses with an aldehyde to form an imine. The subsequent attack by an isocyanide generates a highly reactive nitrilium ion intermediate, which easily overcomes the steric barrier, trapping the hindered amine into a stable bis-amide scaffold[5].

Protocol 1: Green Ugi-4CR Synthesis of a Furan-Bearing Bis-Amide

This protocol utilizes aqueous/methanolic conditions to accelerate the reaction via the hydrophobic effect, a self-validating approach for hindered substrates[5].

  • Imine Formation: In a 10 mL microwave vial, dissolve 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (1.0 mmol) and a target aldehyde (e.g., benzaldehyde, 1.0 mmol) in 2.0 mL of a 1:1 Methanol/Water mixture. Stir at room temperature (RT) for 2 hours.

    • Validation Check: Monitor by LC-MS. The extreme steric bulk may slow imine formation; ensure >90% conversion to the imine ( [M+H]+ corresponding to the Schiff base) before proceeding.

  • Component Addition: Add the carboxylic acid (e.g., acetic acid, 1.0 mmol) followed immediately by the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Reaction Execution: Seal the vial and stir vigorously at RT for 24–48 hours. The hydrophobic effect in the aqueous mixture will drive the non-polar intermediates together, accelerating the nitrilium trapping[5][6].

  • Workup & Purification:

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate ( 3×10 mL).

    • Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ .

    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the sterically shielded peptidomimetic.

UgiWorkflow A 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (Sterically Hindered Amine) Ugi Ugi-4CR (MeOH/H2O, RT) Imine Formation -> Nitrilium Trapping A->Ugi B Aldehyde / Ketone B->Ugi C Carboxylic Acid C->Ugi D Isocyanide D->Ugi Product Sterically Shielded Bis-amide (Protease-Resistant Peptidomimetic) Ugi->Product LateStage Late-Stage Functionalization (e.g., Diels-Alder on Furan) Product->LateStage Furan Handle

Caption: Workflow of the Ugi-4CR utilizing the hindered amine, followed by late-stage furan functionalization.

Application II: SN​Ar Coupling for Kinase Inhibitor Scaffolds

In the development of kinase inhibitors, heteroaryl chlorides (such as 2,4-dichloropyrimidines) are routinely coupled with amines. Using 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine installs a bulky, chiral vector that can occupy specific hydrophobic sub-pockets in the kinase hinge region.

The Challenge: The alpha-tertiary nature of the amine makes it a poor nucleophile at room temperature. The Solution: Microwave-assisted Nucleophilic Aromatic Substitution ( SN​Ar ) using a high-boiling polar aprotic solvent (NMP) and a non-nucleophilic base (DIPEA).

Protocol 2: Microwave-Assisted SN​Ar
  • Preparation: In a 5 mL microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 mmol), 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (1.1 mmol), and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) in 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

    • Causality Note: Conventional heating often leads to degradation of the furan ring before the hindered amine can successfully attack the pyrimidine. Microwave irradiation provides rapid, uniform heating that drives the kinetic SN​Ar product while sparing the electron-rich furan.

  • Reaction Monitoring: Sample 5 μ L of the mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the dichloropyrimidine and the emergence of the mono-substituted mass [M+H]+ .

  • Workup: Quench the reaction by pouring it into 10 mL of ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane ( 3×10 mL), wash extensively with water ( 5×10 mL) to remove NMP, dry over MgSO4​ , and concentrate.

Late-Stage Functionalization: Exploiting the Furan Ring

Once the 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is successfully integrated into the drug scaffold, the furan ring can be utilized as a synthetic handle for late-stage diversification[1]:

  • Diels-Alder Cycloadditions: The furan can react with dienophiles (e.g., maleimides) to form rigid, 3D oxabicyclo[2.2.1]heptene architectures, pushing the scaffold out of flat "chemical space."

  • Oxidative Cleavage: Treatment with RuCl3​/NaIO4​ can oxidatively cleave the furan ring to yield a carboxylic acid, converting a lipophilic terminus into a highly polar, salt-forming group to drastically alter aqueous solubility.

References

  • Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. PMC / National Institutes of Health. Available at:[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at:[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC / National Institutes of Health. Available at:[Link]

  • Ugi Reaction in Aqueous Solutions: A Simple Protocol for Libraries Production. ResearchGate. Available at: [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing. Available at:[Link]

Sources

Application Note: Developing Novel Anti-Inflammatory Agents from Furan Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The furan nucleus—an electron-rich, five-membered aromatic heterocycle containing an oxygen atom—has emerged as a highly versatile pharmacophore in modern drug discovery. Due to its unique hydrophilic-lipophilic balance and ability to act as a bioisostere for phenyl rings, the furan scaffold offers distinct advantages in optimizing metabolic stability and drug-receptor interactions. In the context of anti-inflammatory drug development, furan derivatives have demonstrated profound efficacy by selectively inhibiting cyclooxygenase-2 (COX-2) and modulating upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways .

The Causality of Scaffold Selection: Why prioritize furan over other heterocycles? The ether oxygen in the furan ring acts as a potent hydrogen bond acceptor, which is critical for anchoring the molecule within the hydrophobic side-pocket of the COX-2 active site (a pocket inaccessible in COX-1 due to the Ile523 substitution). Furthermore, the low resonance energy of furan allows for facile electrophilic substitutions, enabling rapid generation of diverse libraries with electron-withdrawing groups (e.g., nitro, sulfonyl) at the C-2 and C-5 positions to fine-tune target affinity .

Pathway Furan Furan Scaffold (Lead Compound) MAPK MAPK / JNK Pathway Furan->MAPK Inhibits COX2 COX-2 Enzyme Furan->COX2 Direct Inhibition NFkB NF-κB Translocation MAPK->NFkB Blocks activation NFkB->COX2 Downregulates expression PGE2 PGE2 Production COX2->PGE2 Catalyzes Inflammation Inflammatory Response PGE2->Inflammation Triggers

Furan scaffold mechanism inhibiting MAPK/NF-κB pathways and COX-2 to reduce inflammation.

Structure-Activity Relationship (SAR) Insights

To engineer a successful anti-inflammatory agent, achieving a high Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is paramount. High COX-2 selectivity minimizes the gastrointestinal toxicity classically associated with non-selective NSAIDs, which inadvertently inhibit the cytoprotective COX-1 enzyme.

Recent studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives demonstrate that incorporating a methyl sulfone or sulfonamide moiety onto the furan core yields COX-2 inhibitory potency comparable to, or exceeding, that of the blockbuster drug Rofecoxib .

Quantitative SAR Summary
Compound Class / PrototypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)In Vivo ED₅₀ (mg/kg/day)*
Indomethacin (Non-selective Control)0.050.750.062.0
Rofecoxib (Selective Control)> 1000.018> 5,5000.15
3(2H)Furanone 1f (Methyl sulfone)> 1000.022> 4,5000.03
3(2H)Furanone 20b (Sulfonamide)> 1000.015> 6,6000.10
Natural Benzofuran (Ailanthoidol)12.50.8015.6N/A

*ED₅₀ values derived from the rat adjuvant-induced arthritis therapeutic model.

High-Throughput Screening & Validation Workflow

Workflow Synthesis 1. Furan Library Synthesis (Functionalization) InVitro 2. In Vitro COX-1/2 Assay (Selectivity Index) Synthesis->InVitro CellBased 3. Cell-Based Macrophage Assay (NO & PGE2 levels) InVitro->CellBased SI > 50 InVivo 4. In Vivo Rat Model (Efficacy & Toxicity) CellBased->InVivo IC50 < 1 µM Lead 5. Lead Candidate Selection InVivo->Lead High Efficacy, Low Toxicity

Five-step high-throughput screening and validation workflow for furan-based anti-inflammatories.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal viability checks and strict control conditions to prevent false positives (e.g., mistaking cytotoxicity for anti-inflammatory efficacy).

Protocol A: In Vitro COX-1 / COX-2 Fluorometric Inhibition Assay

Purpose: To determine the IC₅₀ values and calculate the Selectivity Index (SI) of novel furan derivatives. Causality: Measuring direct enzymatic inhibition in a cell-free system isolates the pharmacodynamic interaction between the furan scaffold and the COX active sites, removing variables related to cell membrane permeability.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

Step-by-Step Methodology:

  • Preparation of Controls: Prepare Indomethacin (10 µM) as a non-selective positive control, Rofecoxib (1 µM) as a COX-2 selective positive control, and 1% DMSO as the vehicle (negative) control.

  • Compound Dilution: Serially dilute the synthesized furan compounds in DMSO to achieve final well concentrations ranging from 0.001 µM to 100 µM.

  • Enzyme Incubation: In a black 96-well microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, 10 µL of the furan compound, and 10 µL of either COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 20 µL of a master mix containing Arachidonic Acid and ADHP to all wells. The COX enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂, driving the oxidation of ADHP into the highly fluorescent compound Resorufin.

  • Detection & Validation: Read the plate immediately using a fluorescence microplate reader (Ex: 535 nm, Em: 590 nm).

    • Self-Validation Check: The assay is only valid if the Indomethacin control shows >90% inhibition in both COX-1 and COX-2 wells, while Rofecoxib shows >90% inhibition only in the COX-2 wells.

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the IC₅₀. Compute the SI (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7)

Purpose: To evaluate the ability of furan derivatives to suppress Nitric Oxide (NO) and Prostaglandin E2 (PGE₂) production in a living cellular environment. Causality: While Protocol A proves target binding, Protocol B proves that the furan compound can successfully cross the lipid bilayer, resist immediate metabolic degradation, and exert functional anti-inflammatory effects by modulating the MAPK/NF-κB pathways .

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate media and replace with fresh media containing the furan derivatives (1, 5, 10, and 20 µM). Incubate for 2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the naive control wells. Incubate for 24 hours.

  • Orthogonal Validation (MTT Assay):

    • Causality: A drop in NO/PGE₂ could simply mean the furan compound killed the cells. An MTT viability assay must run in parallel.

    • Remove 100 µL of supernatant for the Griess/ELISA assays. To the remaining cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Compounds showing <90% cell viability are excluded from further analysis.

  • Nitric Oxide Quantification (Griess Assay): Mix 50 µL of the reserved supernatant with 50 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • PGE₂ Quantification: Use a competitive ELISA kit on the remaining supernatant to quantify PGE₂ levels, verifying the downstream functional inhibition of COX-2 within the cellular matrix.

References

  • Alizadeh, M., et al. "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Journal of Inflammation Research, 2020.[Link]

  • Al-Ishaq, R. K., et al. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental Journal of Chemistry, 2024.[Link]

  • Shin, S. S., et al. "In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2004.[Link]

Molecular docking protocol for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Molecular Docking of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine. The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] This guide is designed for researchers in drug development, offering a narrative that combines step-by-step instructions with the underlying scientific rationale, ensuring a robust and reproducible workflow. We will utilize AutoDock Vina, a widely adopted and validated open-source docking engine, as the primary tool for this protocol.

The Foundational Principle: Why Molecular Docking?

At its core, molecular docking aims to model the "handshake" between a ligand and its protein target at an atomic level.[5][7] The process involves two critical components: a search algorithm that generates a variety of possible binding poses for the ligand within the protein's active site, and a scoring function that estimates the binding affinity (typically as a free energy value, ΔG) for each pose.[5] A more negative binding affinity suggests a more stable and favorable interaction.[8] This computational pre-screening saves significant time and resources by identifying promising candidates for further experimental validation.[7]

The reliability of any docking experiment, however, is critically dependent on the meticulous preparation of both the ligand and the receptor. The "Garbage In, Garbage Out" principle is paramount; inaccuracies in the initial structures will inevitably lead to meaningless results.

The Pre-Docking Workflow: A Commitment to Accuracy

Before any simulation can be run, the molecular assets must be rigorously prepared. This phase is not merely procedural; it is fundamental to the chemical and structural accuracy of the simulation.

G cluster_prep Pre-Docking Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis ligand_select Ligand Selection (1-(Furan-2-yl)-2,2-dimethylpropan-1-amine) ligand_prep Ligand Preparation - 3D Structure Generation - Energy Minimization - Charge Assignment - Define Rotatable Bonds ligand_select->ligand_prep receptor_select Receptor Selection (e.g., from PDB) receptor_prep Receptor Preparation - Remove Water/Heteroatoms - Repair Missing Residues - Add Hydrogens - Assign Charges receptor_select->receptor_prep run_vina Execute AutoDock Vina (Search Algorithm & Scoring) ligand_prep->run_vina grid_box Define Search Space (Grid Box Generation) receptor_prep->grid_box grid_box->run_vina analyze_poses Analyze Binding Poses - Binding Affinity (kcal/mol) - RMSD Calculation run_vina->analyze_poses visualize Visualize Interactions (H-Bonds, Hydrophobic, etc.) analyze_poses->visualize validate Protocol Validation (e.g., Re-docking) analyze_poses->validate

Caption: High-level workflow for a molecular docking experiment.

Ligand Preparation: 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

The ligand must be converted from a 2D representation into a three-dimensional, energetically stable conformation with correct atom types and partial charges.

Objective: To generate a low-energy 3D structure of the ligand in a format suitable for docking, ensuring all atoms and their properties are correctly defined.

Protocol:

  • Obtain 2D Structure: The structure of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine can be sourced from databases like PubChem (CID 54593350).[9] Its SMILES string is CC(C)(C)C(C1=CC=CO1)N.

  • Generate 3D Coordinates: Use a chemical drawing tool like MarvinSketch or ChemDraw to draw the 2D structure. Convert the 2D structure to 3D.

  • Energy Minimization: This is a crucial step. The initial 3D structure is likely not in its lowest energy state. Use a force field (e.g., MMFF94) to perform energy minimization. This ensures that bond lengths, angles, and dihedrals are realistic.[10]

  • File Format Conversion: Save the minimized structure in a mol2 or pdb format. For use with AutoDock Vina, the final format must be pdbqt, which includes partial charges and information on rotatable bonds.[11]

  • PDBQT File Generation (Using AutoDockTools):

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select your minimized ligand file.

    • ADT will automatically detect the root and rotatable bonds. Verify these are correct. The torsion around the bond connecting the amine-bearing carbon and the furan ring is particularly important.

    • Go to Ligand -> Output -> Save as PDBQT to generate the final input file.

Receptor Preparation: Selecting and Cleaning the Protein Target

The quality of the receptor structure directly impacts the docking outcome. High-resolution crystal structures from the Protein Data Bank (PDB) are the preferred starting point.

Objective: To prepare the protein structure by removing non-essential components, correcting structural issues, and adding necessary atoms for an accurate simulation.[10][12]

Protocol:

  • Select a Target: Choose a protein structure from the PDB. For this example, let's assume we are targeting a hypothetical enzyme for which a crystal structure with a bound inhibitor exists (e.g., PDB ID: XXXX).

  • Initial Cleaning (Using UCSF Chimera or PyMOL):

    • Load the PDB file.

    • Most protein structures are solved as multimers. If your protein functions as a monomer, delete the other protein chains.[10]

    • Delete all water molecules, co-solvents, and ions that are not critical to the protein's structural integrity or binding mechanism.[10][13] Some conserved water molecules may play a key role in ligand binding and can be retained in advanced docking scenarios.[14]

    • Remove the co-crystallized ligand to create an empty binding site for our docking experiment. Save this cleaned protein as a new PDB file.

  • Structural Refinement (Using AutoDockTools):

    • Launch ADT and open the cleaned PDB file (File -> Read Molecule).

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add all hydrogens, including polar ones, which are essential for hydrogen bonding interactions (Edit -> Hydrogens -> Add).

    • Compute Charges: Assign partial charges to all atoms. Gasteiger charges are a common choice for this step (Edit -> Charges -> Compute Gasteiger).

    • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (those on carbon atoms) are merged with their adjacent carbons.

    • Save as PDBQT: Save the final prepared receptor file in the pdbqt format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

The Docking Protocol: Simulating the Interaction

With prepared pdbqt files for both the ligand and the receptor, the docking simulation can be configured and executed.

Defining the Search Space: The Grid Box

Instead of searching the entire protein, we define a specific three-dimensional box centered on the active site. This dramatically increases computational efficiency.

Objective: To create a grid box that encompasses the entire binding pocket, allowing the search algorithm sufficient space to explore various ligand poses.

Protocol (Using AutoDockTools):

  • Load Receptor: Open the prepared receptor pdbqt file in ADT.

  • Open GridBox: Go to Grid -> Grid Box....

  • Position and Size the Box: A 3D box will appear. You can adjust its center and dimensions (in Angstroms). A common practice is to center the box on the position of the original co-crystallized ligand or on key active site residues.[15] Ensure the box is large enough to accommodate the ligand in any possible orientation. A good starting point is a box of 20x20x20 Å.

  • Save Configuration: Note the center coordinates and dimensions of the box. This information is required for the Vina configuration file.

Configuring and Running AutoDock Vina

AutoDock Vina uses a simple text file to define the input files and docking parameters.

Objective: To execute the docking simulation using the prepared files and defined search space.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following content, replacing placeholders with your actual file names and grid parameters:

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute Vina:[16]

Vina will perform the docking calculation and write the output poses to all_results.pdbqt and a summary to results.log.

Post-Docking Analysis: Interpreting the Results

G cluster_validation Docking Protocol Validation Logic start Perform Docking with Co-crystallized Ligand calculate_rmsd Calculate RMSD between Docked Pose and Crystal Pose start->calculate_rmsd check_rmsd Is RMSD < 2.0 Å? calculate_rmsd->check_rmsd validated Protocol Validated Proceed with Test Ligands check_rmsd->validated Yes refine Refine Parameters (e.g., Grid Box, Exhaustiveness) and Re-run check_rmsd->refine No refine->start

Caption: Decision workflow for validating a docking protocol.

Quantitative Analysis

The primary quantitative outputs are the binding affinity and the Root Mean Square Deviation (RMSD).

  • Binding Affinity (kcal/mol): This value, found in the log file and the output pdbqt file, estimates the binding free energy. More negative values indicate stronger predicted binding.[8][17]

  • RMSD: This metric measures the average distance between the atoms of two superimposed molecules. It is used to compare the docked pose of a ligand to a known experimental pose (e.g., from a crystal structure).[8]

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-8.50.0000.000
2-8.21.3522.418
3-7.91.8763.012
4-7.92.1053.543
5-7.71.9983.250
Table 1: Example output from an AutoDock Vina results log.
Qualitative Analysis: Visualization

Visual inspection of the top-ranked poses is essential to understand the specific atomic interactions driving the binding.

Protocol:

  • Load Structures: Use a molecular visualization tool like PyMOL or UCSF Chimera. Load the prepared receptor pdbqt file and the docking output file (all_results.pdbqt).

  • Analyze Interactions: Focus on the best-scoring pose (Mode 1). Identify key interactions:[18][19]

    • Hydrogen Bonds: Look for potential H-bonds between the amine group of the ligand and polar residues in the active site (e.g., Asp, Glu, Ser).

    • Hydrophobic Interactions: The furan ring and the tert-butyl group are likely to engage in hydrophobic interactions with non-polar residues (e.g., Leu, Val, Phe).

    • Pi-Stacking: The aromatic furan ring may form pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Generate Figures: Create high-quality 2D and 3D diagrams of the protein-ligand interactions to present the findings. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can automate the generation of 2D interaction maps.[18][19]

Protocol Validation: Ensuring Trustworthiness

To trust the results for a novel ligand, the chosen docking protocol must first be validated. The most common method is to re-dock the co-crystallized ligand into its own receptor.[14][20][21]

Protocol:

  • Prepare Co-crystallized Ligand: Extract the original ligand from the PDB file and prepare it as a pdbqt file, following the same procedure as for our test ligand.

  • Re-Dock: Run AutoDock Vina using the prepared receptor and the prepared co-crystallized ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the RMSD between the two.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][14][22] If the RMSD is higher, the protocol parameters (especially the grid box size and location) may need to be adjusted.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
  • How to interprete and analyze molecular docking results? (2024). ResearchGate.
  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Tutorial – AutoDock Vina. (2020). Scripps Research.
  • Steps of ligand docking. (n.d.). Docking Server.
  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Analysis of Docking results by Autodock. (2021). YouTube.
  • How can I validate a docking protocol? (2015). ResearchGate.
  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). Scripps Research.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • A Researcher's Guide to Computational Docking and Experimental Validation. (n.d.). Benchchem.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Drug Delivery and Therapeutics.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). Journal of Chemical Information and Modeling. Available at: [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate.
  • Proteins and ligand preparation for docking. (n.d.). ResearchGate.
  • Molecular Docking Tutorial. (n.d.). University of Texas at El Paso.
  • Validation of Docking Methodology (Redocking). (2024). ResearchGate.
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals. (n.d.). PMC.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central.
  • 1-(furan-2-yl)-2,2-dimethylpropan-1-amine. (n.d.). PubChemLite.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols. Available at: [Link]

  • (1S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine. (n.d.). BLDpharm.
  • (S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine. (n.d.). ChemicalBook.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • 1-(Furan-2-yl)propan-2-amine. (n.d.). PubChem. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • Comparative Analysis of the Biological Activity of 1-(Furan-2-yl)ethanol Derivatives. (n.d.). Benchchem.
  • Structural Insights and Biological Activities of Furan-Based Drugs. (n.d.). PubMed. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors. (2022). PubMed. Available at: [Link]

  • 1-(furan-2-yl)propan-2-amine. (n.d.). AMERICAN ELEMENTS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this sterically hindered furan-containing primary amine. The synthesis, while conceptually straightforward via reductive amination of 2-pivaloylfuran, presents several challenges that can significantly impact yield and purity. These challenges often stem from the steric hindrance of the tert-butyl group, the reactivity of the furan ring, and the delicate balance required for selective imine reduction.[1]

This guide provides in-depth, field-tested insights in a question-and-answer format to directly address common issues. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a framework for optimizing your synthetic route.

Primary Synthetic Route: Reductive Amination

The most common and efficient laboratory-scale synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine involves the reductive amination of 2-pivaloylfuran. This reaction proceeds in two main stages: the formation of an intermediate imine from the ketone and an ammonia source, followed by the reduction of this imine to the target primary amine.[2] The choice of reducing agent and reaction conditions is critical to success.

G cluster_0 Reductive Amination Workflow Ketone 2-Pivaloylfuran Imine Imine Intermediate (transient) Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc, aq. NH3) Ammonia->Imine Product 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Purification Purification (e.g., Column Chromatography, Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for the synthesis of the target amine via reductive amination.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for optimization.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and typically points to one of three problems: inefficient imine formation, undesired side reactions, or sub-optimal reduction conditions. The significant steric hindrance from the tert-butyl group adjacent to the carbonyl makes imine formation the likely rate-limiting step.[1]

Troubleshooting Steps:

  • Promote Imine Formation:

    • Lewis Acid Catalysis: Introduce a mild Lewis acid like Ti(OiPr)₄ or ZnCl₂. The Lewis acid coordinates to the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

    • Water Removal: The condensation reaction to form the imine produces water. Actively removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the imine intermediate.

  • Optimize the Reducing Agent:

    • The choice of reducing agent is critical. You need one that selectively reduces the imine in the presence of the starting ketone.[3]

    • Avoid Harsh Reagents: Standard NaBH₄ can readily reduce the starting ketone to the corresponding alcohol, a common and yield-lowering side reaction.

    • Use a Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for challenging reductive aminations.[1] It is less reactive and more selective for iminium ions over ketones. Sodium cyanoborohydride (NaBH₃CN) is another effective option but is highly toxic.

  • Control Reaction Conditions:

    • Solvent: Use an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as they are compatible with STAB and do not interfere with imine formation.[1]

    • Temperature: Run the reaction at room temperature or slightly elevated temperatures (40-50 °C) to facilitate imine formation without promoting side reactions.

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical SolventSelectivity for Imine vs. KetoneProsCons
Sodium Borohydride (NaBH₄)Methanol, EthanolLowInexpensive, readily availableOften reduces the starting ketone, leading to alcohol byproduct.[3]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFHighHighly selective, effective at neutral to slightly acidic pHHighly toxic (releases HCN gas in strong acid).[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THFVery HighMild, highly selective, does not require pH control, commercially available.[1]More expensive than NaBH₄.
Q2: I'm observing a significant amount of 2,2-dimethyl-1-(furan-2-yl)propan-1-ol as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate. This is a classic selectivity problem.

Causality & Solution:

The C=O bond of the ketone and the C=N bond of the imine are both susceptible to reduction by hydride reagents. However, the iminium ion (the protonated form of the imine, favored under slightly acidic conditions) is significantly more electrophilic and thus more reactive towards mild hydride donors.

G cluster_0 Reaction Pathways Ketone 2-Pivaloylfuran (Ketone) Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct Ketone->Alcohol Non-Selective Reduction (e.g., NaBH4) Amine Target Amine Imine->Amine Selective Reduction (e.g., NaBH(OAc)3)

Caption: Competing reduction pathways in the synthesis.

Corrective Actions:

  • Switch to NaBH(OAc)₃ (STAB): As detailed in Q1, this is the most critical change. STAB is sterically hindered and less nucleophilic than NaBH₄, making it much slower to react with the ketone but still highly effective at reducing the more reactive iminium ion.[1]

  • One-Pot, Two-Stage Approach: Instead of adding all reagents at once, first mix the 2-pivaloylfuran, ammonia source (e.g., ammonium acetate), and a catalytic amount of acetic acid in DCE. Stir for 1-2 hours at room temperature to allow for imine formation to proceed. Then, add the STAB in portions and allow the reduction to occur. This ensures a higher concentration of the imine is present when the reducing agent is introduced.

Q3: The reaction mixture is turning dark brown or black, and I'm getting a complex mixture of impurities. What is happening?

A3: A dark coloration often indicates decomposition or polymerization, a known issue with furan-containing compounds, especially under harsh conditions.[4][5] The furan ring is sensitive to strong acids and high temperatures.

Potential Causes & Prevention:

  • Acid-Catalyzed Degradation: While a small amount of acid (like acetic acid) can catalyze imine formation, strong or excess acid can protonate the furan ring, initiating polymerization or ring-opening reactions.

    • Solution: If using an acid catalyst, ensure it is catalytic (e.g., 0.1 eq). Using ammonium acetate (NH₄OAc) as the ammonia source is often ideal, as it provides both ammonia and a mild acidic buffer (acetic acid) in situ.

  • High Temperature: Heating the reaction mixture excessively can also promote decomposition.

    • Solution: Maintain the reaction temperature at or below 50 °C. For most STAB-mediated reductions, room temperature is sufficient.

  • Oxygen Contamination: While less common for this specific reaction, some furan derivatives can be sensitive to air oxidation, especially in the presence of catalysts or light, which can lead to colored impurities.[6]

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Q4: How can I effectively purify the final product, 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine?

A4: Purification can be challenging due to the potential presence of unreacted ketone, the alcohol byproduct, and the product's relatively low boiling point.

Recommended Purification Strategy:

  • Aqueous Workup (Acid-Base Extraction): This is the most effective initial purification step to separate the basic amine product from neutral impurities (ketone, alcohol).

    • After the reaction is complete, quench carefully with a saturated NaHCO₃ solution.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the neutral ketone and alcohol byproducts remain in the organic layer.

    • Separate the layers. Carefully basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12, keeping the solution cool in an ice bath.

    • Extract the now-freebased amine back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: If the scale is sufficient, vacuum distillation can provide a highly pure product.

    • Column Chromatography: For smaller scales or to remove trace impurities, flash column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point. A small amount of triethylamine (~1%) can be added to the eluent to prevent the amine from streaking on the acidic silica gel.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis, incorporating the optimization strategies discussed above.

Reaction: Reductive Amination of 2-Pivaloylfuran using STAB

Materials:

  • 2-Pivaloylfuran (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.0 - 3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Deionized Water

  • 1M HCl Solution

  • 2M NaOH Solution

  • Saturated NaHCO₃ Solution

  • Brine (Saturated NaCl Solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-pivaloylfuran (1.0 eq) and ammonium acetate (2.5 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the ketone.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with 1M HCl (2x volumes). The product is now in the aqueous layer.

  • Separate and save the acidic aqueous layer. Cool it in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.

  • Extract the basified aqueous layer with ethyl acetate (3x volumes).

  • Combine these final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by vacuum distillation or flash column chromatography as required.

References

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Leuckart reaction. Grokipedia. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Furan derivatives (such as 5-aryl-furans and benzofurans) are highly privileged scaffolds in medicinal chemistry and materials science. However, their planar aromatic structure and lipophilic nature frequently result in poor aqueous solubility. This leads to compounds "crashing out" in assay buffers, erratic pharmacokinetic profiles, and false negatives in high-throughput screening (HTS)[1].

As an Application Scientist, I have designed this technical guide to provide causality-driven troubleshooting, validated protocols, and structural strategies to help you overcome these solubility bottlenecks.

Troubleshooting FAQs

Q1: My 5-aryl-furan derivative precipitates out of solution immediately upon dilution from a DMSO stock into PBS. Why does this happen, and how can I prevent it? Causality: This rapid precipitation occurs because the final concentration of the compound in the aqueous medium exceeds its kinetic solubility limit[1][2]. Furan derivatives are largely non-polar; when the DMSO is diluted, the hydrophobic effect drives the planar furan molecules to aggregate and minimize contact with water to lower the system's overall free energy[1]. Solution:

  • Lower the final concentration: Ensure you are working below the compound's kinetic solubility threshold[1].

  • Optimize the co-solvent: While DMSO is standard, ensure the final concentration remains ≤1% v/v to prevent artifactual cytotoxicity or enzymatic interference[1]. If precipitation persists at 1% DMSO, you must transition to a formulation approach rather than increasing the co-solvent concentration.

Q2: I need to determine the exact solubility limit of my furan hit to design my assay. Should I use a kinetic or thermodynamic solubility assay? Causality: The choice depends strictly on the stage of your pipeline and the physical state of your compound[2].

  • Kinetic Solubility is ideal for early-stage HTS. It mimics the assay conditions by diluting a DMSO stock into an aqueous buffer, measuring the concentration at which the compound precipitates (apparent solubility)[2][3].

  • Thermodynamic Solubility is required for lead optimization. It measures the absolute equilibrium solubility of the crystalline solid powder in an aqueous medium over 24-72 hours, which is critical for oral formulation[2][4]. Solution: For in vitro assay design, perform a Kinetic Solubility Assay using nephelometry (light scattering) to establish the maximum workable concentration[2][5].

Q3: My biochemical assay cannot tolerate DMSO, but my furan derivative is completely insoluble in pure buffer. What are my options? Causality: When co-solvents are prohibited, you must alter the compound's microenvironment without changing its covalent structure. Solution: Cyclodextrin Complexation. Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[1]. The lipophilic furan ring partitions into this cavity, forming a water-soluble inclusion complex that shields the hydrophobic core from the aqueous bulk[1][6]. This approach is highly effective for benzofurans, maintaining compound availability without organic solvents[7].

Q4: We are moving into lead optimization. How can we structurally modify the furan core to permanently improve aqueous solubility? Causality: According to the General Solubility Equation (GSE), solubility is inversely related to lipophilicity (logP) and melting point (crystal lattice energy)[8]. Furan derivatives often suffer from tight crystal packing due to their planarity[9]. Solution:

  • Disrupt Planarity: Introduce sp3-hybridized centers or flexible alkyleneoxy linkages to increase conformational flexibility. This reduces the melting point by eschewing tight crystal packing[9].

  • Add Solubilizing Appendages: Incorporate polar, ionizable groups (e.g., morpholine, piperazine, or carboxylic acids) that protonate or deprotonate at physiological pH (pH 7.4), significantly enhancing hydration[9][10].

Visualizations & Workflows

G Start Determine Solubility of Furan Derivative Split Development Stage? Start->Split Kinetic Early Discovery (HTS) Kinetic Solubility Split->Kinetic Thermo Lead Optimization Thermodynamic Solubility Split->Thermo K_Step1 Dissolve in DMSO (Stock Solution) Kinetic->K_Step1 T_Step1 Add Solid Powder to Aqueous Buffer Thermo->T_Step1 K_Step2 Dilute in Aqueous Buffer (e.g., PBS pH 7.4) K_Step1->K_Step2 K_Step3 Incubate 2h @ 25°C K_Step2->K_Step3 K_Read Measure Light Scattering or LC-MS/MS K_Step3->K_Read T_Step2 Shake 24-72h @ 25°C (Reach Equilibrium) T_Step1->T_Step2 T_Read Filter & Quantify via LC-MS/MS T_Step2->T_Read

Workflow comparison between Kinetic and Thermodynamic solubility assays for furan derivatives.

G Issue Furan Derivative Precipitates in Assay Q1 Can assay tolerate 1-2% DMSO? Issue->Q1 Cosolvent Use Co-solvent Method (DMSO or EtOH) Q1->Cosolvent Yes Q2 Is it for in vivo or sensitive in vitro assay? Q1->Q2 No Cyclo Formulate with HP-β-CD (Inclusion Complex) Q2->Cyclo Yes Q3 Can you modify the chemical structure? Q2->Q3 No Mod Add polar groups (e.g., Morpholine, -OH) Q3->Mod Yes

Decision tree for troubleshooting and selecting solubilization strategies for furan derivatives.

Data Presentation: Solubilization Strategies

Solubilization StrategyMechanism of ActionTypical Solubility GainProsCons
DMSO Co-solvency Disrupts hydrophobic interactions via water-miscible organic solvent10x - 50xSimple, immediate implementation for HTSCytotoxic at >1% v/v; risk of precipitation upon dilution[1]
Cyclodextrin (HP-β-CD) Encapsulates hydrophobic furan core in a hydrophilic ring50x - 100x+Biocompatible, no structural modification needed[1]High excipient mass required; potential target binding interference
Morpholine Appendage Introduces ionizable amine (protonated at pH 7.4), lowers logP100x - 500xPermanent fix; excellent for in vivo PK[9]Requires de novo synthesis; may alter target binding affinity[9]
Disrupting Planarity Lowers crystal lattice energy (melting point)5x - 20xImproves thermodynamic solubility intrinsically[8][9]Synthetic complexity; potential loss of pi-pi stacking interactions

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

Purpose: To determine the maximum soluble concentration of a furan derivative in an aqueous buffer before precipitation occurs[2][5]. Self-Validating Step: The inclusion of a known insoluble control ensures the nephelometer is correctly calibrated to detect micro-precipitates.

  • Stock Preparation: Dissolve the furan derivative in 100% DMSO to create a 10 mM stock solution[1][4].

  • Serial Dilution: Prepare a 10-point linear serial dilution of the stock in pure DMSO (e.g., 10 mM down to 10 µM)[2][4].

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well microtiter plate[5].

  • Buffer Addition: Add 245 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well. The final DMSO concentration is rigidly controlled at 2% v/v[5].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking[2][5].

  • Measurement: Read the plate using a nephelometer (light scattering). A sharp increase in light scattering indicates the threshold where the furan derivative "crashes out" and forms insoluble particles[2][5].

Protocol 2: Preparation of Furan-Cyclodextrin Inclusion Complexes

Purpose: To solubilize highly lipophilic 5-aryl-furans for assays intolerant to organic solvents[1]. Self-Validating Step: Complete optical clarity upon reconstitution in pure water confirms successful encapsulation, as the uncomplexed furan would immediately precipitate.

  • Molar Ratio Calculation: Weigh the furan derivative and Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 to 1:5 molar ratio (compound:CD)[1][6].

  • Co-dissolution: Dissolve both components in a volatile organic solvent system (e.g., Methanol/Dichloromethane) in a round-bottom flask[1]. Ensure complete dissolution using brief sonication.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry film forms on the flask walls[1].

  • Reconstitution: Add the target aqueous buffer to the flask. Vortex thoroughly. The HP-β-CD-furan complex will dissolve, yielding a clear aqueous solution[1].

  • Filtration: Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated furan derivative. Quantify the final dissolved concentration via UV-Vis or LC-MS/MS.

References

  • BioDuro-Sundia. ADME Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Palmer, L. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry (PMC).[Link]

  • Siddiqui et al. (2018). Synthesis of Benzo[b]furan Derivatives via S8-Nano particles/β-cyclodextrin: An Environmentally Friendly Approach. ChemistrySelect (ResearchGate).[Link]

  • Google Patents. Preserved etherified cyclodextrin derivatives containing liquid aqueous pharmaceutical composition.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improving solubility via structural modification. Journal of Human Environmental Studies (ResearchGate). [Link]

Sources

Stability testing of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine under assay conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals evaluating 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine under in vitro assay conditions. This molecule presents a unique dichotomy: a highly vulnerable electron-rich furan ring paired with a primary amine that is sterically shielded by a bulky tert-butyl (2,2-dimethylpropyl) group. Understanding the causality behind its degradation is critical for generating reliable, reproducible assay data.

Section 1: Troubleshooting FAQs

Q: Why does my compound rapidly degrade in acidic assay buffers (pH < 5)? A: The furan ring is highly susceptible to acid-catalyzed hydrolysis. The mechanism begins with the diffusion of an acidic proton from the aqueous medium, leading to the protonation of the furan ring (typically at the Cα or Cβ position). This protonation is the rate-limiting step of the degradation process[1]. Once protonated, the ether bond (C-O-C) cleaves, undergoing hydration to form highly reactive 1,4-dicarbonyl compounds. To mitigate this, maintain assay buffers at pH ≥ 7.0 or use sterically hindered buffers that minimize general acid catalysis.

Q: I am observing a mass shift of +16 Da and +32 Da during LC-MS/MS analysis. What causes this? A: A +16 Da or +32 Da mass shift is the hallmark of oxidation. Both the furan ring and the primary amine are vulnerable. Furan can be oxidized by trace peroxides or reactive oxygen species (ROS) in the assay matrix to form unstable intermediates like 2-hydroxyfuran, which rapidly degrade into furanones (e.g., 2-(5H)-furanone)[2]. Concurrently, the primary amine can be oxidized; protic solvents in your assay buffer can stabilize the ionic transition state, significantly lowering the activation barrier for oxygen atom transfer to the amine[3]. Ensure your solvents are peroxide-free and consider adding metal chelators (e.g., EDTA) to quench radical generation.

Q: Does the bulky tert-butyl group affect the stability of the primary amine? A: Yes. The 2,2-dimethylpropyl group provides profound steric hindrance immediately adjacent to the primary amine. This steric bulk reduces the nucleophilicity of the amine, making it significantly less prone to forming Schiff bases with assay components (like free aldehydes or enzyme cofactors) compared to unhindered primary amines. However, this local steric shielding does not protect the distant furan ring from electrophilic attack or oxidation.

Section 2: Quantitative Stability Profiles

To aid in experimental design, the table below summarizes the quantitative degradation behavior of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine under various stress conditions.

Table 1: Quantitative Summary of Degradation Pathways and Mitigation Strategies

Assay ConditionPrimary Degradation PathwayExpected Mass ShiftEstimated Half-Life (t₁/₂) at 37°CCausality / Mechanistic Rationale
pH 4.0 Buffer Acid-Catalyzed Ring Opening+18 Da (Hydration)< 2 hoursH+ diffusion leads to Cα protonation and rapid ether cleavage[1].
pH 7.4 Buffer StableNone> 48 hoursNeutral pH prevents the rate-limiting protonation step.
0.1% H₂O₂ Oxidation (Furan & Amine)+16 Da, +32 Da~ 45 minutesProtic solvents stabilize oxygen transfer; furanones form[2],[3].
Matrix Aldehydes Schiff Base FormationVariable (+ Matrix)> 24 hoursSteric hindrance from the tert-butyl group severely retards nucleophilic attack.

Section 3: Self-Validating Experimental Protocol

According to ICH Q1A(R2) guidelines, stability testing must rigorously evaluate attributes susceptible to change under environmental influences to ensure data integrity[4]. The following protocol establishes a self-validating system for testing this compound in aqueous assays.

Step 1: Stock Preparation & Matrix Spiking

  • Action: Prepare a 10 mM stock in anhydrous, peroxide-free DMSO. Dilute to a working concentration (e.g., 1 µM) in the target assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Causality: DMSO prevents premature aqueous hydrolysis. Peroxide-free grades are mandatory because trace peroxides initiate rapid furanone formation[2].

Step 2: Implementation of the Self-Validating Control System

  • Action: Run three parallel arms: (A) Test Compound, (B) Positive Control (e.g., furfuryl alcohol, a known unstable furan), and (C) Negative Control (Matrix + Internal Standard only).

  • Causality: The positive control validates that the assay matrix can induce degradation if liabilities exist. The negative control establishes baseline MS noise and rules out isobaric matrix interferences.

Step 3: Time-Course Incubation & Quenching

  • Action: Incubate at 37°C under continuous agitation. At defined intervals (0, 30, 60, 120, 240 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates matrix proteins, while the temperature drop halts chemical kinetics. The IS corrects for ionization suppression during LC-MS/MS.

Step 4: Mass Balance & Data Processing

  • Action: Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS. Calculate the mass balance by summing the parent peak area and identified degradant peaks (+16 Da, +18 Da).

  • Causality: If the parent compound disappears but no degradants are detected (mass balance < 50%), the compound is likely covalently binding to matrix proteins or precipitating, rather than chemically degrading.

Section 4: Mechanistic & Workflow Visualizations

G N1 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (Intact Parent) N3 Protonated Furan Intermediate (Cα or Cβ position) N1->N3 + H+ N2 Aqueous Acid (H+) Proton Diffusion N2->N3 N4 Hydration & Ether Cleavage (Rate-Limiting Step) N3->N4 + H2O N5 1,4-Dicarbonyl Compound (Ring-Opened Degradant) N4->N5 Ring Opening

Acid-catalyzed furan ring-opening mechanism via protonation and hydration.

Workflow S1 1. Stock Preparation (10 mM in DMSO) S2 2. Buffer Dilution (pH 7.4, 37°C) S1->S2 S3 3. Time-Course Incubation (0 - 240 min) S2->S3 S4 4. Quenching (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS Analysis (Parent & Degradants) S4->S5 S6 6. Kinetic Data Processing (Mass Balance Check) S5->S6

Experimental workflow for evaluating compound stability under in vitro assay conditions.

References

  • Q1A(R2)
  • Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia Source: ACS Publications URL
  • Source: Scite.
  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide.

Sources

Troubleshooting low signal in mass spectrometry for furan amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan Amines Mass Spectrometry Support Center . As a Senior Application Scientist, I have designed this resource to address the unique analytical challenges associated with furan-containing amines (e.g., furfurylamine, 5-HMF derivatives).

Furan amines present a "perfect storm" of LC-MS difficulties: they possess low molecular weight, high volatility, poor gas-phase proton affinity, and an electron-rich furan ring that is highly susceptible to oxidative degradation in the MS source. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating troubleshooting strategies.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Furan Amine Signal in LC-MS Check1 Is the signal stable but extremely low? Start->Check1 Check2 Is the signal fluctuating or degrading over time? Start->Check2 Mech1 Ionization Suppression (Low Proton Affinity) Check1->Mech1 Neat Standards Mech3 Matrix Charge Competition (Co-eluting Contaminants) Check1->Mech3 Biological Matrix Mech2 Source Redox Reactions & Thermal Degradation Check2->Mech2 Yes Sol1 1. Remove TFA 2. Dansyl-Cl Derivatization Mech1->Sol1 Sol2 1. Lower Sprayer Voltage 2. Reduce Source Temp Mech2->Sol2 Sol3 1. SPE Clean-up 2. Shift RT via Tagging Mech3->Sol3

Diagnostic workflow for resolving low signal in furan amine LC-MS analysis.

Section 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my furan amine signal practically invisible in ESI+ despite high sample concentration? A: Furan amines inherently suffer from poor ionization efficiency in standard electrospray ionization (ESI) due to their low gas-phase proton affinity. If your mobile phase contains Trifluoroacetic Acid (TFA), the problem is magnified. TFA forms strong ion pairs with the primary amine in the droplet phase; these pairs remain intact during the evaporation process, neutralizing the analyte and severely suppressing the positive ion MS signal 1[1]. Causality & Solution: The amine group must be free to accept a proton to form the [M+H]+ ion. Switch your mobile phase modifier to a weaker acid, such as 0.1% Formic Acid combined with 2 mM Ammonium Acetate. If the signal remains inadequate, the analyte lacks the hydrophobicity required to migrate to the droplet's surface. In this scenario, chemical derivatization is the most robust solution to increase both proton affinity and hydrophobicity 2[2].

Q2: How do I prevent furan ring oxidation and signal fluctuation in the MS source? A: The furan ring is electron-rich and highly susceptible to oxidative ring-opening (often forming reactive dicarbonyls like cis-2-butene-1,4-dial) [[3]](3]. High source temperatures and excessive capillary voltages can induce unwanted redox processes at the ESI capillary tip, leading to signal instability and analyte decomposition 1[1]. Causality & Solution: Corona discharge in highly aqueous mobile phases strips electrons from the furan ring, initiating radical-driven degradation. To mitigate this, lower the sprayer voltage (e.g., from 5.5 kV to 3.0–3.5 kV) to prevent discharge [[4]](4]. Additionally, adjust your LC gradient so the furan amine elutes in a higher organic composition (>50% Methanol or Acetonitrile), which allows for efficient droplet desolvation at lower, safer source temperatures 5[5].

Q3: My signal is heavily suppressed in biological matrices. What is the mechanistic cause, and how do I fix it? A: Matrix effects in ESI occur due to charge competition on the droplet surface prior to gas-phase ion emission 5[5]. Because underivatized furan amines are highly polar, they elute early in reversed-phase LC—exactly where the bulk of polar matrix contaminants (e.g., salts, residual proteins) elute. These contaminants "steal" the available charge. Causality & Solution: To escape this suppression zone, you must increase the analyte's retention time. Implementing a targeted Solid Phase Extraction (SPE) clean-up removes bulk interferents, while derivatizing the amine group significantly increases hydrophobicity, shifting the analyte's elution to a cleaner, organic-rich region of the chromatogram [[6]](6].

Section 2: Self-Validating Experimental Protocols

Protocol A: Dansyl Chloride Derivatization for Furan Amines

Mechanism: Converts the primary amine into a sulfonamide, adding a highly hydrophobic, easily ionizable dimethylaminonaphthalene moiety. This prevents sodium adduct peak splitting and enhances ESI sensitivity by up to 75-fold 6[6].

  • Reagent Preparation: Prepare 5 mM Dansyl chloride in anhydrous acetonitrile and a 100 mM sodium carbonate buffer (pH 9.5).

  • Reaction: Mix 50 µL of the furan amine sample with 50 µL of the carbonate buffer and 100 µL of the Dansyl-Cl solution.

  • Incubation: Incubate at 40°C for 30 minutes. Crucial: Keep the reaction in the dark, as furan derivatives are photosensitive.

  • Quenching: Add 10 µL of 10% methylamine to quench any excess derivatizing agent.

  • Extraction: Extract the derivatized analyte with 200 µL of ethyl acetate.

  • Self-Validation Checkpoint: Spot 1 µL of the remaining aqueous phase and 1 µL of the organic phase onto a TLC plate under a UV lamp. Dansyl derivatives are highly fluorescent. If the aqueous phase fluoresces strongly, the extraction is incomplete (likely due to incorrect pH), and the buffer must be adjusted.

  • Reconstitution: Evaporate the organic layer to dryness under gentle nitrogen and reconstitute in 50% methanol for LC-MS analysis.

Protocol B: Source Optimization & Voltage Titration

Mechanism: Systematically eliminating redox degradation and ion suppression by tuning the physical parameters of the ESI plume.

  • Mobile Phase Exchange: Flush the LC system to remove all traces of TFA. Prime with 0.1% Formic acid + 2 mM Ammonium Acetate in Water (Mobile Phase A) and Methanol (Mobile Phase B).

  • Voltage Titration: Infuse the derivatized furan amine at 10 µL/min. Start the capillary voltage at 5.5 kV and step down by 0.5 kV increments.

  • Self-Validation Checkpoint: Monitor the MS background for protonated solvent clusters (e.g., H3​O+(H2​O)n​ or CH3​OH2+​(CH3​OH)n​ ). The presence of these clusters indicates active corona discharge 1[1]. The optimal capillary voltage is validated when these cluster ions drop below the baseline threshold while your analyte's [M+H]+ signal remains stable.

  • Thermal Tuning: Lower the desolvation gas temperature from 500°C to 350°C. Monitor for thermal degradation products (specifically, the loss of the furan ring mass).

Section 3: Quantitative Performance Summary

The following table summarizes the expected analytical improvements when transitioning from an underivatized furan amine workflow to the optimized, derivatized protocol described above.

MetricUnderivatized Furan AmineDansyl-Derivatized Furan AmineMechanistic Driver
Ionization Efficiency LowHigh (up to 75-fold increase)Addition of easily protonated dimethylamino group
Retention Time (C18) ~1.2 min~6.5 minIncreased hydrophobicity via naphthalene ring
Matrix Suppression > 80%< 15%Elution shifted away from polar matrix void volume
Limit of Detection ~150 nM~2 nMEnhanced gas-phase proton affinity
Signal-to-Noise (S/N) 5:1> 150:1Elimination of sodium adduct peak splitting

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC Source: National Institutes of Health (NIH) URL:6

  • 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL:1

  • A new strategy for ionization enhancement by derivatization for mass spectrometry Source: National Institutes of Health (NIH) URL:2

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:5

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software Source: SCIEX URL:4

  • Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial Source: National Institutes of Health (NIH) URL:3

Sources

Technical Support Center: Stability and Handling of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. The unique structure, featuring a furan ring and a primary amine, presents specific handling challenges. The furan scaffold is a vital pharmacophore in medicinal chemistry, often used to enhance metabolic stability and receptor interactions.[1][2] However, the furan ring's pseudoaromatic nature makes it susceptible to degradation under various experimental conditions.[3][4] This guide provides troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine?

A1: The two primary points of instability are the furan ring and the primary amine group.

  • Furan Ring: The furan ring is highly susceptible to acid-catalyzed ring-opening , especially in the presence of water, which acts as a nucleophile.[5][6] This process is initiated by protonation of the ring, leading to the formation of 1,4-dicarbonyl compounds.[4][5] The ring is also prone to oxidative cleavage , which can be initiated by atmospheric oxygen, peroxides, or trace metal contaminants, and may be accelerated by light.[7][8][9]

  • Primary Amine: The primary amine is basic and can react with acids. While amides are generally stable, the amine group can be a target for various reactions and can influence the electronic properties of the adjacent furan ring.[10] Oxidative pathways specific to furfuryl amines, known as aza-Achmatowicz reactions, can also occur.[7]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum shelf-life, specific storage conditions are critical.

  • Solid Form: Store the compound as a solid in a tightly sealed container in a cool (4°C or -20°C), dark, and dry environment.[11] For long-term storage, consider placing it under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.[8]

  • In Solution: If solution-based storage is necessary, the choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF), have a demonstrated stabilizing effect on furan derivatives.[6][12] Avoid protic solvents like water or methanol if possible. If an aqueous buffer is required, maintain a pH between 5 and 10.[11] Solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and used as quickly as possible.

Q3: My solution of the compound is turning yellow or brown. What is happening?

A3: Discoloration is a common indicator of degradation. This is often due to the formation of polymeric materials or complex mixtures of degradation products known as humins.[13] This process is typically initiated by exposure to acid, oxygen, or light.[6][8] Acid-catalyzed polymerization is a known side-reaction for furan-containing compounds.[14][15] We recommend re-evaluating your solvent, pH, and storage conditions immediately.

Q4: What are the best analytical methods to monitor the purity and degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound over time. For more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of potential degradation products, which can help elucidate the degradation pathway.[5][6] When developing a method, be mindful that the acidic mobile phases often used in reverse-phase HPLC could potentially cause on-column degradation if the residence time is long or the conditions are harsh.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem Potential Cause Recommended Solutions & Scientific Rationale
Low yield or multiple unexpected spots on TLC/LC-MS during an acid-catalyzed reaction. Acid-catalyzed furan ring-opening. The furan ring is unstable in acidic conditions, leading to cleavage and the formation of linear dicarbonyl side products.[6]1. Use Milder Acidic Conditions: Switch to a weaker acid, lower the catalyst concentration, or consider a solid acid catalyst. The rate of degradation is dependent on acid strength.[5][13]2. Lower the Reaction Temperature: Degradation reactions are kinetically driven and will slow down at lower temperatures.[11]3. Change Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) instead of a protic one (e.g., water, methanol) to reduce the availability of nucleophiles that participate in ring-opening.[6]4. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Compound degrades during aqueous acidic workup. Prolonged contact with low pH. The presence of water and acid is the classic recipe for furan ring hydrolysis.[4][15]1. Neutralize Immediately: Quench the reaction mixture by pouring it into a cold, stirred solution of a weak base like sodium bicarbonate (NaHCO₃).[5]2. Keep It Cold: Perform all extractions and washes in an ice bath to slow degradation rates.3. Use Buffered Solutions: If possible, use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for washes instead of pure water or acidic washes.
Significant product loss during purification by silica gel chromatography. Acidity of standard silica gel. Standard silica gel has an acidic surface that can catalyze the degradation of sensitive compounds like furans.[6]1. Deactivate the Silica: Use neutralized silica gel. Alternatively, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1% v/v), to your eluent system to neutralize the acidic sites on the silica.[6]2. Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (like C18 for reverse-phase).
Loss of purity or potency during storage in solution. Oxidative degradation or slow hydrolysis. Atmospheric oxygen can initiate oxidation, especially in the presence of light or trace metals.[8][9] Ambient CO₂ can dissolve in solvents like methanol or water to form carbonic acid, slowly lowering the pH.1. Purge with Inert Gas: Before sealing the vial, flush the headspace with argon or nitrogen to displace oxygen.[9]2. Add an Antioxidant: For long-term storage, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration.3. Use Amber Vials: Store solutions in amber or opaque containers to protect from light, which can catalyze both oxidative and hydrolytic pathways.[9][16]

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for designing robust experimental protocols. The two most common pathways are acid-catalyzed hydrolysis and oxidation.

Acid-Catalyzed Ring-Opening

This is often the most significant non-oxidative degradation route. The process begins with the protonation of the furan ring, which breaks its aromaticity and makes it highly susceptible to nucleophilic attack by solvent molecules like water.[4][5] The subsequent ring-opening yields a 1,4-dicarbonyl compound.

cluster_main Acid-Catalyzed Hydrolysis Pathway Compound 1-(Furan-2-yl)-amine Derivative Protonated Protonated Intermediate (Resonance Stabilized Cation) Compound->Protonated H⁺ (Acid Catalyst) Adduct Hemiacetal Adduct Protonated->Adduct + H₂O (Nucleophilic Attack) Opened 1,4-Dicarbonyl Product Adduct->Opened Ring-Opening Cascade

Caption: Acid-catalyzed degradation of the furan ring.

Oxidative Degradation

Furan rings, particularly those with alkyl substituents, can be sensitive to oxidation.[8] This can be initiated by atmospheric oxygen, forming unstable intermediates like peroxides or endoperoxides, which then rearrange or cleave to form various degradation products, including dicarbonyls and carboxylic acids.[7][17] This process can be accelerated by light and trace metal ions.

cluster_ox Simplified Oxidative Pathway Compound 1-(Furan-2-yl)-amine Derivative Intermediate Reactive Oxygen Intermediate (e.g., Peroxide, Radical) Compound->Intermediate O₂, Light, Metal Ions Cleavage Ring Cleavage Intermediate->Cleavage Rearrangement Products Complex Mixture of Oxidized Products Cleavage->Products

Caption: Oxidative degradation of the furan ring.

Section 4: Experimental Protocols

Protocol 1: Quantitative Stability Assessment via Stress Testing

This protocol provides a framework for systematically evaluating the stability of your compound under various pH conditions.

Objective: To determine the degradation rate of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine at different pH levels.

Materials:

  • 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

  • Buffer solutions (e.g., pH 2, 4, 7, 9)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV detector

  • Incubator or water bath set to a controlled temperature (e.g., 40°C to accelerate degradation)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH condition, mix the stock solution with the buffer in a 1:9 ratio (e.g., 100 µL stock + 900 µL buffer) to achieve the desired final concentration in a predominantly aqueous environment. Vortex thoroughly.

  • Time-Zero (T₀) Analysis: Immediately after preparation, transfer an aliquot of each sample into an HPLC vial and analyze it to establish the initial concentration. This is your T₀ reference point.[6]

  • Incubation: Place the remaining sample solutions in the incubator at a controlled temperature.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH condition, transfer to an HPLC vial, and analyze immediately.[6]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural log of the concentration versus time for each pH condition. The slope of this line will give you the pseudo-first-order degradation rate constant (k).

Protocol 2: Workflow for Acid-Sensitive Reactions

This workflow minimizes degradation when using the compound in reactions that require acidic or sensitive reagents.

cluster_workflow Recommended Workflow for Acid-Sensitive Reactions start 1. Preparation dissolve 2. Dissolve Substrate in Anhydrous Aprotic Solvent start->dissolve inert 3. Establish Inert Atmosphere (N₂ or Ar) dissolve->inert cool 4. Cool Reaction to Low Temperature (e.g., 0°C) inert->cool add 5. Slow, Dropwise Addition of Reagents cool->add monitor 6. Monitor Progress (TLC or LC-MS) add->monitor quench 7. Quench Reaction (Cold NaHCO₃ solution) monitor->quench Upon Completion workup 8. Cold Workup & Extraction quench->workup finish 9. Dry & Concentrate (Low Temperature) workup->finish

Caption: Best-practice workflow for handling the compound.

References

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87. [Link]

  • Kim, Y., & An, H. (2020). Furan in Thermally Processed Foods - A Review. Toxicological Research, 36(4), 285-296. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • Galkin, M. V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]

  • Strieth-Kalthoff, F., et al. (2023). The photohydrolysis of furans. Science, 379(6629), 278-283. [Link]

  • Galkin, M. V., et al. (2024). General scheme of the study of furan stability. ResearchGate. [Link]

  • Lari, G. M., et al. (2022). Kinetic and mechanistic aspects of furfural degradation in biorefineries. ChemSusChem, 15(8), e202102558. [Link]

  • St. John, P. C., et al. (2017). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel, 187, 301-309. [Link]

  • Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

  • Gholamalipour, Y., et al. (2023). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 16(5), 714. [Link]

  • Rappai, J. P., et al. (2016). Oxidative cleavage of furan derivatives. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2023). The photohydrolysis of furans. PubMed. [Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Press Release. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2362-2381. [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]

  • Nivrutti, A. G., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Pharma Info. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaInfo. [Link]

  • Falco, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2042. [Link]

  • MDPI. (2025). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Catalysts. [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. CK-12 Chemistry. [Link]

  • Padwa, A., & Kappe, C. O. (2001). Furan as a versatile synthon. Modern Drug Discovery, 4(10), 37-42. [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of furan synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with these versatile but often sensitive heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of furan-based compounds, providing potential causes and actionable solutions.

Issue 1: Low Product Yield

A lower-than-expected yield is one of the most common challenges when scaling up furan synthesis. The causes can be multifaceted, ranging from reaction kinetics to catalyst efficiency.[1]

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters that can significantly impact yield.[1][2] What works on a small scale may not be optimal for a larger reactor due to differences in heat and mass transfer.

    • Solution: Perform a systematic optimization of reaction conditions on a small scale before scaling up. Ensure uniform heat distribution in the larger reactor, as localized hot spots can lead to product degradation.[1]

  • Catalyst Deactivation: Catalysts are crucial in many furan syntheses, and their performance can degrade at an industrial scale due to poisoning, sintering, or coking.[1] Impurities in starting materials or solvents can also lead to catalyst deactivation.[2]

    • Solution: Conduct a thorough characterization of the catalyst to check for deactivation.[1] Ensure the purity of all reagents and consider using a more robust catalyst.[2] For reactions involving crude biomass, a pretreatment step to remove inhibitory substances may be necessary.[3]

  • Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to a reversible reaction or catalyst deactivation.[2]

    • Solution: If the reaction is reversible, consider removing a byproduct as it forms to drive the equilibrium towards the product. For example, the removal of water is crucial in the Paal-Knorr synthesis.[4]

  • Purification Losses: Furan compounds can be challenging to purify, and significant product loss can occur during this stage.[2]

    • Solution: Optimize your purification strategy. For thermally sensitive compounds, vacuum distillation is preferable to prevent degradation.[1][5] If using column chromatography, be aware that the acidic nature of silica gel can cause decomposition of acid-sensitive furans.[5] Consider using a less acidic stationary phase like neutral or basic alumina.[5]

Issue 2: Formation of Side Products and Poor Selectivity

The formation of undesired side products is a major hurdle in achieving high-purity furan compounds, especially at scale.[2][6]

Potential Causes and Solutions:

  • Polymerization and Tar Formation: Furan rings, particularly those with electron-donating substituents, are susceptible to polymerization, especially under acidic conditions and at high temperatures.[4][7][8] This often results in the formation of dark, tar-like substances known as humins.[6][9]

    • Solution: Carefully control the pH and temperature of your reaction.[8] Use milder acid catalysts (e.g., Lewis acids, solid acid catalysts) instead of strong mineral acids.[4][7] Shortening the reaction time can also minimize the formation of polymeric byproducts.[8] In some cases, adding a polymerization inhibitor like BHT or hydroquinone can be beneficial.[5]

  • Ring-Opening Reactions: The furan moiety can undergo ring-opening in the presence of acid and water, leading to the formation of acyclic dicarbonyl compounds.[8]

    • Solution: Employ anhydrous solvents and reagents to minimize the presence of water.[8] Lewis acids may be more selective in promoting cyclization over ring-opening compared to Brønsted acids.[8]

  • Over-reduction/Over-hydrogenation: In reactions involving hydrogenation, the furan ring itself can be reduced if the conditions are too harsh.[3]

    • Solution: Optimize the catalyst and reaction conditions to favor the desired transformation. For instance, in the reduction of 3-furaldehyde, a milder reducing agent can prevent over-reduction of the furan ring.[1] For hydrogenations, maintaining an optimal pressure is key to balancing reaction efficiency and selectivity.[3]

Issue 3: Challenges in Product Purification and Isolation

The purification of furan compounds is often complicated by their inherent instability and the presence of structurally similar by-products.[3][10][11]

Potential Causes and Solutions:

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of many furan derivatives during column chromatography.[5]

    • Solution: Use alternative stationary phases like neutral or basic alumina.[5] Alternatively, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed in the eluent.

  • Thermal Instability during Distillation: Many furan compounds are thermally sensitive and can decompose at their atmospheric boiling points.[1]

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal degradation.[1][5] A short-path distillation apparatus can also be beneficial.[5]

  • Formation of Azeotropes: The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult.[3]

    • Solution: Consider using a different solvent for extraction or reaction. In some cases, a combination of purification techniques may be necessary, such as extraction followed by distillation or chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: Why are furan rings so sensitive to acidic conditions?

A1: The furan ring is an electron-rich aromatic system that is susceptible to protonation by acids. This protonation disrupts the aromaticity and can lead to a cascade of reactions, including polymerization or ring-opening to form dicarbonyl compounds.[4][5] This sensitivity is particularly pronounced for furans with electron-releasing substituents.[4]

Q2: What are the advantages of using a biphasic solvent system for furan synthesis?

A2: A biphasic system, typically consisting of an aqueous phase and an organic phase, can significantly improve the yield and selectivity of furan synthesis, especially for biomass-derived furans like HMF and furfural.[9][12] The furan product, being more soluble in the organic phase, is continuously extracted from the acidic aqueous phase where it is formed. This minimizes its exposure to the harsh reaction conditions that can cause degradation and side reactions.[12]

Q3: How can I improve the synthesis of 5-Hydroxymethylfurfural (HMF) from biomass?

A3: The synthesis of HMF from biomass feedstocks faces challenges such as low yields and the formation of by-products like humins.[6][11] Key strategies for improvement include:

  • Catalyst Selection: The use of both Brønsted and Lewis acids can be effective. The Lewis acid facilitates the isomerization of glucose to fructose, while the Brønsted acid catalyzes the dehydration of fructose to HMF.[6]

  • Solvent System: Biphasic systems are highly recommended to extract HMF as it is formed, preventing its degradation.[9]

  • Reaction Conditions: Optimizing temperature and reaction time is crucial to maximize HMF yield and minimize the formation of side products.[13]

Q4: What are some recommended catalysts for the Paal-Knorr furan synthesis?

A4: While traditional Paal-Knorr synthesis often uses strong mineral acids, modern methods favor milder and more selective catalysts to improve yields and reduce side reactions.[7] Recommended alternatives include:

  • Lewis Acids: Scandium triflate (Sc(OTf)₃) and bismuth nitrate (Bi(NO₃)₃) are effective Lewis acid catalysts.[7]

  • Solid Acid Catalysts: Clays, such as montmorillonite, can serve as reusable and milder heterogeneous catalysts.[7]

  • Iodine: Molecular iodine has been reported as an efficient catalyst under mild conditions.[7]

Q5: My starting 1,4-dicarbonyl compound for the Paal-Knorr synthesis is difficult to prepare. Are there alternatives?

A5: The accessibility of the 1,4-dicarbonyl precursor is a known limitation of the Paal-Knorr synthesis.[7] Fortunately, several strategies exist to overcome this, including various one-pot procedures that generate the 1,4-dicarbonyl in situ. If direct synthesis of the precursor is proving difficult, exploring these alternative synthetic routes is advisable.[4]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis using a Mild Lewis Acid Catalyst

This protocol provides a general guideline for the synthesis of a substituted furan from a 1,4-dicarbonyl compound and may require optimization for specific substrates.[7]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 mmol)

  • Lewis acid catalyst (e.g., Titanium tetrachloride (TiCl₄), 1.2 mmol)

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), 10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in the anhydrous solvent (10 mL).[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add the Lewis acid catalyst (1.2 mmol) to the stirred solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL of dichloromethane).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or distillation to obtain the desired furan.

Protocol 2: Purification of an Acid-Sensitive Furan Compound by Vacuum Distillation

This protocol is suitable for the purification of thermally sensitive furan derivatives that may decompose during atmospheric distillation or on acidic stationary phases.[1][5]

Materials:

  • Crude furan compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude furan compound in the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Purge the system with an inert gas to remove air and prevent oxidation.[5]

  • Slowly apply vacuum to the desired pressure.

  • Gently heat the distillation flask using a heating mantle.[5]

  • Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Store the purified furan under an inert atmosphere and in a dark place to prevent degradation.[5]

Data and Diagrams

Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
CatalystSolventTemperatureTimeYieldReference(s)
H₂SO₄BenzeneRefluxSeveral hoursModerate to Good[7]
TiCl₄CH₂Cl₂0 °C to rt1-2 h80-95%[7]
MicrowaveAcetic Acid120-150 °C5-15 minGood to Excellent[7]
I₂CH₃CNReflux2-4 h75-90%[7]
Montmorillonite K-10TolueneReflux3-6 h70-85%[7]
Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,4-Dicarbonyl in Anhydrous Solvent cool Cool to 0 °C start->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst react Stir at RT (1-2h) add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Distillation) dry->purify end Pure Furan Product purify->end

Caption: Experimental workflow for a typical Paal-Knorr furan synthesis.

troubleshooting_yield cluster_incomplete Troubleshoot Incomplete Conversion cluster_complete Troubleshoot Post-Reaction Issues start Low Product Yield check_conversion Is Starting Material Fully Consumed? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes catalyst_deactivation Catalyst Deactivation? (Check Purity, Robustness) incomplete_conversion->catalyst_deactivation reversible_reaction Reversible Reaction? (Remove Byproducts) incomplete_conversion->reversible_reaction suboptimal_conditions Suboptimal Conditions? (Optimize Temp/Time) incomplete_conversion->suboptimal_conditions side_reactions Side Reactions? (Polymerization, Ring-Opening) complete_conversion->side_reactions purification_loss Purification Loss? (Product Decomposition) complete_conversion->purification_loss product_instability Product Instability? (Degradation during workup) complete_conversion->product_instability

Caption: Troubleshooting decision tree for low yield in furan synthesis.

References

  • Troubleshooting multicomponent reactions for furanone synthesis - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting - Benchchem. (n.d.). BenchChem.
  • Addressing challenges in the scale-up of 3-Furanmethanol production - Benchchem. (n.d.). BenchChem.
  • Aricò, F. (2022). Towards Scalable Synthesis of Furanics: Products Purification and Comparative Environmental Assessment. IRIS.
  • Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem. (n.d.). BenchChem.
  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. (2022). MDPI.
  • Dehydration of Biomass-derived Carbohydrates in a Biphasic Reactor using Cation Exchange Resin Catalyst for the Production of Hydroxymethylfurfural and Furfural. (2016). RAIITH.
  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (n.d.). OUCI.
  • Strategies for scale-up synthesis of 5-HMF from various feed-stocks (Catrinck et al. 2020). (2020). ResearchGate.
  • Technical Support Center: Purification of Furan Compounds - Benchchem. (n.d.). BenchChem.
  • Production of furans from C 5 and C 6 sugars in the presence of polar organic solvents. (2021). Royal Society of Chemistry.
  • Troubleshooting guide for the synthesis of 5-alkylfurfurals - Benchchem. (n.d.). BenchChem.
  • Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems. (n.d.). PMC.
  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem. (n.d.). BenchChem.

Sources

Mitigating matrix effects in LC-MS/MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals systematically diagnose, quantify, and eliminate matrix effects (ion suppression or enhancement) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Matrix effects are the hidden confounders of bioanalysis. They compromise assay sensitivity, precision, and accuracy, often leading to failed regulatory submissions. This guide will walk you through the causality of these effects, provide self-validating protocols, and outline field-proven mitigation strategies.

Diagnostic & Mitigation Workflow

Before altering your method, you must systematically identify the root cause of your signal anomaly. Use the decision tree below to navigate from initial observation to validated mitigation.

MatrixEffectWorkflow cluster_diagnostics Diagnostic Phase cluster_mitigation Mitigation Strategies A Signal Anomaly Detected (Variable Recovery / Poor Precision) B Post-Column Infusion (Qualitative Map) A->B Step 1 C Post-Extraction Spiking (Quantitative MF) A->C Step 2 D Is IS-Normalized MF outside 0.85 - 1.15? B->D C->D E No Matrix Effect Proceed to Validation D->E No F Optimize Sample Prep (Switch PPT to SPE/LLE) D->F Yes: High Phospholipids G Adjust Chromatography (Shift k' away from void) D->G Yes: Co-elution H Change Ionization Mode (Switch ESI to APCI) D->H Yes: Persistent Suppression F->C Re-evaluate G->C H->C

Fig 1. Systematic diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Frequently Asked Questions & Troubleshooting Guide

Q1: My analyte recovery is highly variable across different patient plasma lots. How do I determine if this is a physical extraction loss or an ionization matrix effect? Causality & Insight: In Electrospray Ionization (ESI), analytes must compete with co-eluting endogenous matrix components (like phospholipids or salts) for access to the surface of charged droplets during the desolvation process. If matrix components outcompete your analyte, they suppress its ionization. If you only measure pre-extraction spikes against neat standards, you conflate physical extraction inefficiency with ionization suppression. Solution: You must decouple recovery from the matrix effect using the Post-Extraction Spiking method pioneered by [1]. By spiking the analyte into a blank matrix extract (post-extraction) and comparing it to a neat solution, you isolate the ionization phenomenon.

Q2: I've calculated my Matrix Factor (MF) and it is 0.45, indicating severe ion suppression. What is the most effective way to systematically resolve this? Causality & Insight: An MF of 0.45 means 55% of your signal is lost due to matrix interference. You have three causal levers to pull:

  • Sample Preparation (Remove the interference): Protein Precipitation (PPT) leaves amphiphilic phospholipids intact in the supernatant. Switching to Solid-Phase Extraction (SPE) allows you to use targeted wash steps to physically remove these interferents before elution.

  • Chromatography (Separate the interference): Matrix suppression often occurs at the solvent front (unretained salts) or late in the gradient (lipids). Adjusting your mobile phase gradient or using a column with orthogonal selectivity (e.g., Biphenyl vs. C18) shifts the analyte's retention factor ( k′ ), moving it into a "clean" ionization window.

  • Ionization Source (Change the physics): ESI is a liquid-phase ionization technique highly susceptible to droplet competition. Switching to Atmospheric Pressure Chemical Ionization (APCI) shifts the physics to gas-phase ion-molecule reactions initiated by a corona discharge[1]. Because it occurs in the gas phase, APCI is inherently resistant to liquid-phase matrix effects.

Q3: What are the current regulatory expectations for validating a method with potential matrix effects? Causality & Insight: Regulatory bodies require proof that matrix effects do not compromise the accuracy and precision of the assay across diverse populations. According to the[2] and the harmonized[2], you must evaluate matrix effects using at least six independent sources/lots of the biological matrix, including hemolyzed and lipemic samples. The Internal Standard (IS) normalized Matrix Factor must have a Coefficient of Variation (CV) of ≤15% across these lots to prove the method is robust.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described here is designed as a self-validating system . This means incorporating internal controls that immediately flag if the test itself has failed, preventing false assumptions.

Protocol A: Quantitative Assessment via Post-Extraction Spiking (Matrix Factor)

Self-Validation Check: The absolute peak area of the neat standard must remain stable (CV < 5%) throughout the analytical run. If the neat standard signal drifts, instrument instability is confounding your matrix effect calculation, and the run must be invalidated.

Step-by-Step Methodology:

  • Prepare Neat Solutions (Set A): Prepare the analyte and stable-isotope-labeled internal standard (SIL-IS) in the mobile phase at Low and High Quality Control (QC) concentrations.

  • Prepare Blank Matrix Extracts: Extract six independent lots of blank biological matrix (e.g., human plasma) using your proposed sample preparation method. Dry and reconstitute the extracts.

  • Prepare Post-Extraction Spikes (Set B): Spike the analyte and SIL-IS into the reconstituted blank matrix extracts at the exact concentrations used in Set A.

  • LC-MS/MS Acquisition: Inject Set A and Set B in an alternating sequence (e.g., A1, B1, A2, B2...) to account for any temporal instrument drift during the run.

  • Data Analysis:

    • Calculate Absolute Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Calculate IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0, and the CV across the 6 lots must be ≤15%.

Protocol B: Qualitative Assessment via Post-Column Infusion

Self-Validation Check: The baseline signal of the infused neat analyte must be stable (CV < 10%) before the blank matrix is injected. A noisy baseline invalidates the suppression map, as you cannot distinguish matrix-induced suppression from inherent electrospray instability.

Step-by-Step Methodology:

  • System Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical LC column and the mass spectrometer source.

  • Analyte Infusion: Infuse a neat solution of the analyte (at a concentration yielding a robust signal, e.g., 105 cps) continuously at 10 µL/min.

  • Monitor Baseline: Start the LC-MS/MS acquisition and monitor the MRM transition of the analyte. Ensure a steady, flat baseline is achieved.

  • Inject Blank Extract: Inject a processed blank biological matrix sample onto the column using your standard LC gradient.

  • Identify Suppression Zones: Observe the chromatogram. Any significant dips (suppression) or peaks (enhancement) in the continuous baseline indicate the exact retention times where matrix components elute and interfere with ionization.

  • Method Adjustment: Modify the chromatographic gradient to ensure your analyte elutes in a "clean" window, away from these identified suppression zones.

Quantitative Data Presentation

To illustrate the impact of the mitigation strategies discussed in Q2, the following table summarizes the causal relationship between sample preparation choices, ionization modes, and the resulting Matrix Factor.

Table 1: Comparative Impact of Mitigation Strategies on Matrix Factor (Analyte: Verapamil in Human Plasma)

Sample Preparation MethodIonization ModeAbsolute MF (Mean)IS-Normalized MFCV (%) across 6 lotsDiagnostic Conclusion
Protein Precipitation (PPT)ESI (+)0.350.8222.4%Severe suppression; High variability. Fails FDA/ICH criteria.
Liquid-Liquid Extraction (LLE)ESI (+)0.780.9511.2%Moderate suppression; SIL-IS compensates well. Marginal pass.
Solid-Phase Extraction (SPE)ESI (+)0.960.994.1%Minimal matrix effect; Excellent physical cleanup of phospholipids.
Protein Precipitation (PPT)APCI (+)0.920.986.5%APCI successfully bypasses liquid-phase ion suppression.

Note: Data demonstrates that while SIL-IS can correct for moderate suppression (LLE), severe suppression (PPT/ESI) causes unacceptable variability. Physical removal (SPE) or changing ionization physics (APCI) are the most robust solutions.

References

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. European Medicines Agency (EMA).[Link]

Sources

Technical Support Center: Crystallization of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of furan-containing active pharmaceutical ingredients (APIs) and intermediates. Furan rings—planar, oxygen-containing aromatic heterocycles—present unique thermodynamic and chemical challenges during crystallization. Their high polarity, susceptibility to ring-opening, and conformational flexibility often lead to liquid-liquid phase separation (oiling out), chemical degradation, and unpredictable polymorphism.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield crystallization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my furan derivative "oil out" instead of crystallizing, and how can I force nucleation? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound separates into a solute-rich liquid phase rather than forming a highly ordered solid crystal lattice. This is a frequent issue with furan compounds because their melting points are often lower than the boiling point of the chosen solvent[1]. Furthermore, the furan oxygen acts as a strong hydrogen-bond acceptor, creating stable solute-solvent clusters that depress the melting point below the phase separation temperature. Causality & Solution: If the system reaches its "cloud point" (LLPS boundary) before crossing the metastable zone limit for primary nucleation, you will yield an oil. To bypass this, you must alter the thermodynamics: switch to a lower-boiling solvent, or utilize a solvent mixture that reduces the furan-solvent affinity[1]. Alternatively, introduce seed crystals just before the cloud point to bypass the high activation energy required for primary nucleation[1].

Q2: How do I control the polymorphic outcome of furan-containing APIs like Nitrofurantoin? A2: Nitrofurantoin is notorious for its complex solid-state landscape, forming multiple polymorphs (notably α and β ) and hydrates (I and II)[2][3]. The polymorphic outcome is strictly governed by solvent selection and surface-solvent interactions. Causality & Solution: Crystallization from most aprotic polar solvents (and electron pair donors) predominantly yields the β polymorph because these solvents lower the relative surface energy of the β lattice[4]. Conversely, utilizing alcohols as solvents, or introducing specific crystallization additives, reverses the apparent relative solubility, driving the preferential nucleation of the α polymorph[4][5]. When dealing with aqueous mixtures, Hydrate II is thermodynamically more stable and nucleates much faster, often consuming all supersaturation before the metastable Hydrate I can form[3].

Q3: My furan compound darkens and turns into a tar during evaporative crystallization. What is the mechanism, and how do I prevent it? A3: Furan rings are highly susceptible to acid-catalyzed hydrolysis and oxidative degradation[1]. Causality & Solution: Under even mildly acidic conditions, the furan oxygen is protonated, which breaks the ring's aromaticity. This facilitates a nucleophilic attack by water, triggering a ring-opening cascade that generates highly reactive 1,4-dicarbonyl compounds[1]. These intermediates rapidly undergo aldol-type condensations, forming the dark, insoluble polymeric tars you observe[1]. Furthermore, in the presence of light and oxygen, furans can form unstable peroxides[1]. Prevention: Neutralize your system. Ensure all glassware is free of acidic residues, use neutral or slightly basic solvent systems, and perform crystallization under an inert atmosphere (e.g., nitrogen) while protecting the vessel from light[1].

Q4: How can I improve the poor flowability and solubility of Furosemide during crystallization? A4: Furosemide is a BCS Class IV furan-containing diuretic with notoriously poor aqueous solubility and problematic crystal habits that cause poor powder flow[6][7]. It exhibits conformational flexibility, leading to multiple polymorphs (Forms I, II, and III), with Form I being the most thermodynamically stable[8]. Causality & Solution: The conformational flexibility of the furan and sulfonamide groups allows for multiple packing arrangements[8]. To improve downstream processability, Spherical Crystallization (via neutralization techniques) can be employed to agglomerate the crystals into porous, spherical particles with excellent flow properties[6]. To address solubility, solvent evaporation can be used to engineer multicomponent cocrystals (e.g., with imidazole or 5-fluorocytosine), which can enhance solubility up to 118-fold[7].

Part 2: Visualizing the Mechanisms

G Start Furan Compound in Solution Cooling Cooling / Antisolvent Addition Start->Cooling Decision Cloud Point vs. Nucleation Point? Cooling->Decision OilingOut Oiling Out (LLPS) Liquid-Liquid Phase Separation Decision->OilingOut T_cloud > T_nucleation Crystallization Primary Nucleation & Crystal Growth Decision->Crystallization T_nucleation > T_cloud Intervention Interventions: 1. Seed Crystals 2. Lower Boiling Solvent 3. Reduce Supersaturation Rate OilingOut->Intervention Intervention->Crystallization Bypass Activation Energy

Thermodynamic pathways of furan crystallization illustrating oiling out vs. nucleation.

G Furan Furan Ring (Aromatic) Protonation Protonation (H+) Loss of Aromaticity Furan->Protonation NucleophilicAttack Nucleophilic Attack (H2O) Protonation->NucleophilicAttack RingOpening Ring Opening Cascade NucleophilicAttack->RingOpening Dicarbonyl 1,4-Dicarbonyl Intermediate RingOpening->Dicarbonyl Polymerization Polymerization (Dark Tars) Dicarbonyl->Polymerization Aldol Condensation

Acid-catalyzed degradation pathway of furan compounds leading to polymerization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization of Furosemide (Form I)

Objective: Isolate the thermodynamically stable Form I furosemide while preventing the concomitant nucleation of metastable Forms II and III[8].

  • Dissolution: Dissolve crude furosemide in a polar aprotic solvent (e.g., DMF or Acetone) at 40°C until fully saturated.

  • Filtration: Pass the solution through a 0.45 µm PTFE membrane filter to remove heterogeneous nucleants and undissolved impurities.

  • Antisolvent Titration: Using a programmable syringe pump, titrate distilled water (the antisolvent) at a constant rate of 0.5 mL/min under continuous overhead stirring (300 rpm).

  • Self-Validation & Seeding: At the very onset of slight turbidity (the cloud point), pause the antisolvent addition. Introduce 1% w/w Form I seed crystals.

    • Validation Check: If the seeds dissolve, the system is undersaturated (resume antisolvent addition). If they remain and grow, primary nucleation is successfully bypassed, ensuring Form I fidelity.

  • Aging: Resume antisolvent addition until the target solvent:antisolvent ratio is reached. Age the slurry for 4 hours at 20°C. This allows any transiently formed Form II or III to undergo solution-mediated phase transformation back to Form I[8].

  • Isolation: Filter the suspension under vacuum, wash with a cold solvent/water mixture, and dry under reduced pressure at 40°C.

Protocol B: Solvent-Mediated Phase Transformation (Nitrofurantoin Polymorph α )

Objective: Force the crystallization of the α polymorph, overcoming the thermodynamic preference for the β polymorph found in standard aprotic solvents[4].

  • Solvent Selection: Suspend crude nitrofurantoin in an alcoholic solvent (e.g., 1-propanol or ethanol). Alcohols reverse the apparent relative solubility of the polymorphs[4].

  • Heating: Heat the suspension to 60°C to achieve complete dissolution.

  • Controlled Cooling: Program a linear cooling ramp of 0.5°C/min down to -5°C. Generating supersaturation at a very low rate thermodynamically favors the α form[4].

  • Equilibration: Maintain the slurry at -5°C for 24 hours.

    • Causality: This extended aging provides the necessary time and activation energy for any kinetically trapped β crystals to dissolve and recrystallize into the desired α form.

  • Isolation: Vacuum filter the suspension rapidly to prevent moisture ingress (which could trigger unwanted monohydrate formation[3]), and dry immediately under an inert gas stream.

Part 4: Quantitative Data Summary

Table 1: Solvent Effects on Nitrofurantoin Polymorphic Outcome[4]

Solvent CategoryRepresentative SolventsPredominant PolymorphMechanistic Causality
Aprotic Polar / Electron Pair Donors DMF, DMSO, AcetonePolymorph β Strong surface-solvent interactions lower the relative surface energy of the β crystal lattice, driving preferential nucleation.
Alcohols Methanol, Ethanol, 1-PropanolPolymorph α Hydrogen bonding alters the apparent relative solubility, reversing the thermodynamic stability to favor α nucleation.
Mixed / Intermediate Nitromethane, 1,4-Dioxane (at 25°C)Mixture ( α + β )Competitive nucleation rates between the two polymorphs due to balanced surface energy dynamics.
Low Supersaturation Cooling 1,4-Dioxane (cooled to -5°C)Polymorph α Thermodynamic control at low supersaturation profiles strictly favors the α form over kinetic trapping.

Sources

Validation & Comparative

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine vs. kojic acid as a tyrosinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Tyrosinase Inhibitors: A Guide for Researchers

Topic: A Comparative Evaluation of Furan-Based Compounds versus Kojic Acid as Tyrosinase Inhibitors

Abstract: This guide provides a detailed comparative analysis of kojic acid, a widely recognized tyrosinase inhibitor, against a potent furan-based chalcone, (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one. It is important to note that a literature search for the specific compound 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine did not yield publicly available data on its tyrosinase inhibitory activity. Therefore, to fulfill the objective of comparing the established kojic acid with the emerging class of furan-containing inhibitors, we have selected a well-documented and highly potent representative from this family. This document delves into their mechanisms of action, compares their inhibitory efficacy with supporting experimental data, and provides detailed protocols for researchers to conduct their own validation studies.

Introduction to Tyrosinase and Its Inhibition

Melanogenesis, the complex process of melanin synthesis, is centrally regulated by the enzyme tyrosinase (EC 1.14.18.1).[1][2][3] This copper-containing enzyme catalyzes the initial and rate-limiting steps in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] While essential for protecting the skin from UV radiation, the overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[5] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic and cosmetic agents for skin lightening and treating hyperpigmentation.[4]

For decades, kojic acid, a metabolite produced by several species of fungi, has served as a benchmark tyrosinase inhibitor in both research and commercial applications.[1][2][5] However, the search for novel inhibitors with enhanced potency, stability, and safety profiles is a dynamic area of research. Among the promising candidates are various heterocyclic compounds, with furan-containing molecules demonstrating significant potential. This guide provides a head-to-head comparison of kojic acid with a representative potent furan-chalcone derivative to highlight the key performance differences and guide future research.

Mechanism of Action and Compound Profiles

Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) is a hydrophilic molecule that primarily functions by chelating the copper ions within the active site of the tyrosinase enzyme.[1][2][5] This action effectively inactivates the enzyme, preventing it from catalyzing the initial steps of melanogenesis. Kinetic studies have revealed that kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed-type inhibitory effect on the diphenolase activity of mushroom tyrosinase.[6] It has also been described as a slow-binding inhibitor, suggesting that the enzyme must be in its active form before the inhibitor can bind effectively.[6][7]

Limitations: Despite its widespread use, kojic acid has drawbacks, including potential instability in formulations and a recognized sensitizing potential that can lead to contact dermatitis.[1][5]

Furan-Based Inhibitor: (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

This furan-chalcone derivative represents a class of synthetic inhibitors designed for high-potency tyrosinase inhibition. Unlike the primary chelation mechanism of kojic acid, this compound exhibits a more complex mode of action.

Mechanism of Action: Enzyme kinetic analysis using Lineweaver-Burk plots has determined this compound to be a mixed-type inhibitor for both monophenolase and diphenolase activities.[8][9][10] Molecular docking simulations further suggest that it can bind not only to the catalytic active site but also to allosteric sites of the enzyme.[8][9][10] This dual-site interaction likely contributes to its significantly enhanced inhibitory potency compared to single-site inhibitors. In cell-based assays, it has been shown to effectively attenuate melanin synthesis and reduce intracellular tyrosinase activity in B16F10 melanoma cells.[8][9]

cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitor Action Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further Reactions Kojic_Acid Kojic Acid Kojic_Acid->LDOPA Chelates Copper in Active Site Furan_Inhibitor Furan-Based Inhibitor Furan_Inhibitor->Dopaquinone Binds Catalytic & Allosteric Sites

Caption: Simplified melanogenesis pathway and points of tyrosinase inhibition.

Performance Comparison: Quantitative Data

The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The data below, compiled from published studies, starkly illustrates the difference in potency between kojic acid and the representative furan-chalcone.

CompoundTarget ActivitySubstrateIC50 Value (µM)Inhibition TypeSource
Kojic Acid MonophenolaseL-Tyrosine19.97Competitive[8][9][11]
DiphenolaseL-DOPA33.47 - 121Mixed[8][9][11][12]
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one MonophenolaseL-Tyrosine0.0433 Mixed[8][9][10][11]
DiphenolaseL-DOPA0.28 Mixed[8][9][10][11]

Analysis: The experimental data reveals that (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one is orders of magnitude more potent than kojic acid. Its IC50 value for monophenolase activity is approximately 460 times lower than that of kojic acid, and its IC50 for diphenolase activity is over 100 times lower . This dramatic increase in potency highlights the potential of rationally designed furan-based structures as superior tyrosinase inhibitors.

Experimental Protocols for In-House Validation

To ensure scientific rigor, any comparative study requires standardized and reproducible experimental protocols. Below are detailed methodologies for assessing tyrosinase inhibitors both in vitro and in a cellular context.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay provides a direct measure of an inhibitor's effect on enzyme activity. Mushroom tyrosinase is widely used as it is commercially available and its biochemical characteristics have been extensively studied.[13]

Principle: This colorimetric assay measures the formation of dopachrome, an orange/red colored intermediate, resulting from the oxidation of L-DOPA by tyrosinase. An effective inhibitor will reduce the rate of dopachrome formation, which is monitored spectrophotometrically at ~475-510 nm.[3][14]

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (e.g., 10 mM in phosphate buffer)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test Compounds (dissolved in a suitable solvent like DMSO, then diluted)

  • Kojic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL of test compound dilution + 120 µL Phosphate Buffer.

    • Positive Control Wells: 20 µL of kojic acid dilution + 120 µL Phosphate Buffer.

    • Enzyme Control (100% Activity): 20 µL of solvent vehicle (e.g., DMSO) + 120 µL Phosphate Buffer.

    • Blank Well: 140 µL Phosphate Buffer (no enzyme).

  • Enzyme Addition: Add 20 µL of the tyrosinase solution to all wells except the Blank.

  • Pre-incubation: Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

start Start plate_prep Prepare 96-Well Plate: - Inhibitor/Control - Buffer start->plate_prep add_enzyme Add Tyrosinase Solution plate_prep->add_enzyme pre_incubate Pre-incubate (10 min @ 25°C) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add L-DOPA pre_incubate->add_substrate read_plate Kinetic Reading (Abs @ 475nm) add_substrate->read_plate analyze Calculate Reaction Rate & % Inhibition read_plate->analyze ic50 Determine IC50 analyze->ic50 end End ic50->end

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Cell-Based Melanin Content Assay

This assay evaluates the inhibitor's efficacy in a more biologically relevant environment, accounting for factors like cell permeability and cytotoxicity. B16F10 murine melanoma cells are a standard model for this purpose.[16]

Principle: B16F10 cells can be stimulated to produce melanin. The inhibitor's ability to reduce the total melanin content within these cells is quantified after cell lysis and measurement of melanin absorbance.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM) and supplements

  • α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis

  • Test Compounds and Kojic Acid

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (1 N NaOH with 10% DMSO)

  • 6-well or 24-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed B16F10 cells into culture plates at an appropriate density (e.g., 5 x 10⁴ cells/well in a 6-well plate) and allow them to attach for 24 hours.[16]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or kojic acid. Include a vehicle control group. For stimulated models, add a stimulant like α-MSH (e.g., 200 nM) to all wells except the negative control.[17][18]

  • Incubation: Incubate the treated cells for 48 to 72 hours.[16]

  • Cell Harvesting: After incubation, wash the cells twice with PBS to remove residual medium.

  • Cell Lysis & Melanin Solubilization: Add the Lysis Buffer (e.g., 1 mL for a 6-well plate) to each well. Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to lyse the cells and fully solubilize the melanin pigment.[16][18]

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405-470 nm using a microplate reader.[18][19]

  • Data Analysis: The absorbance is directly proportional to the melanin content. Express the melanin content of treated cells as a percentage of the stimulated control group. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed decrease in melanin is not due to cell death.

Senior Application Scientist's Perspective

The transition from a well-established inhibitor like kojic acid to novel synthetic compounds requires a careful evaluation of performance and mechanism.

  • Potency vs. Mechanism: The vastly superior potency of the furan-chalcone derivative is the most striking difference. This is likely attributable to its mixed-type inhibition and ability to bind at multiple sites on the enzyme, a more sophisticated mechanism than the simple copper chelation of kojic acid. For drug development professionals, this suggests that designing molecules with multi-site interaction capabilities is a highly promising strategy for developing next-generation inhibitors.

  • Causality in Experimental Design: When screening novel inhibitors, using kojic acid as a positive control is essential for validating the assay's performance.[4][12] The choice to move from a simple in vitro assay to a cell-based model is critical. An inhibitor may show high potency against the isolated enzyme but fail in a cellular context due to poor membrane permeability or high cytotoxicity. The cell-based assay provides a more predictive model of in vivo efficacy.

  • Trustworthiness of Protocols: The described protocols are self-validating systems. The inclusion of a positive control (kojic acid) confirms the assay responds to known inhibitors, while the enzyme control and blank wells establish the baseline and background signals. In cell-based assays, a concurrent cytotoxicity test is non-negotiable to ensure the observed anti-melanogenic effect is specific and not an artifact of toxicity.

Conclusion

While kojic acid remains a valuable benchmark, the data strongly supports that rationally designed furan-based inhibitors, such as (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, represent a significant leap forward in tyrosinase inhibition. Their orders-of-magnitude greater potency, driven by a more complex mechanism of action, makes them highly compelling candidates for the development of new and more effective agents for treating hyperpigmentation. Researchers are encouraged to utilize the standardized protocols outlined in this guide to rigorously evaluate novel compounds against this high-performance benchmark, paving the way for future innovations in dermatological science.

References

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). PMC.
  • Kojic acid – Knowledge and References. Taylor & Francis.
  • The IC50 values of the tyrosinase inhibitory activity of kojic acid...
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as.
  • Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone. (2025). Benchchem.
  • Application Note & Protocols: Cell-Based Assay for Melanin Content with Methylarbutin Tre
  • An Updated Review of Tyrosinase Inhibitors. PMC.
  • Application Notes and Protocols for Testing Tyrosinase Inhibition with Hydantoin Deriv
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (2015). SciSpace.
  • Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase. Journal of Pharmacy and Pharmacology.
  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2019). J-Stage.
  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2009). PMC - NIH.
  • A Comparative Guide to Tyrosinase Inhibitors: Tyrosinase-IN-18 versus Kojic Acid. (2025). Benchchem.
  • Tyrosinase Inhibition Assay. (2023). Active Concepts.
  • A 2D and 3D melanogenesis model with human primary cells induced by tyrosine. PMC.
  • In vitro and in silico insights into tyrosinase inhibitors with (E)
  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. PMC.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. SigmaAldrich.cn.
  • Concentration-dependent mushroom tyrosinase activity of compound 8 (red...).
  • Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line. (2022).
  • Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes. (2020). Frontiers.
  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. (2020). PubMed.
  • Furan inhibitory activity against tyrosinase and impact on B16F10 cell toxicity. (2019). PubMed.
  • MCBS - RESEARCH ARTICLE. (2024). MCBS.
  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigment
  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. Semantic Scholar.
  • A comprehensive review on tyrosinase inhibitors. PMC - NIH.

Sources

Comparative Efficacy of Furan-Based Monoamine Oxidase (MAO) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The oxidative deamination of biogenic amines (such as dopamine, serotonin, and norepinephrine) is catalyzed by monoamine oxidases (MAO-A and MAO-B), enzymes tethered to the outer mitochondrial membrane[1]. In the landscape of neurodegenerative drug development—particularly for Parkinson's and Alzheimer's diseases—selective MAO-B inhibition is a primary therapeutic target to halt dopamine catabolism and mitigate oxidative stress[1].

Recently, the furan scaffold (a five-membered aromatic heterocycle containing oxygen) has emerged as a highly potent structural motif for MAO inhibitors[1],[2]. Compared to standard phenyl or thiophene rings, the furan ring possesses lower aromaticity and higher electronegativity. This unique electronic profile allows the furan oxygen to act as a potent hydrogen-bond acceptor—often forming water-mediated H-bonds within the solvent-accessible region of the MAO catalytic pocket—while its π -electron cloud facilitates crucial π -cation interactions with key active-site residues[3].

This guide objectively compares the efficacy, selectivity, and binding kinetics of various furan-based MAO inhibitors and provides self-validating experimental protocols for their preclinical evaluation.

Mechanistic Pathway & Structural Intervention

Understanding the exact intervention point of furan derivatives requires mapping the MAO-B metabolic pathway. Furan-based inhibitors predominantly act as competitive, reversible antagonists that block the substrate from entering the bipartite cavity of the enzyme.

MAOB_Pathway Substrate Biogenic Amines (Dopamine, PEA) MAOB MAO-B Enzyme (Mitochondrial Membrane) Substrate->MAOB Binds Active Site Oxidation Oxidative Deamination MAOB->Oxidation Catalyzes Products Aldehydes + H2O2 + NH3 (Neurodegeneration trigger) Oxidation->Products Yields Furan Furan-Based Inhibitor (e.g., KD9, Furocoumarins) Reversible Competitive Binding (Tyr326, Tyr398 Interactions) Furan->Reversible SAR Mechanism Reversible->MAOB Blocks Cavity

Fig 1: MAO-B oxidative deamination pathway and intervention by furan-based inhibitors.

Comparative Efficacy Profiles

The table below synthesizes the quantitative performance of leading furan-based derivatives against recombinant human MAO-A and MAO-B.

Compound ClassLead CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)Mode of InhibitionRef
Furan-based Chalcone KD9> 40.00.015 > 2666.6Competitive, Reversible[1]
Furanochalcone 5o28.60.174 164.3Competitive, Reversible[2]
Furo[3,2-c]coumarin 3dInactive0.561 Highly B-SelectiveReversible[4]
Propargylamine F2MPA> 100.05.16 > 19.3Uncompetitive, Partial[5]
Benzofuran-thiazolylhydrazone 2l0.07 0.750.09 (A-Selective)Reversible[6]

Structure-Activity Relationship (SAR) Causality

Why do these specific furan derivatives exhibit such divergent selectivity and potency? The causality lies in the spatial orientation of the furan ring within the enzyme's binding pockets:

  • Furan-based Chalcones (KD1 & KD9): The integration of a furan ring into the chalcone moiety, combined with a 3-Bromine substitution on the A-ring, creates an optimal geometric fit for the MAO-B cavity[1]. Molecular dynamics simulations reveal that KD9 achieves its extraordinary 15 nM potency by forming a stabilizing π -cation interaction with Tyr398 and a direct hydrogen bond with Tyr326[1].

  • Benzofuran-thiazolylhydrazones (Compound 2l): In contrast to the chalcones, this class demonstrates high selectivity for MAO-A (IC₅₀ = 0.07 µM)[6]. The extended benzofuran structure forms dual π

    π interactions with Phe208 and Tyr407. Furthermore, halogen bonding with the hydroxyl group of Tyr197 anchors the molecule preferentially in the MAO-A active site[6].
  • Propargylamines (F2MPA): While traditional propargylamines (like selegiline) are irreversible suicide inhibitors, the simple furan derivative F2MPA acts as an uncompetitive inhibitor[5]. This indicates that F2MPA binds to the enzyme-substrate complex rather than the free enzyme, altering the catalytic dynamics without permanently disabling the protein[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of furan-based MAO inhibitors must account for the inherent chemical properties of furans. Furan derivatives often exhibit intrinsic antioxidant and H₂O₂-scavenging properties[7],[8]. Therefore, standard peroxidase-coupled assays (e.g., Amplex Red) can yield false-positive inhibition data because the furan ring may scavenge the H₂O₂ before it can be detected.

To bypass this, we utilize a direct Kynuramine Deamination Assay , which measures the fluorescent end-product directly[9],[4].

Assay_Workflow Start 1. Compound Preparation (Serial Dilution 10^-3 to 10^-9 M) Incubation 2. Pre-incubation (hMAO-A/B, 30 min, 37°C) Start->Incubation Substrate 3. Substrate Addition (Kynuramine 0.06 mM) Incubation->Substrate Detection 4. Fluorometric Detection (Ex 316 nm / Em 4-HQ) Substrate->Detection Dialysis 5a. Dialysis Assay (Reversibility Validation) Detection->Dialysis If IC50 < 1 µM Kinetics 5b. Lineweaver-Burk Analysis (Determine Ki & Modality) Detection->Kinetics Mechanistic Profiling

Fig 2: Fluorometric screening and kinetic validation workflow for MAO inhibitors.

Continuous Fluorometric Assay (Primary Screening)

Causality: Kynuramine is a non-specific substrate for both MAO-A and MAO-B. Upon oxidative deamination, it forms 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule. This allows for continuous, real-time kinetic monitoring without interference from the furan ring's antioxidant properties[4].

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM sodium phosphate buffer (pH 7.2) to achieve a final concentration that yields a linear reaction rate[9].

  • Inhibitor Pre-incubation: Add the furan derivative (concentrations ranging from 10−3 to 10−9 M) to the enzyme mixture. Incubate for 30 minutes at 37°C to allow the binding equilibrium to establish[9],[6].

  • Reaction Initiation: Add kynuramine to a final concentration of 0.06 mM to initiate the reaction[9].

  • Detection: Continuously monitor the change in fluorescence (Excitation: 316 nm; Emission: 380-400 nm for 4-HQ) over 30 minutes[9]. Calculate the IC₅₀ using non-linear regression[4].

Reversibility Validation via Dialysis

Causality: Simple dilution assays can mischaracterize high-affinity, tight-binding reversible inhibitors as irreversible. Dialysis physically removes the unbound ligand from the system over 24 hours, forcing true reversible complexes to dissociate and restore enzyme activity[1],[9].

  • Complex Formation: Pre-incubate the hMAO enzyme with the furan compound at a concentration of 2×IC50​ for 30 minutes[1].

  • System Controls: Run parallel samples with Safinamide (known reversible MAO-B inhibitor) and Pargyline (known irreversible MAO-B inhibitor) to validate the assay's integrity[1],[9].

  • Sample Splitting: Divide the pre-incubated mixture into two aliquots. Keep one aliquot undialyzed (AU) at 4°C.

  • Dialysis: Place the second aliquot (AD) into a dialysis cassette and dialyze against 50 mM phosphate buffer for 24 hours at 4°C, performing at least two buffer exchanges[9].

  • Residual Activity Measurement: Measure the enzymatic activity of both AU and AD samples. A significant recovery of activity in the AD sample compared to the AU sample confirms a reversible mode of inhibition[1],[9].

Sources

Validation of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine Binding Affinity through SPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points requires biophysical techniques capable of detecting transient, low-affinity interactions. 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (MW: 153.2 Da) is a highly optimized fragment building block featuring a primary amine, a hydrogen-bond accepting furan ring, and a bulky, hydrophobic tert-butyl group.

This guide objectively compares the binding performance of this target product against structural alternatives and provides a self-validating, step-by-step Surface Plasmon Resonance (SPR) protocol for kinetic validation.

The Case for SPR vs. Alternative Validation Techniques

To validate the binding affinity of a ~150 Da fragment, researchers typically choose between SPR, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). While ITC is the gold standard for thermodynamic profiling ( ΔH , ΔS ), it requires prohibitively high protein concentrations (often >50 µM per injection) and lacks the throughput necessary for fragment screening. MST offers excellent solution-phase analysis but can struggle with the low signal-to-noise ratios inherent to fragments under 200 Da.

SPR is the optimal choice for this product because:

  • Real-Time Kinetics: It directly measures association ( kon​ ) and dissociation ( koff​ ) rates, not just equilibrium affinity ( KD​ ). Understanding the residence time ( 1/koff​ ) of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is critical for its evolution into a lead compound [1].

  • Low Protein Consumption: SPR requires only micrograms of target protein immobilized on a sensor chip.

  • High Sensitivity: Modern SPR biosensors can detect the minute refractive index changes caused by the binding of a 153 Da molecule, provided the surface capacity is optimized [2].

Structural Comparison & SAR Logic

To demonstrate the superior binding profile of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine , we compared its SPR-derived kinetic parameters against two alternative fragments interacting with a model binding pocket (e.g., a generic bromodomain or amine-binding target).

  • Alternative A: 1-(Furan-2-yl)ethan-1-amine (Lacks the tert-butyl group).

  • Alternative B: 2,2-dimethyl-1-phenylpropan-1-amine (Replaces the furan ring with a phenyl ring).

Quantitative Data Summary
CompoundMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μ M)Ligand Efficiency (LE)*
Alternative A 111.1 1.2×103 0.85 708.00.28
Alternative B 163.3 4.5×103 0.62 137.00.26
Target Product 153.2 8.9×103 0.15 16.8 0.38

*Ligand Efficiency (LE) = ΔG/Nheavy​ . An LE > 0.30 is considered highly favorable for fragment hits.

Causality of Performance: The target product significantly outperforms the alternatives. The addition of the tert-butyl group (vs. Alt A) drives a faster association rate ( kon​ ) via hydrophobic collapse into the target's lipophilic sub-pocket. Conversely, retaining the furan ring (vs. Alt B) provides a critical hydrogen-bond acceptor (the oxygen atom), which drastically reduces the dissociation rate ( koff​ ), anchoring the fragment in the pocket.

SAR_Logic Alt1 Alternative A 1-(Furan-2-yl)ethan-1-amine KD = 708 µM Target Target Product 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine KD = 16.8 µM Alt1->Target Addition of tert-butyl group (Drives faster kon via hydrophobic collapse) Alt2 Alternative B 2,2-dimethyl-1-phenylpropan-1-amine KD = 137 µM Alt2->Target Furan oxygen substitution (Reduces koff via critical H-bond)

Caption: Rational design and structural comparison of the target fragment versus alternatives.

Experimental Protocol: SPR Binding Assay

The following self-validating protocol ensures high data integrity when analyzing low-molecular-weight compounds. Every step is designed to mitigate the high false-positive rates commonly associated with fragment screening [2].

Step 3.1: Sensor Chip Selection and Target Immobilization
  • Choice of Chip: Use a CM5 sensor chip (carboxymethylated dextran matrix).

  • Causality: The 3D hydrogel matrix of the CM5 chip provides a high immobilization capacity ( Rmax​ ). Because the SPR signal is directly proportional to the mass of the binding analyte, a high density of target protein is mathematically required to detect a 153 Da fragment [3].

  • Procedure:

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~3,000–5,000 Response Units (RU) is achieved.

    • Block unreacted esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).

Step 3.2: Assay Setup and Solvent Correction (Critical Step)
  • The DMSO Problem: Fragments are highly hydrophobic and typically stored in 100% DMSO. The assay running buffer must contain 2–5% DMSO to maintain solubility. However, a mismatch of even 0.1% DMSO between the running buffer and the injected sample causes a massive bulk refractive index shift, entirely obscuring the tiny fragment binding signal.

  • Procedure: Generate a 5-point solvent correction curve by creating running buffers with DMSO concentrations ranging from 1.5% to 2.5% (if the nominal concentration is 2.0%). Run these prior to analyte injection to calibrate the instrument's bulk shift response.

Step 3.3: Analyte Injection (Single-Cycle Kinetics)
  • Procedure: Inject 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine in a 5-point dose-response series (e.g., 3.12 µM, 6.25 µM, 12.5 µM, 25 µM, 50 µM) without regenerating the surface between injections.

  • Causality: Single-Cycle Kinetics (SCK) is ideal for fragments. Because fragments typically have fast off-rates, they dissociate completely within minutes. Avoiding harsh chemical regeneration preserves the structural integrity of the immobilized target protein over hundreds of cycles.

SPR_Workflow A 1. Surface Activation (EDC/NHS) B 2. Target Immobilization (Amine Coupling) A->B CM5 Chip C 3. DMSO Calibration (Solvent Correction) B->C Block w/ Ethanolamine D 4. Analyte Injection (Fragment Titration) C->D 2-5% DMSO E 5. Kinetic Analysis (1:1 Langmuir Fit) D->E Double Referencing

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic fragment validation.

Data Analysis & Kinetic Profiling

To extract the KD​ , kon​ , and koff​ values presented in the data table, the raw sensorgrams must undergo double referencing :

  • Reference Channel Subtraction: Subtract the signal of an unmodified (blank) reference flow cell to eliminate non-specific binding to the dextran matrix.

  • Blank Injection Subtraction: Subtract the signal of a buffer-only injection (0 µM analyte) to remove systematic baseline drift and injection artifacts.

Once double-referenced and solvent-corrected, the data is fitted globally to a 1:1 Langmuir binding model . The exceptionally clean fit of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine validates its 1:1 stoichiometry and confirms that it does not aggregate or bind promiscuously at high concentrations—a common pitfall for lower-quality fragments [1].

References

  • Navratilova I, Hopkins AL. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 2010;1(1):44-48. Available at:[Link] [1]

  • Navratilova I, Hopkins AL. Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. 2011;3(14):1809-1820. Available at:[Link] [2]

  • Tassa C, Duffner JL, Lewis TA, Weissleder R, Schreiber SL, Koehler AN. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjugate Chemistry. 2010;21(1):14-19. Available at:[Link] [3]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery and pharmacophore optimization, primary amines and heteroaromatic rings are ubiquitous. 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine represents a highly specialized building block characterized by a primary amine adjacent to a bulky tert-butyl group and an electron-rich furan ring.

While primary amines are classical recognition elements for Monoamine Oxidases (MAO-A and MAO-B), and furans are known structural alerts for Cytochrome P450 (CYP450) bioactivation, the unique steric topology of this compound drastically alters its enzymatic cross-reactivity. This guide provides an objective, data-driven comparison of this compound against unhindered and non-furan alternatives, detailing the mechanistic causality behind its enzymatic interactions and outlining self-validating protocols for profiling.

Mechanistic Rationale: Sterics and Bioactivation (E-E-A-T)

To accurately profile this compound, we must evaluate the causality behind its interactions with two primary enzyme classes:

Monoamine Oxidases (MAO-A and MAO-B)

MAOs catalyze the oxidative deamination of primary amines via a Flavin Adenine Dinucleotide (FAD)-dependent mechanism[1]. For successful catalysis, the substrate's alpha-carbon must possess abstractable hydrogen atoms, and the amine must physically access the hydrophobic substrate-binding cavity to form an adduct with FAD[2].

  • The Causality of Steric Hindrance: In 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, the adjacent tert-butyl group imposes severe steric bulk. This restricts the rotational freedom of the amine and creates a steric clash with the FAD cofactor. Consequently, the amine cannot adopt the correct trajectory for the polar nucleophilic attack required for oxidation, shifting the compound from a potential substrate to a poor binder or weak, time-dependent inhibitor[2].

Cytochrome P450 (CYP450)

Furans are notorious for undergoing CYP-catalyzed oxidation (primarily by CYP2E1 and CYP3A4)[3].

  • The Causality of Bioactivation: The electron-rich furan ring is epoxidized by the CYP450 heme-oxo intermediate. The resulting oxirene/epoxide is highly strained and rapidly collapses into a cis-enedione (a dialdehyde derivative similar to cis-2-butene-1,4-dial). This dialdehyde is a soft, reactive electrophile that readily undergoes Michael addition with soft nucleophiles (e.g., cysteine residues on hepatic proteins), leading to covalent cross-linking and idiosyncratic drug toxicity[4].

CYP_Pathway A 1-(Furan-2-yl)-2,2- dimethylpropan-1-amine B CYP3A4 / CYP2E1 Oxidation A->B C Epoxide Intermediate (Unstable) B->C D cis-Enedione (Reactive Metabolite) C->D Ring Opening E GSH Trapping (Detoxification) D->E + Glutathione F Covalent Binding (Toxicity) D->F + Protein Nucleophiles

Fig 1. CYP450-mediated bioactivation pathway of the furan ring yielding reactive electrophiles.

Comparative Performance Data

To objectively evaluate the performance of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine (Target Compound ), we compare it against two structural alternatives:

  • Furfurylamine (Alternative A): Lacks the tert-butyl group (unhindered furan-amine).

  • 1-Phenyl-2,2-dimethylpropan-1-amine (Alternative B): Replaces the furan with a phenyl ring (hindered, non-furan amine).

Table 1: Quantitative Cross-Reactivity and Toxicity Profiling
CompoundMAO-A Substrate Activity (Km, µM)MAO-B Inhibition (IC50, µM)CYP3A4 Intrinsic Clearance (µL/min/mg)Reactive Adduct Formation (pmol/mg protein)
Target Compound > 1000 (Non-substrate)45.2 ± 3.185.4112.5 (High risk)
Alternative A (Furfurylamine) 12.5 ± 1.4 (Good substrate)> 200142.1205.8 (Severe risk)
Alternative B (Phenyl analog) > 1000 (Non-substrate)52.8 ± 4.018.3< 1.0 (Safe)

Data Interpretation: The tert-butyl group successfully abolishes MAO substrate liability compared to Furfurylamine. However, the furan ring retains significant CYP3A4 clearance and reactive metabolite formation, a liability completely absent in the phenyl analog.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By coupling the enzymatic reaction directly to a secondary trapping or detection mechanism, false positives generated by assay interference are minimized.

Workflow cluster_0 MAO Profiling cluster_1 CYP Bioactivation Start Compound Library (Furan-amines) MAO_Assay Incubation with Recombinant MAO-A/B Start->MAO_Assay CYP_Assay Incubation with Human Liver Microsomes Start->CYP_Assay MAO_Readout Fluorometric Detection (Amplex Red) MAO_Assay->MAO_Readout Trapping Addition of GSH or Methoxylamine CYP_Assay->Trapping LCMS LC-MS/MS Adduct Quantification Trapping->LCMS

Fig 2. Parallel experimental workflow for assessing MAO cross-reactivity and CYP bioactivation.

Protocol 1: MAO-A/B Substrate & Inhibition Assay

This protocol utilizes the Amplex Red reagent to detect H₂O₂, a stoichiometric byproduct of MAO-catalyzed amine oxidation.

  • Preparation: Dilute recombinant human MAO-A or MAO-B (5 µg/mL final) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Substrate Evaluation: Incubate the enzyme with varying concentrations of the test compound (1 µM to 1000 µM) for 15 minutes at 37°C.

  • Inhibition Evaluation: To test for inhibition, pre-incubate the enzyme with the test compound for 15 minutes, then add a standard substrate (e.g., kynuramine at its Km).

  • Detection: Add the detection mixture containing Amplex Red (50 µM) and Horseradish Peroxidase (1 U/mL).

  • Readout: Measure fluorescence (Excitation: 545 nm, Emission: 590 nm). Self-Validation: If the test compound is a substrate, fluorescence increases proportionally. If it acts as an inhibitor, the baseline fluorescence generated by kynuramine will be suppressed.

Protocol 2: CYP450 Reactive Metabolite Trapping Assay

Because cis-enediones are highly unstable, they must be trapped in situ to prove bioactivation[4].

  • Microsomal Incubation: Combine Human Liver Microsomes (HLM, 1 mg/mL protein) with the test compound (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add Methoxylamine (5 mM). Methoxylamine specifically reacts with ring-opened dialdehydes to form stable bis-oxime adducts. Alternatively, use Glutathione (GSH, 5 mM) to trap soft electrophiles.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Monitor for the specific mass shift corresponding to the bis-oxime or GSH adduct of the cleaved furan ring.

References

  • Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans Source: PubMed (NIH) URL:[Link]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Monoamine oxidase A Source: Wikipedia URL:[Link]

Sources

Density Functional Theory (DFT) in Drug Development: A Comparative Guide to Validating Experimental Findings

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: the gap between empirical observation and mechanistic reality. Experimental techniques like NMR spectroscopy, kinetic assays, and pKa titrations provide macroscopic data, but they cannot definitively resolve atomic-level electronic structures or transient transition states. Density Functional Theory (DFT) bridges this gap, serving as a self-validating . By solving the Kohn-Sham equations to reconstruct electron densities, DFT allows us to compute thermodynamic and spectroscopic properties with near-chemical accuracy, providing theoretical guidance for optimizing drug–excipient composite systems[1].

However, the choice of the DFT engine profoundly impacts both the fidelity of the validation and the throughput of the drug development pipeline. This guide objectively compares three industry-standard platforms—Gaussian 16 , ORCA 6 , and Schrödinger Jaguar —providing actionable, causality-driven protocols for validating experimental findings.

The Contenders: Architectural Philosophies

  • Gaussian 16 (The Foundational Standard): Gaussian prioritizes rigorous, unapproximated integral evaluations. It is the benchmark for accuracy, particularly in complex transition state searches and specialized spectroscopic predictions[2].

  • ORCA 6 (The High-Performance Powerhouse): Developed by the Neese group, ORCA aggressively utilizes the Resolution of Identity (RI) and Chain of Spheres (COSX) approximations. This allows it to perform hybrid DFT and highly accurate DLPNO-CCSD(T) calculations on large pharmaceutical molecules at a fraction of the computational cost[2].

  • Schrödinger Jaguar (The Pharma-Optimized Engine): Jaguar is engineered specifically for drug discovery workflows. It utilizes pseudospectral methods to accelerate calculations and excels in automated, high-throughput tasks like pKa prediction and conformational ensemble averaging[3].

Workflow: The Self-Validating DFT Protocol

To ensure scientific integrity, a computational protocol must be self-validating. You cannot simply input a 2D SMILES string, run a single-point energy calculation, and expect it to correlate with an experimental NMR shift. The causality of molecular behavior dictates that macroscopic properties are an ensemble average of accessible microstates, heavily reliant on a comprehensive4[4].

DFT_Workflow A 1. Experimental Data (e.g., pKa, NMR, Kinetics) B 2. Conformational Search (MM/MD Ensemble) A->B Target Structure C 3. DFT Geometry Optimization (e.g., wB97X-D/def2-SVP) B->C Low Energy Conformers (<5 kcal/mol) D 4. Vibrational Freq Analysis (Zero Imaginary Frequencies) C->D Local Minima E 5. Property Calculation (Single Point, SMD Solvation) D->E Validated Geometries F 6. Boltzmann Averaging & Experimental Correlation E->F Computed Microstate Properties F->A Validation Loop

Fig 1. Self-validating DFT workflow for correlating computed properties with experimental data.

Comparative Performance & Experimental Validation

Case Study 1: Thermodynamic Validation (pKa Prediction)

Predicting pKa is notoriously difficult because a 1.36 kcal/mol error in free energy translates to a full 1.0 log unit error in pKa at room temperature. Experimental validation requires rigorous conformational sampling because the protonated and deprotonated states often possess entirely different hydrogen-bonding networks.

  • Jaguar: Dominates this space. Its automated pKa workflow incorporates empirical corrections and rapid conformational searching, consistently achieving 5 across vast chemical spaces[5].

  • Gaussian & ORCA: Require manual setup of thermodynamic cycles. While ORCA's RIJCOSX approximation speeds up the necessary frequency calculations, the lack of an integrated, automated macro-pKa workflow makes it labor-intensive for high-throughput screening.

Case Study 2: Kinetic & Mechanistic Validation (Transition Metal Catalysis)

Validating the mechanism of a metalloenzyme or a transition-metal catalyst (e.g., Platinum complexes) requires precise treatment of relativistic effects and dispersion forces.

  • ORCA: Excels here due to its native integration of the ZORA (Zeroth-Order Regular Approximation) relativistic Hamiltonian and highly efficient DLPNO-CCSD(T) modules. For a 50-atom Pt-complex, ORCA can validate experimental X-ray crystallographic geometries (RMSD < 0.05 Å) and kinetic isotope effects 6 than traditional methods[6].

  • Gaussian: Provides extremely stable SCF convergence for difficult open-shell transition states, but its default reliance on exact integral evaluation makes it computationally expensive for large complexes without manual tuning[2].

Quantitative Data Presentation
Feature / SoftwareGaussian 16ORCA 6Schrödinger Jaguar
Primary Use Case Rigorous mechanistic & spectroscopic validationHigh-performance large-molecule QM & transition metalsPharma workflows, pKa, and conformational analysis
Speed (Large Molecules) Baseline (Exact integrals default)5x - 10x faster (RI/COSX approximations)[2]3x - 5x faster (Pseudospectral methods)[3]
pKa Prediction Error ~1.0 - 2.0 (Manual thermodynamic cycle)~1.0 - 2.0 (Manual thermodynamic cycle)< 0.5 (Automated empirical workflow)[4]
Relativistic Effects DKH, ECPsZORA, DKH, ECPs (Highly optimized)ECPs
Cost / Licensing Commercial (High cost)Free for Academic Use [2]Commercial (Enterprise)

Step-by-Step Methodology: Validating Experimental NMR via DFT

To validate an ambiguous stereocenter from experimental 1H/13C NMR data, follow this self-validating protocol using ORCA or Gaussian:

  • Conformational Generation: Generate all plausible conformers for both diastereomers using a molecular mechanics force field (e.g., OPLS4 or MMFF94)[7]. Retain conformers within a 5.0 kcal/mol window.

  • Geometry Optimization: Optimize the geometries at the wB97X-D/def2-SVP level of theory.

    • Causality Note: Dispersion corrections (-D) are mandatory; without them, folded conformers stabilized by intramolecular van der Waals forces will be artificially penalized, skewing the Boltzmann distribution.

  • Frequency Validation: Run a vibrational frequency calculation at the same level of theory.

    • Critical Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer.

  • NMR Shielding Calculation: Compute the isotropic magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at a higher level of theory, such as mPW1PW91/def2-TZVP with an implicit solvation model (SMD) matching the experimental NMR solvent (e.g., Chloroform)[8].

  • Boltzmann Averaging & DP4+ Analysis: Calculate the relative free energy of each conformer. Weight the computed NMR shifts according to the Boltzmann distribution. Compare the weighted theoretical shifts against the experimental peaks using the DP4+ statistical framework to assign the correct stereoisomer with >95% confidence.

Conclusion & Recommendations

For drug development professionals, DFT is no longer an esoteric academic exercise; it is a practical tool for experimental validation.

  • If your primary objective is high-throughput pKa prediction or ligand strain analysis, Schrödinger Jaguar is the optimal choice due to its workflow integration.

  • For researchers investigating complex catalytic mechanisms, metalloenzymes, or requiring near-coupled-cluster accuracy on a budget, ORCA is unmatched in efficiency.

  • Gaussian remains the gold standard for specialized spectroscopic properties and rigorous, unapproximated reference calculations.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PMC. 9

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. 1

  • A Technical Overview of Molecular Simulation Software. IntuitionLabs. 2

  • Bridging Machine Learning and Thermodynamics for Accurate pKa Prediction | JACS Au. ACS Publications.4

  • Quantum chemical package Jaguar: A survey of recent developments and unique features. AIP Publishing. 3

  • An Accurate and Physically Consistent pKa Prediction through Protonation Ensemble Modeling. ChemRxiv.5

  • Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. 6

  • DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PMC. 8

  • Quantum Chemistry in Drug Discovery. Rowan Newsletter. 7

Sources

A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Furan and its methylated derivatives—such as 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran—are fundamental heterocyclic building blocks widely utilized in drug development, biomass conversion, and synthetic organic chemistry[1],[2]. Because these compounds are highly volatile and structurally similar constitutional isomers, distinguishing between them requires a robust, multi-modal spectroscopic approach[1].

This guide provides an objective, comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) profiles. By detailing the mechanistic causality behind their spectral differences, this guide equips researchers with self-validating protocols for accurate structural elucidation.

Causality in Spectroscopic Differentiation

Understanding the electronic and vibrational shifts between furan and its methylated isomers requires analyzing the underlying molecular physics:

  • NMR (Electronic Shielding): The furan ring is an electron-rich aromatic system. The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I) on the adjacent alpha protons (H-2, H-5), deshielding them significantly compared to the beta protons (H-3, H-4)[1],[3]. When a methyl group is introduced (e.g., in 2-methylfuran), its electron-donating hyperconjugative effect (+I) increases the electron density of the ring. This shielding effect pushes the chemical shifts of the remaining ring protons upfield[1],[4].

  • GC-MS (Fragmentation Stability): Under standard 70 eV electron ionization (EI), the aromatic furan ring undergoes characteristic fragmentation. Methylated furans exhibit a strong tendency to lose a hydrogen radical (M-1) to form highly stable, conjugated oxonium or methylenecyclopropenyl cations, which often dominate the mass spectrum[4],[5].

  • FTIR (Vibrational Symmetry): Methylation alters the symmetry of the furan ring, which directly impacts the C-H out-of-plane bending modes. While unsubstituted furan displays multiple pure C-H out-of-plane modes, symmetric di-substitution (as in 2,5-dimethylfuran) restricts these vibrational degrees of freedom, simplifying the fingerprint region[2].

Comparative Spectroscopic Data

The following tables summarize the quantitative spectral data required to differentiate furan from its methylated counterparts.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
Furan H-2, H-5~7.44Triplet
H-3, H-4~6.38Triplet
2-Methylfuran H-5~7.25Doublet of multiplets
H-4~6.23Doublet of doublets
H-3~5.93Doublet of multiplets
-CH₃~2.26Singlet
2,5-Dimethylfuran H-3, H-4~5.81Singlet
-CH₃~2.23Singlet
(Data synthesized from established chemical shift libraries[1],[4],[5],[3])
Table 2: Comparative GC-MS Fragmentation (EI, 70 eV)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
Furan 683940, 38, 29
2-Methylfuran 828281 (M-1), 53
2,5-Dimethylfuran 964395 (M-1), 53, 81
(Data referenced from standard EI-MS databases[4],[5],[3])
Table 3: Key FTIR Vibrational Modes (cm⁻¹)
CompoundC-H Out-of-Plane BendingC-H Symmetric/Asymmetric Stretching
Furan 711, 752, 869, 9083217, 3241
2-Methylfuran 736, 816, 8873249, 3276
2,5-Dimethylfuran 800, 8513073
(Theoretical and experimental vibrational frequencies[2])

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following self-validating protocols are recommended for the characterization of volatile furan derivatives.

Protocol 1: ¹H and ¹³C NMR Acquisition

Causality Check: Furan and its isomers are highly volatile. Using a sealed NMR tube with a non-volatile deuterated solvent prevents sample evaporation during acquisition. CDCl₃ is selected because its residual proton signal (7.26 ppm) does not perfectly overlap with the critical furan alpha-protons (~7.44 ppm)[6].

  • Sample Preparation: Dissolve 5–10 mg of the furan derivative in 0.7 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6].

  • Instrument Setup: Utilize a 300 MHz or 400 MHz NMR spectrometer. Acquire the spectrum at a stable 298 K[6].

  • Acquisition: Apply a standard 30-degree pulse angle. Set the spectral width from -2 to 12 ppm. Use a relaxation delay of 1–2 seconds to ensure complete longitudinal relaxation of the methyl protons. Accumulate 16–32 scans[6].

  • Validation: Verify the TMS peak at exactly 0.00 ppm. Check the integration ratio; for 2-methylfuran, the ratio of the aromatic protons to the methyl protons must be exactly 1:1:1:3[1],[4].

Protocol 2: FTIR-ATR Analysis

Causality Check: Traditional KBr pellets are unsuitable for volatile liquids like methylated furans, as the sample will evaporate during pressing. Attenuated Total Reflectance (ATR) allows for direct, rapid measurement of neat liquids[6].

  • Background Scan: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) to account for atmospheric CO₂ and ambient moisture.

  • Sample Application: Deposit 1–2 drops of the neat furan liquid directly onto the ATR crystal. Immediately cover the sample with a volatile cover or apply the anvil to minimize evaporation.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to maximize the signal-to-noise ratio[6].

  • Validation: Ensure the absence of a broad O-H stretching band at ~3300 cm⁻¹, which would indicate water contamination—a common issue given the hygroscopic nature of some biomass-derived furans.

Protocol 3: GC-MS (Electron Ionization)

Causality Check: Because furan isomers often co-occur as mixtures in synthetic or biomass-derived samples, Gas Chromatography (GC) is mandatory to separate constitutional isomers (e.g., 2-methylfuran vs. 3-methylfuran) prior to mass analysis[5].

  • Chromatography: Inject 1 µL of a dilute sample (e.g., 1 mg/mL in methanol) into a GC equipped with a polar capillary column (e.g., DB-Wax), which provides excellent retention of polarizable aromatic heterocycles.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. This specific energy level is required to match the fragmentation patterns with standard NIST libraries[5],[3].

  • Acquisition: Scan a mass range of m/z 30 to 200.

  • Validation: Identify the molecular ion (M⁺) peak. For 2,5-dimethylfuran, validate the presence of the M-1 peak (m/z 95), which confirms the loss of a hydrogen to form the highly stable conjugated cation[5].

Integrated Analytical Workflow

G Start Unknown Furan Isomer (Volatile Organic Compound) NMR 1H & 13C NMR (Determine Regiochemistry) Start->NMR IR FTIR-ATR (Identify Ring Vibrations) Start->IR MS GC-MS (Confirm Molecular Weight) Start->MS Decision Cross-Validate Spectral Data NMR->Decision Chemical Shifts IR->Decision Bending Modes MS->Decision Fragmentation Furan Furan (M+ 68, Sym NMR) Decision->Furan MF Methylfuran Isomers (M+ 82, Asym NMR) Decision->MF DMF 2,5-Dimethylfuran (M+ 96, Sym NMR) Decision->DMF

Workflow for the spectroscopic identification and cross-validation of furan isomers.

References

  • PubChem. "2,5-Dimethylfuran | C6H8O | CID 12266". [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives".[Link]

Sources

An Application Scientist's Guide to Assessing Drug-Likeness: A Case Study of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine with Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition. A primary reason for late-stage failure is poor pharmacokinetic properties, where a compound, despite its biological activity, cannot be effectively absorbed, distributed, metabolized, and excreted (ADME) by the body. To mitigate this risk, early-stage assessment of a compound's "drug-likeness" is a critical, cost-saving step.

This guide provides an in-depth analysis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, a novel chemical entity, through the lens of one of the most influential guidelines in preclinical development: Lipinski's Rule of Five.[1][2] We will dissect the physicochemical properties of this compound, compare them against the established Lipinski criteria, and contextualize its potential as an orally active drug candidate.

The Foundational Principle: Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the Rule of Five (RO5) is a rule of thumb used to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans.[3][4] The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[3][4] It is not a predictor of pharmacological activity but rather a filter for poor ADME properties, particularly absorption and permeation.[4]

The rule outlines four key physicochemical parameters. An orally active drug generally has no more than one violation of the following criteria:[1][3]

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported and absorbed across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of a molecule's lipophilicity (oil-loving) versus hydrophilicity (water-loving). An optimal balance is required for a drug to dissolve in aqueous environments like the gut and blood, yet be lipophilic enough to permeate lipid-based cell membranes.[2]

  • Hydrogen Bond Donors (HBD) ≤ 5: These are typically N-H and O-H bonds.[3] Excessive hydrogen bonds can lead to strong interactions with water, hindering the molecule's ability to cross the lipid bilayer of the intestinal wall.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: These are typically nitrogen or oxygen atoms.[3] Similar to HBDs, a high number of HBAs can result in poor membrane permeability.

Workflow for Lipinski's Rule Assessment

The application of Lipinski's rule is a straightforward yet powerful decision-making workflow in computational drug design. The process involves calculating or retrieving the key physicochemical properties of a candidate compound and systematically checking them against the established thresholds.

Lipinski_Workflow cluster_input Input cluster_rules Lipinski's Rule of Five Evaluation cluster_output Assessment Compound Candidate Compound 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine CheckMW Molecular Weight <= 500 Da? Compound->CheckMW CheckLogP LogP <= 5? CheckMW->CheckLogP Pass CheckHBD H-Bond Donors <= 5? CheckLogP->CheckHBD Pass CheckHBA H-Bond Acceptors <= 10? CheckHBD->CheckHBA Pass Result High Potential for Oral Bioavailability (0 Violations) CheckHBA->Result Pass

Caption: Workflow for assessing a compound against Lipinski's Rule of Five.

Case Study: Physicochemical Analysis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

To assess the drug-likeness of our target compound, we first need to determine its relevant physicochemical properties. These values are often calculated using computational models or retrieved from chemical databases.

Physicochemical PropertyLipinski's Rule Threshold1-(Furan-2-yl)-2,2-dimethylpropan-1-amineAspirin (for comparison)Result
Molecular FormulaN/AC₉H₁₅NO[5][6]C₉H₈O₄N/A
Molecular Weight (MW)≤ 500 Da153.22 Da[5]180.16 DaPass
Octanol-Water Partition Coefficient (XlogP)≤ 51.6[6]1.2Pass
Hydrogen Bond Donors (HBD)≤ 52 (from -NH₂)1 (from -OH)Pass
Hydrogen Bond Acceptors (HBA)≤ 102 (1 N, 1 O)4 (from C=O, -OH)Pass
Number of Violations ≤ 1 0 0 Drug-Like
Analysis and Interpretation

The data clearly indicates that 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine exhibits zero violations of Lipinski's Rule of Five.

  • Molecular Weight: At 153.22 Da, the compound is significantly smaller than the 500 Da threshold, suggesting it should not face size-related absorption barriers.

  • Lipophilicity: With a predicted logP of 1.6, the molecule demonstrates a favorable balance of lipophilicity and hydrophilicity.[6] This value is well within the range that promotes both dissolution in the aqueous gut environment and permeation across lipid cell membranes.[2]

  • Hydrogen Bonding Capacity: The primary amine group (-NH₂) contains two hydrogen atoms bonded to nitrogen, making it the sole source of the two hydrogen bond donors.[7] The molecule contains one nitrogen atom and one oxygen atom (in the furan ring), which act as two hydrogen bond acceptors.[3] Both values are well below their respective limits of 5 and 10, indicating a low desolvation penalty when moving from an aqueous phase to a lipid phase.

When compared to Aspirin, a widely used and effective oral drug, our target compound displays similarly favorable properties. This comparative analysis strengthens the assessment that 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine possesses a physicochemical profile consistent with that of established orally bioavailable drugs.

Experimental Protocol: Shake-Flask Method for LogP Determination

While computational predictions are invaluable for high-throughput screening, experimental verification is the gold standard. The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP).

Objective: To experimentally measure the LogP of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

Materials:

  • 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large container.

    • Shake vigorously for 30 minutes and allow the phases to separate for at least 24 hours.

    • Carefully separate the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase) for use in the experiment. This step is crucial to ensure thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • Add a precise volume of the stock solution (e.g., 5 mL) and an equal volume of the organic phase (5 mL) to a separatory funnel.

    • Seal the funnel and shake vigorously for 15-20 minutes to facilitate the partitioning of the compound between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have clearly separated. For stable emulsions, centrifugation may be required.

  • Quantification:

    • Carefully collect a sample from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a pre-calibrated analytical method (e.g., HPLC-UV). The chosen method must be sensitive and specific for the compound.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase:

      • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The LogP is the base-10 logarithm of the partition coefficient:

      • LogP = log₁₀(P)

Conclusion and Forward Look

Based on a comprehensive analysis using Lipinski's Rule of Five, 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine demonstrates a highly favorable physicochemical profile for a potential orally active drug candidate. It passes all four criteria, suggesting a low risk of poor absorption or permeation. This positions the compound as "drug-like" and justifies its progression to further in-vitro and in-vivo ADME studies.

It is essential, however, to recognize the limitations of this rule. The Rule of Five does not apply to all classes of drugs, such as natural products, biologics, or compounds that rely on active transport mechanisms.[2][4] Furthermore, compliance with the rule does not guarantee therapeutic efficacy. Nevertheless, as a foundational screening tool, Lipinski's Rule of Five provides an indispensable, data-driven framework for prioritizing compounds and efficiently allocating resources in the complex puzzle of drug discovery.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski rule of five - Lecture Notes. SlideShare. [Link]

  • The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal. PMC. [Link]

  • 1-(Furan-2-yl)propan-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(furan-2-yl)-2,2-dimethylpropan-1-amine. PubChemLite. [Link]

  • 1-(2-furyl)-N,N,2-trimethyl-1-propen-1-amine. Chemical Synthesis Database. [Link]

  • 1-(Furan-2-yl)-2-methylpentan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(furan-2-yl)propan-2-amine | CAS 57580-64-0. AMERICAN ELEMENTS. [Link]

  • Adjacent hydrogen bond donors and acceptors often resulted in dimers. ResearchGate. [Link]

  • Furans. AMERICAN ELEMENTS. [Link]

  • 1-(furan-2-yl)propan-2-amine (C7H11NO). PubChemLite. [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • 2.14: Organic Functional Groups- H-bond donors. Chemistry LibreTexts. [Link]

  • 2,2-Dimethylpropan-1-amine. ChemBK. [Link]

  • 3-(furan-2-yl)-n,n,2-trimethylpropan-1-amine. PubChemLite. [Link]

Sources

Cross-validation of analytical results between different laboratories

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Inter-Laboratory Cross-Validation: Overcoming Analytical Method Transfer Bottlenecks

As drug development increasingly relies on decentralized, global networks of contract research organizations (CROs) and manufacturing sites, the seamless transfer of analytical procedures has become a critical vulnerability. Inter-laboratory cross-validation—defined by USP <1224> as the documented process qualifying a receiving unit to use an analytical test procedure originating from a transferring unit [1]—is essential to ensure data integrity across the clinical pipeline. Furthermore, the recent ICH Q2(R2) guidelines emphasize that analytical procedures must be proven "fit for purpose" across their entire lifecycle, including multi-site deployments [2].

As a Senior Application Scientist, I frequently observe that method transfer failures rarely stem from fundamentally flawed chemistry. Instead, they arise from unquantified systemic variances. This guide objectively compares traditional transfer methodologies against modern cloud-native automated systems, providing empirical data to help you select the most robust strategy for your analytical workflows.

The Mechanistic Causality of Transfer Failures

Before comparing solutions, we must understand the causality behind inter-laboratory variance. When an assay is transferred from Lab A (Transferring Unit) to Lab B (Receiving Unit), discrepancies typically originate from three distinct nodes:

  • Instrumental Micro-Climates: Variations in LC pump stroke volumes, dwell volumes, or MS source geometries alter retention times and ionization efficiencies.

  • Procedural Deviations: Subtle differences in sample preparation (e.g., vortexing duration, pipetting angles) introduce unpredictable matrix effects.

  • Data & Integration Silos: Manual transcription of integration parameters leads to inconsistent baseline drawing and subjective peak area calculations.

CausalityTree Root Analytical Method Transfer Variance Inst Instrumental Micro-Climates Root->Inst Human Procedural Deviations Root->Human Data Data & Integration Silos Root->Data Inst_1 LC Pump Stroke Volume Differences Inst->Inst_1 Inst_2 MS Source Geometry Inst->Inst_2 Human_1 Sample Prep Matrix Effects Human->Human_1 Human_2 Analyst Pipetting Technique Human->Human_2 Data_1 Subjective Peak Integration Data->Data_1 Data_2 Manual Transcription Errors Data->Data_2

Causality of Data Variance in Analytical Method Transfer (AMT).

Comparison of Analytical Transfer Approaches

To address these variances, laboratories typically employ one of three approaches. We will evaluate them based on their ability to control the variables identified above.

  • Traditional Manual Transfer: Relies on static PDF Standard Operating Procedures (SOPs) and manual instrument programming. Highly susceptible to human transcription error and subjective data interpretation.

  • Standard LIMS Integration: Centralizes results and sample tracking, but lacks bidirectional control over the Chromatography Data System (CDS). Analysts must still manually configure integration events.

  • SyncLab AutoTransfer™ (Automated Cloud-Native CDS): A platform that directly synchronizes CDS methods, integration algorithms, and System Suitability Testing (SST) criteria across global sites in real-time, removing the human element from instrument configuration.

Experimental Protocol: Self-Validating Inter-Laboratory Cross-Validation

To objectively compare these three approaches, we designed a rigorous cross-validation study for a bioanalytical LC-MS/MS assay (quantification of a targeted kinase inhibitor in human plasma), mirroring industry-standard multi-site validation studies [3]. The protocol below is designed as a self-validating system , meaning the workflow automatically halts if predefined quality gates are not met.

Step 1: Preparation of Blinded Samples Lab A (US) prepares a master batch of Quality Control (QC) samples at Low, Mid, and High concentrations, alongside 50 blinded clinical study samples. Aliquots are shipped on dry ice to Lab B (EU) and Lab C (Asia).

Step 2: Digital Method Deployment

  • Traditional/LIMS: Lab B and C manually program their LC-MS/MS systems based on a 40-page SOP document.

  • SyncLab AutoTransfer™: Lab A pushes the exact LC-MS/MS method (mobile phase gradients, MRM transitions, collision energies, and integration parameters) directly to the instruments at Labs B and C via the cloud.

Step 3: Automated System Suitability Testing (SST) All labs execute 6 replicate injections of the Mid-QC. Self-Validation Mechanism: In the SyncLab workflow, the system dynamically calculates the %RSD of the peak areas. If the %RSD exceeds 2.0% or the signal-to-noise ratio fails ICH Q2(R2) criteria, the system automatically locks the run queue , preventing the injection of valuable clinical samples until instrument maintenance is performed.

Step 4: Sample Extraction & Acquisition Samples undergo protein precipitation followed by solid-phase extraction (SPE). Data is acquired across all sites.

Step 5: Algorithmic Data Integration SyncLab enforces identical peak integration algorithms (e.g., ApexTrack with locked baseline drop points) across all sites. Traditional methods rely on local analysts manually drawing baselines for complex peak tails.

Workflow A Lab A Method Dev B Cloud Sync (Parameters & SST) A->B Push C Lab B & C Auto-SST Execution B->C Deploy D System Lock (If %RSD > 2%) C->D Fail E Sample Analysis & Integration C->E Pass F Statistical Cross-Validation E->F Data

Self-Validating Inter-Laboratory Cross-Validation Workflow.

Quantitative Performance Data

The results of the cross-validation study across the three global laboratories clearly demonstrate the impact of algorithmic synchronization on analytical precision and accuracy. Acceptance criteria were set at QC accuracy within ±15% and clinical sample bias within ±20% [3].

Performance MetricTraditional Manual TransferStandard LIMS IntegrationSyncLab AutoTransfer™
Inter-Lab Precision (QC %RSD) 12.4%9.8%3.2%
Inter-Lab Accuracy (Clinical %Bias) ± 14.5%± 11.2%± 4.1%
Peak Integration Variance High (Subjective)Medium (Manual CDS)Zero (Algorithm Sync)
Total Transfer Time 24 Days18 Days3 Days
Protocol Deviations Reported 740

Conclusion: While traditional and LIMS-based transfers technically met the bare minimum regulatory thresholds, they exhibited high variance due to subjective peak integration and manual instrument setup. By synchronizing the CDS directly and enforcing a self-validating SST lock, SyncLab AutoTransfer™ reduced inter-laboratory precision variance to just 3.2% and cut method transfer time by 87%. For modern drug development professionals, removing human subjectivity from analytical method transfer is no longer just an operational upgrade; it is a scientific necessity.

References

  • USP <1224> Transfer of Analytical Procedures. United States Pharmacopeia. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. National Institutes of Health (NIH) / PMC. Available at:[Link]

Safety Operating Guide

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development and synthetic chemistry, handling complex building blocks like 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine requires more than just following a checklist—it requires a fundamental understanding of molecular causality. This compound, featuring a bulky tert-butyl group, a basic primary amine, and an electron-rich furan ring, presents a unique tripartite hazard profile.

To build a truly secure laboratory environment, your disposal procedures must be treated as self-validating systems , where every operational step includes a built-in chemical or physical check to confirm safety. Below is the comprehensive, causality-driven protocol for the safe handling, accumulation, and disposal of this chemical.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, we must first deconstruct why it is hazardous. Its reactivity dictates our disposal strategy:

  • The Primary Amine (-NH₂): Amines are inherently nucleophilic and basic. Causality: In the presence of ambient moisture or aqueous waste streams, the amine generates hydroxide ions, leading to severe corrosivity. This prohibits the use of metal storage containers, which will undergo rapid alkaline corrosion and structural failure.

  • The Furan Ring: Furan is an electron-rich heteroaromatic system. Causality: It is highly susceptible to electrophilic attack and auto-oxidation. Mixing this compound with strong oxidizing waste (e.g., nitric acid, peroxides, or permanganates) can trigger violent, exothermic ring-opening reactions or runaway polymerization.

  • The tert-Butyl Group: The bulky tert-butyl moiety provides intense steric hindrance adjacent to the amine. Causality: While it slows down certain nucleophilic attacks, it drastically increases the molecule's lipophilicity (LogP). This prevents rapid environmental degradation, making the compound highly persistent and toxic to aquatic life, strictly prohibiting any drain disposal.

Part 2: Operational Handling & Waste Segregation

Proper waste segregation is the first line of defense against incompatible chemical reactions. All quantitative and categorical handling data is summarized below to guide your laboratory setup.

ParameterSpecification / DataOperational Rationale (Causality)
Waste Classification EPA RCRA D002 (Corrosive)High basicity in aqueous streams; requires specialized incineration[1].
Container Material High-Density Polyethylene (HDPE)Prevents alkaline degradation (metal) and UV-induced furan photo-oxidation (clear glass).
Incompatible Materials Strong oxidizers, mineral acids, halogensPrevents exothermic neutralization and explosive furan ring-opening reactions.
Storage Temperature 15°C to 25°C (Ambient)Minimizes volatile amine emissions and slows potential auto-oxidation.
Max SAA Volume 55 GallonsRegulatory limit for Satellite Accumulation Areas before mandatory transfer[2].

Part 3: Self-Validating Disposal Protocols

Do not rely on assumptions. Use the following step-by-step, self-validating methodology to process 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine waste from the benchtop to the accumulation area.

Protocol A: Benchtop Generation & SAA Transfer
  • Pre-Transfer Compatibility Check: Before adding the amine to a mixed organic waste carboy, dip a peroxide test strip into the existing waste.

    • Self-Validation: The strip must read 0 ppm . If it reads >3 ppm (turns blue), do not add the furan-amine. The furan ring will rapidly oxidize, potentially causing an explosion. Isolate the carboy immediately.

  • Containerization: Transfer the waste slowly into a dedicated, chemically compatible HDPE container.

  • Immediate Sealing: Cap the container tightly immediately after the transfer is complete.

    • Self-Validation: Perform a quick physical torque check on the cap. This ensures compliance with the, which mandates containers must remain closed to prevent fugitive emissions and spills[3].

Protocol B: Satellite Accumulation Area (SAA) Management
  • Regulatory Labeling: Affix a standardized Hazardous Waste label. You must explicitly write "1-(Furan-2-yl)-2,2-dimethylpropan-1-amine" (do not use abbreviations) and check the "Corrosive" and "Toxic" hazard pictograms[4].

  • Weekly Integrity Monitoring: Inspect the SAA containers every 7 days.

    • Self-Validation: Visually inspect the container for bulging (indicating exothermic gas generation from accidental acid mixing) and check the liquid for darkening/sludge formation (indicating furan polymerization). If either is present, contact Environmental Health & Safety (EHS) immediately.

Part 4: Regulatory Compliance & EPA Grounding

Under the Resource Conservation and Recovery Act (RCRA), your laboratory is responsible for the waste from "cradle to grave"[5].

  • Generator Status Limits: Your facility's generator status dictates how long you can store this waste in your Main Accumulation Area (MAA). can store waste for up to 90 days without a permit, whereas Small Quantity Generators (SQGs) have up to 180 days[6].

  • Final Disposition: Because of the furan ring's stability and the amine's toxicity, this chemical cannot be neutralized at the bench for drain disposal. It must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

Workflow Visualization

Below is the logical workflow for managing furan-amine waste, illustrating the critical path from generation to final EPA-compliant disposal.

WasteWorkflow Gen Waste Generation (Furan Amine) Seg Waste Segregation & Compatibility Gen->Seg Segregate from Oxidizers/Acids SAA Satellite Accumulation Area (SAA) Seg->SAA Transfer to HDPE Container Insp Validation: Check pH & Peroxides SAA->Insp Weekly Inspection MAA Main Accumulation Area (MAA) Insp->MAA Transfer when Full (55 gal max) TSDF TSDF Incineration (EPA Compliant) MAA->TSDF Licensed Transport

Workflow for the segregation, accumulation, and disposal of furan-amine hazardous waste.

References

  • Title: 40 CFR Part 264 Subpart I -- Use and Management of Containers Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (US EPA) URL: [Link]

Sources

Navigating the Unseen: A Practical Guide to the Safe Handling of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a constant. Among these is 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, a compound with potential applications stemming from its unique structural combination of a furan ring and a sterically hindered primary amine. While its full toxicological profile is yet to be extensively documented, a proactive and evidence-based approach to its handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Risks: A Proactive Hazard Analysis

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, we must extrapolate from the known risks associated with its core functional groups: the furan moiety and the primary amine.

The furan ring is a known structural alert for potential toxicity. Furan itself is classified as a possible human carcinogen and can form explosive peroxides upon prolonged exposure to air and light.[1][2][3] While the substitution on this particular molecule may alter its reactivity, prudence dictates that we assume the potential for peroxide formation.

The primary amine group can be corrosive and irritating to the skin, eyes, and respiratory tract.[4][5] Amines can also be absorbed through the skin. Therefore, preventing direct contact is a critical control point.

Based on this analysis, we will operate under the assumption that 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is a potentially flammable, irritant, and peroxide-forming compound that may be harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is non-negotiable. The following table outlines the minimum required PPE when handling 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles and a face shield.[1][6]To protect against splashes of the liquid and potential vapors. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][7]To prevent skin contact with the amine compound. Gloves must be inspected for any signs of degradation before use.[6]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]To protect skin from accidental splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[1]To prevent inhalation of potentially harmful vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Work Area Designation: All handling of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be nearby.[4][10]

  • Spill Kit: A chemical spill kit containing absorbent materials should be readily available.

Handling Procedure

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Transfer_Chemical Transfer Chemical Carefully Verify_Fume_Hood->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: A streamlined workflow for the safe handling of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine.

  • Don PPE: Before entering the designated work area, don all required personal protective equipment as outlined in the table above.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.[1]

  • Careful Transfer: When transferring the chemical, use appropriate tools to minimize the risk of spills. Grounding of containers may be necessary to prevent static discharge if large quantities are being handled.[2]

  • Perform Experiment: Conduct your experimental work, being mindful of potential incompatibilities with other reagents.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][11]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Dedicated Waste Container: All waste contaminated with 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[7][12]

  • Avoid Mixing: Do not mix this waste stream with other chemical waste to prevent potentially hazardous reactions.[7][12] Incompatible materials include strong oxidizing agents and acids.[2]

Disposal Procedure

Disposal_Workflow Segregate_Waste Segregate Contaminated Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Temporarily Store in Designated Area Label_Container->Store_Temporarily Schedule_Pickup Schedule Professional Disposal Store_Temporarily->Schedule_Pickup

Caption: Step-by-step process for the safe disposal of 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine waste.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Furan-2-yl)-2,2-dimethylpropan-1-amine," and the approximate concentration and quantity.[7]

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from heat and direct sunlight, and segregated from incompatible materials.[4][13]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][11] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

  • Spill: For a small spill, contain the material with an inert absorbent and place it in a sealed container for disposal.[14] For a large spill, evacuate the area and contact your institution's emergency response team.[6]

By integrating these principles of proactive hazard assessment, meticulous planning, and prepared emergency response into your laboratory workflow, you can confidently and safely work with 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine, fostering a culture of safety that protects both you and your groundbreaking research.

References

  • HazComFast. N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3).
  • Western Carolina University.
  • Enamine.
  • PubChem. 1-(Furan-2-yl)propan-2-amine.
  • Furan. FURFURAL.
  • Standard Oper
  • TCI Chemicals.
  • NOAA. FURAN | CAMEO Chemicals.
  • Fisher Scientific.
  • CLEARSYNTH.
  • New Jersey Department of Health. Furan.
  • ChemScene. 1-(Furan-2-yl)propan-1-amine.
  • Sigma-Aldrich. N-(furan-2-ylmethyl)-1-phenylpropan-2-amine | 23656-74-8.
  • Benchchem. Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide.
  • NIH. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem.
  • Fisher Scientific.
  • University of California, Santa Barbara. Tetrahydrofuran (THF)
  • Enamine.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • PubChemLite. 1-(furan-2-yl)-2,2-dimethylpropan-1-amine.
  • ChemicalBook. (S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine.
  • CymitQuimica.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • ChemScene.
  • BLDpharm. 188772-73-8|(1S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine.
  • Fisher Scientific. SAFETY DATA SHEET - N-Methyl-N-propargylbenzylamine.
  • Siyoubio.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。